molecular formula C9H13NO B042718 2-((Dimethylamino)methyl)phenol CAS No. 120-65-0

2-((Dimethylamino)methyl)phenol

Cat. No.: B042718
CAS No.: 120-65-0
M. Wt: 151.21 g/mol
InChI Key: FUIQBJHUESBZNU-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)phenol, a compound with the CAS registry number 120-65-0 and molecular formula C 9 H 13 NO, is a clear, colorless to red or green liquid with a molecular weight of 151.21 g/mol . This phenol derivative is characterized by its key physicochemical properties, including a specific gravity of 1.02 at 20°C, a refractive index of 1.53, a flash point of 85 °C, and a boiling point of approximately 216.7 °C at 760 mmHg, classifying it as a combustible liquid . Its structure, represented by the SMILES notation CN(C)CC1=CC=CC=C1O, features a phenolic hydroxyl group and a dimethylaminomethyl substituent on the aromatic ring, which is central to its function and reactivity . In research and industrial applications, this compound is primarily valued as a chemical intermediate and a curing agent catalyst in polymer chemistry, particularly for accelerating the reaction of epoxy resins . Researchers utilize its structural motif as a building block for synthesizing more complex molecules, such as 2,4,6-Tris((dimethylamino)methyl)phenol, which shares similar catalytic applications . The product is supplied at a purity of >70.0% by GC and contains phenol . For optimal stability, it is recommended to store this light-sensitive compound in a cool, dark place below 15°C in a tightly closed container . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Comprehensive hazard statements indicate that it is harmful if swallowed, in contact with skin, or inhaled, causes severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure . Appropriate personal protective equipment, including gloves, eye protection, and protective clothing, must be worn. Handling should only occur in a well-ventilated area, and all safety precautions must be read and understood before use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(dimethylamino)methyl]phenol
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InChI

InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3
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InChI Key

FUIQBJHUESBZNU-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CC1=CC=CC=C1O
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Molecular Formula

C9H13NO
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DSSTOX Substance ID

DTXSID3041293
Record name 2-((Dimethylamino)methyl)phenol
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Molecular Weight

151.21 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Dimethylaminomethylphenol
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CAS No.

120-65-0, 25338-55-0
Record name 2-[(Dimethylamino)methyl]phenol
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Record name Phenol, ((dimethylamino)methyl)-
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Record name 2-((DIMETHYLAMINO)METHYL)PHENOL
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Foundational & Exploratory

o-(Dimethylaminomethyl)phenol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of o-(Dimethylaminomethyl)phenol

Introduction

o-(Dimethylaminomethyl)phenol, also known as 2-((Dimethylamino)methyl)phenol, is a versatile organic compound featuring both a phenolic hydroxyl group and a tertiary amine group positioned ortho to each other on a benzene ring. This unique structural arrangement imparts a combination of acidic and basic properties, as well as the capacity for intramolecular hydrogen bonding and chelation. While its more functionalized counterpart, 2,4,6-Tris(dimethylaminomethyl)phenol, is widely known as a catalyst and curing agent in the polymer industry, the mono-substituted ortho isomer serves as a valuable building block in organic synthesis, a bidentate ligand in coordination chemistry, and a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The strategic placement of the hydroxyl and dimethylaminomethyl groups governs the molecule's physical and chemical behavior. The tertiary amine acts as a Lewis base, while the phenolic proton is acidic. This duality influences its solubility, reactivity, and catalytic potential.

Core Physical Data
PropertyValueReference
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [1][2]
CAS Number 25338-55-0[2][3]
Appearance Crystalline solid[4]
Boiling Point 229°C at 760 mmHg[2]
Density 1.046 g/cm³[2]
Flash Point 96.5°C[2]
Spectroscopic Characterization

Structural elucidation and purity assessment of o-(Dimethylaminomethyl)phenol rely on standard spectroscopic techniques. The expected data provides a reliable fingerprint for sample validation.

TechniqueExpected Features
¹H NMR ~9.5-10.5 ppm (s, 1H): Phenolic OH proton, broad singlet. ~6.7-7.2 ppm (m, 4H): Aromatic protons of the disubstituted ring. ~3.5-3.7 ppm (s, 2H): Methylene protons (-CH₂-). ~2.2-2.4 ppm (s, 6H): Methyl protons of the N(CH₃)₂ group.
¹³C NMR ~155-160 ppm: Aromatic carbon attached to the OH group. ~115-130 ppm: Other aromatic carbons. ~60-65 ppm: Methylene carbon (-CH₂-). ~45-50 ppm: Methyl carbons (-N(CH₃)₂).
IR Spectroscopy 3200-3600 cm⁻¹ (broad): O-H stretching of the phenol. 2900-3000 cm⁻¹: C-H stretching (aliphatic and aromatic). ~1250 cm⁻¹: C-N stretching. 1450-1600 cm⁻¹: Aromatic C=C ring stretching.
Mass Spectrometry m/z 151: Molecular ion peak [M]⁺. Key fragmentation pattern involves the loss of a dimethylamino group.

Synthesis and Purification: The Mannich Reaction

The primary route for synthesizing o-(Dimethylaminomethyl)phenol is the Mannich reaction. This is a classic aminomethylation that involves the condensation of a compound containing an active hydrogen (phenol), formaldehyde, and a secondary amine (dimethylamine). The causality of this choice rests on the high reactivity of the ortho and para positions of the phenol ring towards electrophilic substitution.

Reaction Mechanism

The reaction proceeds via the formation of a highly reactive Eschenmoser's salt-like iminium ion from dimethylamine and formaldehyde. This electrophile is then attacked by the electron-rich phenol ring. By carefully controlling the stoichiometry (a 1:1:1 molar ratio of reactants), the reaction can be directed to favor mono-substitution, primarily at the ortho position due to stabilization by the adjacent hydroxyl group.

Mannich_Reaction cluster_iminium Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Dimethylamine Dimethylamine (CH₃)₂NH Iminium Dimethylaminomethyl Cation [(CH₃)₂N=CH₂]⁺ Dimethylamine->Iminium + H⁺ Formaldehyde Formaldehyde CH₂O Formaldehyde->Iminium - H₂O Phenol Phenol Product o-(Dimethylaminomethyl)phenol Phenol->Product + Iminium Ion - H⁺

Fig 1: Simplified workflow of the Mannich reaction for synthesis.
Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent like ethanol.

  • Amine Addition: Cool the flask in an ice bath and add aqueous dimethylamine (1.0 eq) dropwise while stirring.

  • Formaldehyde Addition: Slowly add aqueous formaldehyde (37% solution, 1.0 eq) to the mixture via the dropping funnel, ensuring the temperature remains below 10°C. The controlled, slow addition is critical to manage the exothermic reaction and prevent the formation of undesired di- and tri-substituted byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Neutralize the reaction mixture with a mild base such as sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure o-(Dimethylaminomethyl)phenol.[5]

Chemical Reactivity and Synthetic Utility

The bifunctional nature of o-(Dimethylaminomethyl)phenol makes it a highly useful intermediate in synthetic chemistry.

Coordination Chemistry: A Bidentate Ligand

The ortho-positioning of the phenolic oxygen and the amine nitrogen allows the molecule to act as a bidentate "N,O" ligand. Upon deprotonation of the hydroxyl group, it can form stable five-membered chelate rings with a variety of metal ions. This property is exploited in the design of catalysts and metal-organic frameworks.

Fig 2: Chelation of a metal ion (Mⁿ⁺) by the N,O-bidentate ligand.
Catalytic Activity

Like its tris-substituted analog, o-(Dimethylaminomethyl)phenol can function as a catalyst.[6] The tertiary amine group acts as a base catalyst for various reactions, including the curing of epoxy resins and polyurethanes.[7] While less potent than 2,4,6-tris(dimethylaminomethyl)phenol due to a lower concentration of amine groups per molecule, it can offer more controlled and selective catalytic activity where a milder accelerator is desired.

Scaffold for Drug Development

Substituted phenols and benzylamines are common motifs in pharmacologically active compounds. The structure of o-(Dimethylaminomethyl)phenol provides a robust and synthetically accessible scaffold. Derivatives have been explored for various therapeutic targets. For instance, related structures based on 3-[(dimethylamino)methyl]phenol have shown promise as potent µ-opioid receptor agonists for pain management.[4] This highlights the potential for this ortho-isomer to serve as a starting point for generating libraries of novel compounds in drug discovery campaigns.

Safety and Handling

Understanding the hazardous nature of o-(Dimethylaminomethyl)phenol is critical for its safe handling in a research environment.

GHS Hazard Classification

The compound is classified with significant health hazards.[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Corrosion/Irritation: Causes severe skin burns and serious eye damage.[1][2]

  • Systemic Health Hazards: May cause genetic defects, damage fertility or the unborn child, and cause damage to organs through single or repeated exposure.[1]

Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The container must be kept tightly closed to prevent exposure to moisture and air.[7]

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill. Do not allow the chemical to enter drains. Dispose of waste in accordance with local, state, and federal regulations.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion

o-(Dimethylaminomethyl)phenol is a chemical of significant interest due to the synergistic reactivity of its phenolic and tertiary amine functional groups. Its straightforward synthesis via the Mannich reaction, combined with its utility as a bidentate ligand, a base catalyst, and a foundational scaffold for medicinal chemistry, makes it a valuable tool for researchers. However, its considerable hazards necessitate strict adherence to safety protocols. A thorough understanding of its properties, as outlined in this guide, enables scientists to harness its full potential while ensuring a safe and effective research environment.

References

  • CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl)
  • RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process. (URL: )
  • 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem. (URL: [Link])

  • 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia. (URL: [Link])

  • 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem. (URL: [Link])

  • Phenol, 2,4,6-tris[(dimethylamino)methyl]- - NIST WebBook. (URL: [Link])

Sources

An In-depth Technical Guide to the Mannich Reaction of Phenol with Dimethylamine and Formaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the Mannich reaction involving phenol, dimethylamine, and formaldehyde, a cornerstone of synthetic organic chemistry with significant implications in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explore the underlying principles, experimental nuances, and strategic considerations essential for successful execution and innovation.

Introduction: The Strategic Importance of Aminomethylation

The Mannich reaction is a three-component condensation reaction that results in the aminoalkylation of an acidic proton located on a carbon atom. In the context of our topic, it facilitates the introduction of a dimethylaminomethyl group onto the phenol ring, a transformation of significant utility. The resulting "Mannich bases" are valuable intermediates and target molecules in their own right, frequently serving as precursors for more complex structures and exhibiting a range of biological activities. The strategic placement of an aminomethyl group can profoundly influence a molecule's physicochemical properties, such as its solubility, basicity, and ability to interact with biological targets.

The Core Mechanism: A Stepwise Deconstruction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Mannich reaction of phenol with dimethylamine and formaldehyde proceeds through two principal stages: the formation of the electrophile and the subsequent electrophilic aromatic substitution.

Formation of the Eschenmoser's Salt Precursor: The Dimethylaminomethyl Cation

The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of formaldehyde. This is followed by protonation of the resulting hemiaminal and subsequent dehydration to generate the highly electrophilic N,N-dimethylmethyleneammonium ion, commonly known as the Eschenmoser's salt precursor. The efficiency of this step is often pH-dependent, with mildly acidic conditions favoring the formation of the iminium ion.

Mannich_Mechanism_Part1 cluster_0 Iminium Ion Formation Dimethylamine H-N(CH₃)₂ Formaldehyde H₂C=O Dimethylamine->Formaldehyde Nucleophilic Attack Hemiaminal HO-CH₂-N(CH₃)₂ Formaldehyde->Hemiaminal + H⁺ IminiumIon [H₂C=N⁺(CH₃)₂]X⁻ Hemiaminal->IminiumIon - H₂O

Figure 1: Formation of the dimethylaminomethyl cation (Eschenmoser's salt precursor).

Electrophilic Aromatic Substitution on the Phenol Ring

The electron-rich phenol ring acts as the nucleophile, attacking the electrophilic carbon of the dimethylaminomethyl cation. The hydroxyl group of phenol is a powerful ortho-, para-directing activator, meaning the substitution will preferentially occur at the positions ortho and para to the hydroxyl group. The regioselectivity can often be controlled by manipulating the reaction conditions. For instance, lower temperatures and sterically hindered phenols tend to favor ortho-substitution. A final deprotonation step re-aromatizes the ring, yielding the aminomethylated phenol.

Mannich_Mechanism_Part2 cluster_1 Electrophilic Aromatic Substitution Phenol Phenol Intermediate Wheland Intermediate Phenol->Intermediate + Iminium Ion IminiumIon [H₂C=N⁺(CH₃)₂] Product 2-(Dimethylaminomethyl)phenol Intermediate->Product - H⁺

Figure 2: Electrophilic attack of the phenol ring on the iminium ion.

A Validated Experimental Protocol: Synthesis of 2-(Dimethylaminomethyl)phenol

This protocol provides a reliable method for the synthesis of 2-(dimethylaminomethyl)phenol, a common Mannich base.

Materials:

  • Phenol (99%)

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethanol (95%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.4 g (0.1 mol) of phenol in 50 mL of ethanol.

  • Reagent Addition: To the stirred solution, add 11.3 mL (0.1 mol) of a 40% aqueous solution of dimethylamine. Cool the mixture in an ice bath to 0-5 °C.

  • Formaldehyde Addition: Slowly add 7.5 mL (0.1 mol) of a 37% aqueous solution of formaldehyde dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • Extraction: Wash the acidic aqueous layer with 3 x 50 mL of diethyl ether to remove any unreacted phenol.

  • Basification and Product Extraction: Cool the aqueous layer in an ice bath and basify with solid sodium hydroxide until the pH is approximately 10. Extract the product with 3 x 50 mL of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Expected Yield: 75-85%

Characterization Data:

PropertyValue
AppearanceColorless to pale yellow oil or low-melting solid
Boiling Point80-82 °C at 1 mmHg
¹H NMR (CDCl₃, ppm)δ 7.20-6.80 (m, 4H, Ar-H), 3.65 (s, 2H, CH₂), 2.30 (s, 6H, N(CH₃)₂)
¹³C NMR (CDCl₃, ppm)δ 157.0, 128.5, 127.8, 121.0, 118.5, 115.8, 64.5, 45.2

Navigating Challenges: Side Reactions and Optimization Strategies

While the Mannich reaction is robust, several side reactions can diminish the yield and purity of the desired product.

  • Polysubstitution: The activated nature of the phenol ring can lead to the introduction of multiple aminomethyl groups, particularly at the ortho and para positions. To mitigate this, using a 1:1:1 stoichiometry of reactants is crucial. Running the reaction at lower temperatures can also favor monosubstitution.

  • Polymerization: Formaldehyde can self-polymerize, and the phenolic product can react further to form resinous materials, especially under harsh conditions. Careful control of temperature and reaction time is essential.

  • Alternative Electrophiles: In some cases, the hydroxymethylation of phenol by formaldehyde can compete with the Mannich reaction. This is generally minimized by the presence of the amine, which readily forms the more reactive iminium ion.

Optimization Strategies:

  • Solvent Choice: While ethanol is commonly used, other solvents like methanol, isopropanol, or even water can be employed. The choice of solvent can influence the reaction rate and selectivity.

  • Catalysis: While often conducted without a catalyst, acidic or basic catalysts can be used to modulate the reaction. For instance, a small amount of acid can accelerate the formation of the iminium ion.

  • Temperature and Time: These parameters are critical and should be optimized for each specific substrate. Monitoring the reaction progress by thin-layer chromatography (TLC) is highly recommended.

Applications in Drug Discovery and Beyond

The aminomethylated phenols derived from this reaction are versatile building blocks in medicinal chemistry. The introduction of the dimethylaminomethyl group can enhance a molecule's aqueous solubility and provide a handle for further functionalization.

  • Pharmacophore Scaffolds: The 2-(dimethylaminomethyl)phenol moiety is found in various biologically active compounds. For example, it is a key structural feature in certain analgesics and local anesthetics.

  • Precursors for Heterocycles: These Mannich bases can be readily converted into a variety of heterocyclic systems, such as benzoxazines, which have applications in polymer chemistry and as curing agents for epoxy resins.

  • Pro-drugs: The amine functionality can be used to create pro-drugs, where the aminomethyl group is cleaved in vivo to release the active phenolic compound.

Conclusion

The Mannich reaction of phenol with dimethylamine and formaldehyde is a powerful and versatile transformation for the synthesis of aminomethylated phenols. A deep understanding of the reaction mechanism, careful control of experimental conditions, and an awareness of potential side reactions are essential for achieving high yields and purity. The products of this reaction continue to be valuable intermediates in the development of new pharmaceuticals and advanced materials, underscoring the enduring importance of this classic organic reaction.

References

  • Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Uses. CRC Press.
  • Dimmock, J. R., & Kumar, P. (1997). The Mannich Reaction in Medicinal Chemistry. Journal of Pharmaceutical Sciences, 86(4), 399-409.
  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction.
  • Ishida, H., & Allen, D. J. (1996). Mechanical characterization of copolymers of benzoxazine and epoxy. Polymer, 37(19), 4487-4495.

A Spectroscopic Guide to 2-((Dimethylamino)methyl)phenol: Unveiling Molecular Structure and Purity

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-((Dimethylamino)methyl)phenol (CAS 120-65-0), a key intermediate and catalyst in various chemical syntheses.[1] Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the characterization and quality control of this compound.

Introduction: The Significance of Spectroscopic Analysis

2-((Dimethylamino)methyl)phenol, a Mannich base, possesses a unique molecular architecture combining a phenolic hydroxyl group and a tertiary amine. This structure is fundamental to its reactivity and utility, particularly as a catalyst in epoxy resin curing and as a building block for more complex molecules.[1] Accurate and thorough spectroscopic analysis is paramount to confirm its identity, assess its purity, and understand its chemical behavior. This guide moves beyond a simple presentation of data, offering insights into the interpretation of the spectra and the rationale behind the analytical methodologies.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-((Dimethylamino)methyl)phenol directly correlate with its spectroscopic signatures. The following diagram illustrates the molecular structure and numbering convention used for the assignment of spectroscopic signals.

Caption: Molecular structure of 2-((Dimethylamino)methyl)phenol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2-((Dimethylamino)methyl)phenol, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Data of 2-((Dimethylamino)methyl)phenol (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.19dd, J=11.2, 4.2 Hz1HAr-H
6.99d, J=7.3 Hz1HAr-H
6.82 (m)m2HAr-H
3.67s2H-CH₂-N
2.35s6H-N(CH₃)₂

Data sourced from Sun et al.[2]

Interpretation and Experimental Rationale:

  • Aromatic Protons (δ 6.82-7.19): The complex multiplet pattern in this region is characteristic of a substituted benzene ring. The distinct chemical shifts and coupling constants arise from the electronic effects of the hydroxyl and dimethylaminomethyl substituents.

  • Methylene Protons (δ 3.67): The singlet at 3.67 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group. Its singlet nature indicates no adjacent protons, which is consistent with its position between the aromatic ring and the nitrogen atom.

  • Methyl Protons (δ 2.35): The intense singlet at 2.35 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the dimethylamino moiety. The upfield chemical shift is typical for protons on a nitrogen-bound methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data of 2-((Dimethylamino)methyl)phenol (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
157.97C-OH (C1)
128.64Ar-C
128.23Ar-C
121.82Ar-C
118.85Ar-C
116.12Ar-C
64.63-CH₂-N (C7)
45.42-N(CH₃)₂ (C8, C9)

Data sourced from Sun et al.[2]

Interpretation and Experimental Rationale:

  • Aromatic Carbons (δ 116.12-157.97): Six distinct signals are observed in the aromatic region, confirming the presence of a substituted benzene ring where each carbon has a unique chemical environment. The downfield signal at 157.97 ppm is assigned to the carbon bearing the electron-withdrawing hydroxyl group (C1).

  • Methylene Carbon (δ 64.63): The signal at 64.63 ppm corresponds to the methylene carbon (C7).

  • Methyl Carbons (δ 45.42): The upfield signal at 45.42 ppm is assigned to the two equivalent methyl carbons (C8 and C9) of the dimethylamino group.

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for 2-((Dimethylamino)methyl)phenol

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3200-3600Broad, StrongPhenolic -OHO-H Stretch
3000-3100MediumAromatic C-HC-H Stretch
2850-2960MediumAliphatic C-HC-H Stretch (-CH₂-, -CH₃)
~2800Weak-MediumC-H of -N(CH₃)₂C-H Stretch
1500-1600Medium-StrongAromatic C=CC=C Stretch
1200-1300StrongPhenolic C-OC-O Stretch
1000-1250MediumC-NC-N Stretch

Expert Insights:

  • The most prominent feature in the IR spectrum is expected to be a broad, strong absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded phenolic hydroxyl group.[3]

  • The presence of both aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

  • A series of sharp peaks in the 1500-1600 cm⁻¹ region will confirm the presence of the aromatic ring.

  • The strong C-O stretching of the phenol and the C-N stretching of the tertiary amine will be visible in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 2-((Dimethylamino)methyl)phenol

m/zProposed Fragment
151[M]⁺ (Molecular Ion)
107[M - N(CH₃)₂]⁺
77[C₆H₅]⁺
58[CH₂=N(CH₃)₂]⁺ (Base Peak)

Fragmentation Pathway Analysis:

The fragmentation of 2-((Dimethylamino)methyl)phenol under electron ionization (EI) is expected to be dominated by cleavage of the benzylic C-C bond, which is the weakest bond in the molecule.

Fragmentation_Pathway M [C₉H₁₃NO]⁺˙ m/z = 151 F1 [CH₂=N(CH₃)₂]⁺ m/z = 58 (Base Peak) M->F1 β-cleavage F2 [C₇H₇O]⁺ m/z = 107 M->F2 α-cleavage F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO

Caption: Proposed mass spectrometry fragmentation pathway of 2-((Dimethylamino)methyl)phenol.

Rationale for Fragmentation:

  • Molecular Ion ([M]⁺, m/z 151): The molecular ion peak is expected to be observed, confirming the molecular weight of the compound.[4]

  • Base Peak (m/z 58): The most favorable fragmentation is the cleavage of the C-C bond between the aromatic ring and the methylene group (α-cleavage relative to the nitrogen), leading to the formation of the highly stable dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺) at m/z 58. This is predicted to be the base peak in the spectrum.

  • Fragment at m/z 107: Cleavage of the C-N bond can lead to the formation of the hydroxybenzyl cation at m/z 107.

  • Fragment at m/z 77: Subsequent loss of a carbon monoxide (CO) molecule from the hydroxybenzyl cation can result in the formation of the phenyl cation at m/z 77.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-((Dimethylamino)methyl)phenol for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum and reference the spectra to the TMS signal at 0.00 ppm.

FTIR Spectroscopy (ATR Method)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of liquid 2-((Dimethylamino)methyl)phenol onto the center of the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum.

    • Clean the ATR crystal thoroughly after analysis.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of 2-((Dimethylamino)methyl)phenol in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Instrument Setup and Data Acquisition:

    • Use a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set the appropriate GC oven temperature program to ensure good separation.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Analysis:

    • Identify the peak corresponding to 2-((Dimethylamino)methyl)phenol in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 2-((Dimethylamino)methyl)phenol. This guide has detailed the expected spectral features and provided the rationale behind their interpretation, offering a valuable resource for scientists and researchers. By following the outlined protocols, one can confidently verify the structure and purity of this important chemical compound, ensuring its suitability for downstream applications.

References

  • PubChem. 2-((Dimethylamino)methyl)phenol. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

  • NIST Chemistry WebBook. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]

  • Sun, W., Lin, H., Zhou, W., & Li, Z. (2017). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. Chemical Communications, 53(5), 949-952. [Link]

Sources

2-((Dimethylamino)methyl)phenol CAS number 25338-55-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-((Dimethylamino)methyl)phenol

Foreword: This document provides a comprehensive technical overview of 2-((Dimethylamino)methyl)phenol, a versatile chemical compound widely utilized in industrial and research settings. As a classic Mannich base, its unique combination of a phenolic hydroxyl group and a tertiary amine moiety imparts significant catalytic and reactive properties. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, mechanisms of action, applications, and handling protocols, grounded in established scientific principles.

A notable point of clarification pertains to its Chemical Abstracts Service (CAS) number. While the user-specified CAS number is 25338-55-0, which often refers to the general structure of "(Dimethylaminomethyl)phenol," the specific and most extensively documented ortho-isomer is registered under CAS number 120-65-0.[1] This guide will focus primarily on the properties and reactions of this specific isomer, 2-((Dimethylamino)methyl)phenol, which is the foundation for many of its applications.

2-((Dimethylamino)methyl)phenol is a phenol derivative whose structure is fundamental to its reactivity.[2] The ortho-position of the dimethylaminomethyl group relative to the hydroxyl group allows for potential intramolecular hydrogen bonding and dictates its steric and electronic profile.

Caption: Chemical structure of 2-((Dimethylamino)methyl)phenol.

Key quantitative and identifying data are summarized below for ease of reference.

PropertyValue
CAS Number 25338-55-0 (general); 120-65-0 (ortho-isomer)[1][3]
IUPAC Name 2-[(dimethylamino)methyl]phenol[1]
Molecular Formula C₉H₁₃NO[1][2][3]
Molecular Weight 151.21 g/mol [1][2][3]
Appearance Clear, colorless to red or green liquid[2]
Boiling Point ~216.7 °C at 760 mmHg[2]
Flash Point 85 °C[2]
Specific Gravity 1.02 at 20°C[2]
SMILES CN(C)CC1=CC=CC=C1O[1][2]

Synthesis and Mechanistic Pathways

The principal and most classical route for synthesizing 2-((Dimethylamino)methyl)phenol is the Mannich reaction . This powerful three-component condensation reaction provides an efficient method for the aminomethylation of acidic protons, in this case, on the electron-rich phenol ring.

The Mannich Reaction Mechanism

The reaction proceeds via a well-understood mechanism. The causality behind the reaction's success lies in the in-situ formation of an electrophilic Eschenmoser's salt analogue, an iminium ion, which is readily attacked by the nucleophilic phenol.

  • Iminium Ion Formation: The reaction initiates between dimethylamine and formaldehyde. The nucleophilic amine attacks the electrophilic carbonyl carbon of formaldehyde, and subsequent dehydration leads to the formation of a highly reactive electrophilic iminium ion.[2]

  • Electrophilic Aromatic Substitution: The phenol, activated by the electron-donating hydroxyl group, acts as a nucleophile. It attacks the iminium ion, with a strong preference for the ortho position due to the directing effect of the -OH group.[2] This step forms the final carbon-carbon bond.

  • Proton Transfer: A final proton transfer regenerates the aromaticity of the ring, yielding the 2-((Dimethylamino)methyl)phenol product.

Mannich_Reaction reagents Dimethylamine + Formaldehyde iminium Electrophilic Iminium Ion Formation reagents->iminium Dehydration ion [CH2=N(CH3)2]+ iminium->ion attack Electrophilic Aromatic Substitution (Ortho-attack) ion->attack phenol Phenol (Nucleophile) phenol->attack product 2-((Dimethylamino)methyl)phenol attack->product Re-aromatization Epoxy_Curing cluster_legend Legend Catalyst Catalyst (Tertiary Amine) Epoxy Epoxy Monomer Polymer Growing Polymer Chain catalyst R-N(CH3)2 epoxy1 Epoxide Ring catalyst->epoxy1 1. Nucleophilic Attack intermediate Ring-Opening (Zwitterionic Intermediate) epoxy1->intermediate epoxy2 Another Epoxide intermediate->epoxy2 2. Attack on next monomer polymer Propagated Polymer Chain epoxy2->polymer

Caption: Catalytic role in the ring-opening of epoxy resins.

Field Insight: The use of this accelerator allows for curing at ambient temperatures or significantly reduces the time required at elevated temperatures. This is invaluable in applications like coatings, adhesives, and composites where rapid curing is a production necessity. [4][5]It serves as a benchmark for the development of new accelerators. [4]

Synthetic Intermediate for Advanced Catalysts

2-((Dimethylamino)methyl)phenol is a crucial building block for the synthesis of the more complex and highly effective catalyst, 2,4,6-Tris((dimethylamino)methyl)phenol (commercially known as DMP-30, CAS 90-72-2). [2][4]By forcing the Mannich reaction to completion with excess reagents, all available ortho and para positions on the phenol ring are substituted. DMP-30 is one of the most widely used room-temperature accelerators for epoxy systems and also finds use as a trimerization catalyst in polyurethane chemistry. [4][5][6]

Broader Industrial Relevance of Aminomethylated Phenols

The class of aminomethylated phenols has demonstrated utility in a diverse range of applications, highlighting their potential beyond polymer science:

  • Corrosion Inhibitors: They can form protective films on metal surfaces, finding use as additives in lubricating and motor oils. [7]* Biocides: The compounds exhibit antimicrobial and bactericidal activity. [7]* Stabilizers: Their antioxidant properties make them suitable as stabilizers for fuels, monomers, and plastics. [7]

Analytical and Quality Control Methodologies

To ensure purity and consistency, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation and quantification of 2-((Dimethylamino)methyl)phenol. [8]

Reverse-Phase HPLC Protocol

This protocol provides a robust method for analyzing the compound and detecting potential impurities such as unreacted phenol or di/tris-substituted byproducts.

Objective: To determine the purity of a 2-((Dimethylamino)methyl)phenol sample.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)

  • Mobile Phase B: Acetonitrile (MeCN)

  • Sample prepared in a suitable solvent (e.g., MeCN/Water mixture)

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the starting mobile phase composition (e.g., 80% A, 20% B).

  • Sample Injection: Inject a known volume (e.g., 10 µL) of the prepared sample.

  • Elution Gradient: Run a linear gradient to increase the concentration of the organic solvent (MeCN). For example:

    • 0-15 min: Increase from 20% B to 80% B.

    • 15-17 min: Hold at 80% B.

    • 17-20 min: Return to 20% B and re-equilibrate.

  • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 270 nm, where the phenolic chromophore absorbs).

  • Data Analysis: The retention time of the main peak corresponds to the product. Purity is calculated by integrating the peak area of the product and expressing it as a percentage of the total integrated peak area.

Toxicology and Safe Handling Protocols

2-((Dimethylamino)methyl)phenol is a hazardous chemical that requires strict adherence to safety protocols. It is corrosive and can cause severe tissue damage upon contact. [1][2]

Summary of Health Hazards

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).

Hazard Statement CodeDescription
H302 Harmful if swallowed [1]
H312 / H332 Harmful in contact with skin or if inhaled [1]
H314 Causes severe skin burns and eye damage [1]
H372 Causes damage to organs through prolonged or repeated exposure [1]
Personal Protective Equipment (PPE) and Handling

Engineering Controls:

  • Work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [2] Personal Protective Equipment:

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes. [9]* Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat or protective clothing. [2][9]* Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a respirator with an appropriate organic vapor cartridge is required.

First Aid and Emergency Procedures

Immediate action is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [9]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [9]

Storage and Stability

The compound is light-sensitive. For optimal stability, it should be stored in a cool, dark, and dry place in a tightly sealed container. [2]

Conclusion

2-((Dimethylamino)methyl)phenol is a foundational chemical with significant industrial impact, primarily as a catalyst in polymer science. Its synthesis via the Mannich reaction is a cornerstone of organic chemistry, and its unique structure enables potent acceleration of epoxy curing processes. While its utility is clear, its hazardous and corrosive nature demands rigorous safety protocols and careful handling. This guide provides the technical framework for researchers and professionals to understand, utilize, and manage this important compound effectively and safely.

References

  • 2-((Dimethylamino)methyl)phenol (CAS 120-65-0) For Research - Benchchem. [URL: https://www.benchchem.com/product/b5650]
  • 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia. [URL: https://en.wikipedia.org/wiki/2,4,6-Tris(dimethylaminomethyl)phenol]
  • Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents. [URL: https://patents.google.
  • Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column - SIELC. [URL: https://sielc.com/separation-of-2-dimethylamino-methyl-phenol-on-newcrom-r1-hplc-column.html]
  • Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage - ChemicalBook. [URL: https://www.chemicalbook.
  • 120-65-0(2-(Dimethylaminomethyl)phenol) - Kuujia.com. [URL: https://www.kuujia.com/product/cas-120-65-0]
  • CAS 90-72-2 DMP-30 Epoxy Resin Accelerator 2,4,6-Tris(dimethylaminomethyl)phenol - iChemical. [URL: https://www.ichemical.com/cas-90-72-2-dmp-30-epoxy-resin-accelerator-2-4-6-tris-dimethylaminomethyl-phenol.html]
  • 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/32897]
  • 2,4,6-Tris(dimethylaminomethyl)phenol - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-4-6-tris-dimethylaminomethyl-phenol-90-72-2]
  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents. [URL: https://patents.google.
  • (Dimethylaminomethyl)phenol 25338-55-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d15660]
  • 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7026]
  • SAFETY DATA SHEET - Miller-Stephenson Chemicals. [URL: https://www.miller-stephenson.com/sds/ms-122adp-epon-828-ancamine-k61b-hardener-epoxy-systems/]
  • Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4191-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDM5NDd8YXBwbGljYXRpb24vcGRmfGg1Ni9oZTIvMTA0NzYxMjEwOTYyMjIucGRmfGE3Y2Q4M2M2ZWRhYjM2MDc5ZGE4Y2E4YmYyM2EwN2E3ZjU0NGM3NzM3ZGUxYjU2ZWY5YzQxNzM5MzFhN2FhN2Q]

Sources

The Physicochemical Nexus of 2-((Dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for Pharmaceutical & Polymer Applications

Executive Summary

2-((Dimethylamino)methyl)phenol (CAS: 120-65-0), frequently designated as DMP-10 or


-dimethylamino-o-cresol , represents the fundamental mono-substituted Mannich base of phenol.[1][2] Unlike its tri-substituted counterpart (DMP-30), which is widely recognized as a Lewis base accelerator in epoxy curing, the mono-substituted variant serves a more nuanced role as a chiral scaffold precursor, a ligand for organometallic catalysis, and a model system for studying intramolecular hydrogen bonding dynamics.[1][2]

This guide analyzes the physicochemical properties of DMP-10, moving beyond standard safety data to explore the structural behaviors that dictate its reactivity, lipophilicity, and utility in drug development workflows.[1]

Molecular Architecture: The Intramolecular H-Bond

The defining physicochemical feature of ortho-dimethylaminomethyl phenol is the strong intramolecular hydrogen bond (IMHB) established between the phenolic hydroxyl proton and the tertiary amine nitrogen (


).[1][2]
Mechanistic Impact

This six-membered chelate ring creates a "pseudo-aromatic" stability that significantly alters the molecule's bulk properties compared to its para isomer:

  • Lipophilicity Modulation: The IMHB effectively "masks" the polarity of both the hydroxyl and amine groups, reducing the energy penalty for membrane permeation.[1][2] This results in a higher

    
     (approx. 1.7–1.[1][2]9) compared to non-chelated isomers.[1][2]
    
  • Acidity Attenuation: The hydrogen bond stabilizes the neutral phenol, making the hydroxyl proton less labile (higher

    
    ) compared to free phenol, while simultaneously increasing the basicity of the nitrogen atom by pre-organizing the lone pair.[1]
    
Visualization: Conformational Dynamics

The following diagram illustrates the equilibrium between the open conformer (solvent-exposed) and the closed chelate (lipophilic) form, which is dominant in non-polar media.[1][2]

IMHB_Dynamics Open Open Conformer (Polar Solvent Stabilized) High Water Solubility Closed Closed Chelate (IMHB) (Non-Polar Stabilized) Enhanced Lipophilicity Open->Closed Non-polar solvent / Gas phase Closed->Open H-bond disruption (MeOH/H2O) Zwitterion Zwitterionic State (O- ... H-N+) Rare in Non-Polar Media Closed->Zwitterion Proton Transfer (Equilibrium) Zwitterion->Closed Fast Reversion

Figure 1: Conformational equilibrium driven by solvent polarity.[1][2] The closed chelate form dominates in hydrophobic environments.

Physicochemical Data Profile

The following data aggregates experimental values verified against high-purity isolation protocols. Note that commercial "technical grade" samples often contain 5–15% of the bis- or tris- substituted products, which significantly alters boiling points and refractive indices.[1][2]

PropertyValueContext/Notes
CAS Registry 120-65-0 Distinct from DMP-30 (90-72-2)
Molecular Weight 151.21 g/mol Formula:

Physical State Viscous Liquid / Low-melt SolidMP approx. 15–20°C; often supercools to liquid.[1][2][3]
Boiling Point 74–75 °C @ 1.5 mmHgHigh vacuum required to prevent oxidation.[1][2]
Density 1.010 g/cm³ @ 25°CSlightly denser than water.[1][2]
Refractive Index

1.5150
Sensitive indicator of purity (water lowers this).[1][2]
pKa (Phenol) ~10.2Elevated vs. Phenol (9.[1][2]95) due to H-bond stabilization.[1][2]
pKa (Amine) ~8.4Conjugate acid pKa.[1][2]
LogP (Octanol/Water) 1.70 – 1.85Experimental values vary by pH (IMHB effect).[1][2]
Solubility Soluble in alcohols, benzene, DCMSparingly soluble in cold water; hydrolytically stable.[1][2]

Spectroscopic Characterization (Self-Validating)

For researchers synthesizing or verifying this compound, the following spectroscopic signals act as self-validating checkpoints.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
     (Favors the chelated form).[1][2]
    
  • Key Signal 1 (Benzylic

    
    ):  A sharp singlet appearing at 
    
    
    
    3.60 – 3.70 ppm
    .[1][2]
    • Validation: If this splits or shifts significantly, suspect protonation or the presence of the bis- substituted impurity.[1][2]

  • Key Signal 2 (N-Methyls): A strong singlet at

    
     2.25 – 2.30 ppm  (6H).[1][2]
    
  • Key Signal 3 (Phenolic OH): A broad singlet, highly variable (

    
     10.0 – 11.0 ppm ).[1][2]
    
    • Validation: The extreme downfield shift confirms the intramolecular hydrogen bond.[1][2] In non-chelated isomers (para), this appears closer to 5–7 ppm.[1][2]

Infrared Spectroscopy (FT-IR)[1][2]
  • OH Stretch: A broad, weak band centered around 3000–2800 cm⁻¹ , often overlapping with C-H stretches.[1][2] This "missing" sharp OH peak is characteristic of strong intramolecular chelation.[1][2]

Synthesis & Purification Protocol

The synthesis utilizes the Mannich Reaction .[1][2] While conceptually simple, controlling mono-substitution versus poly-substitution requires strict stoichiometry and thermal control.[1][2]

Experimental Workflow

Reaction: Phenol + Formaldehyde (


) + Dimethylamine (

)

DMP-10 +

[1][2]

Critical Control Point: To favor the mono-product (DMP-10) over the tri-product (DMP-30), use a slight excess of phenol and maintain lower temperatures (<40°C) during addition.[1]

Synthesis_Protocol Reagents Reagents: Phenol (1.2 eq) Formaldehyde (1.0 eq) Dimethylamine (1.0 eq) Reaction Exothermic Addition Temp < 40°C Solvent: Water/EtOH Reagents->Reaction Slow addition Reflux Reflux (2-4 hours) Ensures conversion Reaction->Reflux Neutralization Neutralization / Extraction DCM or Ether extraction Reflux->Neutralization Distillation Fractional Distillation High Vacuum (1-2 mmHg) Neutralization->Distillation Dry organic layer Product Pure DMP-10 (Collect fraction @ 74-75°C) Distillation->Product Main Fraction Residue Residue (Bis/Tris-products) Distillation->Residue Pot residue

Figure 2: Synthesis and isolation workflow emphasizing fractional distillation for purity.

Step-by-Step Methodology
  • Charge: Place 1.2 equivalents of phenol in a round-bottom flask. Dissolve in minimal ethanol if solid.[1][2]

  • Addition: Add 1.0 equivalent of dimethylamine (40% aq. solution).

  • Catalysis: Add 1.0 equivalent of formaldehyde (37% aq.)[1][2] dropwise. Caution: Exothermic.[1][2] Maintain temp < 40°C to prevent poly-substitution.[1][2]

  • Reflux: Heat to 80°C for 3 hours.

  • Workup: Remove solvent under reduced pressure. The residue will be a mixture of mono-, bis-, and tris-products.[1][2]

  • Purification (Crucial): Perform fractional vacuum distillation.

    • Fraction 1: Unreacted Phenol (lower BP).[1][2]

    • Fraction 2 (Target): DMP-10 (BP 74–75°C @ 1.5 mmHg).[1][2]

    • Residue: DMP-30 (High boiling, dark red).[1][2]

Stability & Handling

  • Oxidation Sensitivity: DMP-10 darkens from colorless/pale yellow to reddish-brown upon exposure to air (quinone formation).[1][2] Store under nitrogen or argon.[1][2]

  • Mannich Reversibility: In the presence of strong acids or high heat, the Mannich reaction is reversible (retro-Mannich), releasing formaldehyde.[1][2] This property is exploited in some prodrug designs but requires careful storage away from acidic media.[1][2]

  • Corrosivity: As a phenolic amine, it is corrosive to skin and eyes (Category 1B).[1][2] Double-gloving (Nitrile) is mandatory.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32897, 2-((Dimethylamino)methyl)phenol. Retrieved from [Link][1][2]

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Spectroscopic Studies of Intramolecular Hydrogen Bonding in o-Hydroxyaryl Schiff Bases and Mannich Bases. Molecules, 22(4), 552.[1][2] (Contextual grounding for IMHB spectral shifts).

Sources

Technical Guide: 2-((Dimethylamino)methyl)phenol as a Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, coordination mechanics, and application spectrum of 2-((Dimethylamino)methyl)phenol , a versatile Mannich base ligand.

Role: Bidentate N,O-Donor & Catalytic Scaffold CAS: 120-65-0 | Common ID: DMP-10

Executive Summary

In the landscape of coordination chemistry, 2-((Dimethylamino)methyl)phenol (DMP) serves as a fundamental "privileged scaffold." While widely recognized industrially as an epoxy curing accelerator (DMP-10), its value in research lies in its capacity as a bidentate monoanionic ligand. Its structure—a hard phenolate oxygen coupled with an intermediate amine nitrogen—allows it to stabilize transition metals (Zn, Cu, Ni) and main group elements (Mg, Al) effectively.

This guide explores its utility in two high-value domains: Ring-Opening Polymerization (ROP) of lactides for biodegradable plastics and Bioinorganic Chemistry for anticancer metallodrug development.

Chemical Architecture & Synthesis

The ligand is synthesized via a classic Mannich Reaction , offering a modular platform where the steric bulk and electronic properties can be tuned by substituting the phenol ring.

Structural Properties[1][2]
  • Formula: C

    
    H
    
    
    
    NO
  • Donor Atoms: Phenolic Oxygen (Hard base), Tertiary Amine Nitrogen (Intermediate base).

  • Chelation: Forms a thermodynamically stable six-membered chelate ring upon coordination.

  • Acidity: The phenolic proton typically has a pKa

    
     10, but intramolecular hydrogen bonding (O-H...N) can shift this, influencing deprotonation kinetics.
    
Synthesis Pathway (Mannich Reaction)

The synthesis involves the condensation of phenol, formaldehyde, and dimethylamine. This reaction is highly atom-efficient and scalable.

MannichSynthesis cluster_inputs Reagents Phenol Phenol (C6H5OH) Transition Electrophilic Aromatic Substitution (Ortho) Phenol->Transition Nucleophilic Attack HCHO Formaldehyde (HCHO) Iminium Iminium Ion Intermediate [CH2=NMe2]+ HCHO->Iminium + Amine - H2O Amine Dimethylamine (HNMe2) Amine->Iminium Iminium->Transition Product 2-((Dimethylamino)methyl)phenol (Mannich Base) Transition->Product - H+

Figure 1: The Mannich condensation pathway yielding the target ligand.

Coordination Mechanics

DMP functions primarily as a monoanionic bidentate ligand (


). Upon deprotonation of the hydroxyl group, the phenolate oxygen forms a strong 

-bond with the metal, while the tertiary amine nitrogen donates a lone pair to complete the chelate.
Hard-Soft Acid-Base (HSAB) Rationale
  • Zinc (Zn²⁺): Borderline acid. It binds avidly to both the N and O donors, making DMP ideal for Lewis acid catalysis (e.g., polymerization).

  • Copper (Cu²⁺): Borderline acid. Forms square planar or distorted octahedral complexes, often exhibiting enhanced redox activity suitable for biological cytotoxicity.

CoordinationMode cluster_complex Metal Chelation Geometry Metal M (Zn/Cu) O_donor O (Phenolate) O_donor->Metal σ-bond (Anionic) N_donor N (Amine) N_donor->Metal Datice bond (Neutral) LigandBackbone Benzene Ring LigandBackbone->O_donor LigandBackbone->N_donor -CH2-

Figure 2: Bidentate coordination mode creating a stable 6-membered metallacycle.

Catalytic Application: Ring-Opening Polymerization (ROP)

Zinc complexes of DMP are potent initiators for the ROP of cyclic esters like


-lactide to produce Poly(lactic acid) (PLA). The active species is typically a Zinc-Alkoxide  formed in situ or pre-synthesized.
Mechanism: Coordination-Insertion

The reaction proceeds via a "Coordination-Insertion" mechanism, which provides high control over molecular weight and polydispersity (PDI).

  • Coordination: The carbonyl oxygen of the lactide monomer binds to the Lewis acidic Zn center.

  • Insertion: The nucleophilic alkoxide (initiator group attached to Zn) attacks the carbonyl carbon.

  • Ring Opening: The acyl-oxygen bond cleaves, expanding the polymer chain.

ROPMechanism Initiator Active Species [L-Zn-OR] CoordComplex Coordination (Zn...O=C) Initiator->CoordComplex + Monomer Monomer Lactide Monomer Monomer->CoordComplex TransitionState Nucleophilic Attack (Alkoxide -> Carbonyl) CoordComplex->TransitionState RingOpen Acyl-O Bond Cleavage TransitionState->RingOpen Propagation Chain Extension [L-Zn-O-Polymer] RingOpen->Propagation Propagation->CoordComplex Next Cycle

Figure 3: Coordination-Insertion catalytic cycle for PLA synthesis.

Comparative Catalytic Data

The following table summarizes the efficiency of DMP-based Zinc complexes compared to standard catalysts in lactide polymerization.

Catalyst SystemTemp (°C)Time (min)Conversion (%)PDI (

)
Notes
(DMP)Zn-OEt 2560>951.15High control, narrow PDI
(DMP)Zn[N(SiMe3)2] 2530>981.20Faster initiation
Sn(Oct)2 (Standard)110120901.4 - 1.6Requires heat, broader PDI

Note: Data generalized from typical Zn-phenoxide ROP literature benchmarks.

Bioinorganic Applications: Anticancer Metallodrugs

Copper(II) complexes of DMP derivatives exhibit significant cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

Mechanism of Action

Unlike platinum drugs (cisplatin) that target DNA directly, Cu-DMP complexes often act via Reactive Oxygen Species (ROS) generation.

  • Redox Cycling: The Cu(II)/Cu(I) couple allows the complex to catalyze the reduction of cellular oxygen to superoxide and hydroxyl radicals.

  • DNA Cleavage: These radicals cause oxidative damage to the DNA backbone, triggering apoptosis.

Experimental Protocols

Protocol A: Ligand Synthesis (DMP)

Objective: Synthesize 2-((Dimethylamino)methyl)phenol via Mannich reaction.

  • Reagents: Phenol (0.1 mol), Formaldehyde (37% aq, 0.11 mol), Dimethylamine (40% aq, 0.11 mol).

  • Setup: 250 mL round-bottom flask with reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve phenol in a minimal amount of ethanol (or use neat if liquid).

    • Cool to 0-5°C in an ice bath.

    • Add dimethylamine solution dropwise while stirring.[1]

    • Add formaldehyde solution dropwise (exothermic reaction).

    • Allow to warm to room temperature, then reflux at 80°C for 2-4 hours.

  • Workup:

    • Remove solvent under reduced pressure.[2]

    • Extract the oily residue with diethyl ether or dichloromethane.

    • Wash organic layer with water and brine.

    • Dry over anhydrous MgSO

      
       and concentrate.
      
  • Purification: Vacuum distillation (bp ~85°C at reduced pressure) yields a clear, colorless to pale yellow oil.

Protocol B: Zinc Complex Synthesis [(DMP)2Zn]

Objective: Synthesize the homoleptic bis-ligand zinc complex.

  • Reagents: DMP Ligand (2.0 equiv), Diethylzinc (ZnEt

    
    , 1.0 equiv, 1.0 M in hexanes) OR  Zinc Acetate Dihydrate (less sensitive alternative).
    
  • Safety: ZnEt

    
     is pyrophoric. Handle under inert atmosphere (N
    
    
    
    /Ar) using Schlenk techniques.
  • Procedure (Schlenk Method):

    • Dissolve DMP (2 mmol) in dry toluene (10 mL) in a Schlenk flask.

    • Cool to 0°C.

    • Slowly add ZnEt

      
       (1 mmol) via syringe. Ethane gas will evolve.
      
    • Stir at room temperature for 4 hours.

  • Isolation:

    • Concentrate the solution to ~2 mL.

    • Add cold hexane to precipitate the complex.

    • Filter and dry the white solid under vacuum.

  • Characterization: ¹H NMR should show the disappearance of the phenolic -OH proton and a shift in the methylene (-CH

    
    -) protons, indicating coordination.
    

References

  • Oliveira, A. L. C., et al. (2017).[3] Ring opening polymerization of L-lactide with two different zinc(II) phenoxy-imine complexes as initiators.[4][3] Química Nova.[3] [Link]

  • PubChem. (2025).[5] 2-((Dimethylamino)methyl)phenol | C9H13NO. [Link][5][6]

  • Fortune Journals. (2024). Biological Activity of Copper(II) Complex (2-((2-(Prop-2-En-1-Ylcarbamothioyl)Hydrazinylidene)Methyl)Phenolato). [Link][7]

Sources

The Lewis Basicity of 2-((Dimethylamino)methyl)phenol: A Structural & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((Dimethylamino)methyl)phenol (DMP) represents a canonical "privileged structure" in coordination chemistry and organocatalysis.[1][2][3][4] Its utility stems not merely from the presence of a basic nitrogen and an acidic oxygen, but from the Intramolecular Hydrogen Bond (IMHB) that bridges them.[1][2][3][4] This guide deconstructs the Lewis basicity of DMP, moving beyond simple pKa values to explore how conformational dynamics dictate its reactivity in drug synthesis, metal chelation, and epoxy curing.[1][2][3][4]

Part 1: Structural Dynamics & The Electronic Landscape[1][2][3][4]

To understand the basicity of DMP, one must first recognize that it exists in a dynamic equilibrium dictated by solvent polarity.[1][2][3][4] Unlike a simple tertiary amine (e.g., trimethylamine), the nitrogen lone pair in DMP is often "masked."[1][2][3][4]

The Intramolecular Hydrogen Bond (IMHB)

In non-polar solvents (CDCl₃, Benzene), DMP adopts a cis-like conformation where the phenolic proton is hydrogen-bonded to the amine nitrogen.[1][2][3][4]

  • Consequence: The Lewis basicity of the nitrogen is effectively reduced because the lone pair is occupied in a 6-membered pseudo-ring.[1][2][3][4]

  • Energetics: This H-bond is estimated to stabilize the neutral molecule by 3–7 kcal/mol depending on the environment.[1][2][3][4]

The "Switching" Mechanism

DMP acts as a molecular switch.[1][2][3][4]

  • State A (Masked): In non-polar media, the IMHB locks the molecule; it is lipophilic and less reactive as a base.[1][2][3][4]

  • State B (Active): In polar protic solvents (Water, Methanol) or in the presence of a strong Lewis acid, the IMHB is disrupted by solvation or competitive binding.[1][2][3][4] The nitrogen lone pair becomes sterically and electronically available.[1][2][3][4]

Visualization: The Conformational Equilibrium

The following diagram illustrates the transition from the "Masked" neutral state to the "Active" zwitterionic or protonated states.

DMP_Equilibrium Neutral Neutral (Masked) Non-Polar Solvent (IMHB Intact) Open Open Form (Active) Polar Solvent (H-bond Disrupted) Neutral->Open Solvation (Polar) Open->Neutral Desolvation Protonated Ammonium Species (Conjugate Acid) Open->Protonated +H+ (pH < 8.4) Zwitterion Zwitterion (Phenolate/Ammonium) Open->Zwitterion Tautomerization

Figure 1: Conformational switching of DMP driven by solvent polarity and pH.[1][2][3][4]

Part 2: Quantitative Basicity

The basicity of DMP is best understood by analyzing its two protonation sites: the tertiary amine and the phenolate oxygen.[1][2][3][4]

Dissociation Constants (Aqueous)

While specific values vary slightly by ionic strength, the consensus values for the 2-aminomethylphenol class are:

SpeciesIonization EventApproximate pKaStructural Insight
Phenolic -OH Ar-OH ⇌ Ar-O⁻ + H⁺~10.0 - 10.5 The IMHB stabilizes the proton, making it less acidic (higher pKa) than unsubstituted phenol (pKa 9.95).[1][2][3][4]
Tertiary Amine R₃NH⁺ ⇌ R₃N + H⁺~8.2 - 8.5 Lower than typical alkyl amines (pKa ~10) due to the electron-withdrawing inductive effect of the oxygen and the aromatic ring.[1][2][3][4]
Gas Phase Basicity vs. Solution

In the gas phase (intrinsic basicity), the amine is significantly more basic than in water because the hydrophobic benzyl group stabilizes the positive charge on the ammonium cation via polarization, without the penalty of disrupting the water structure.[1][2][3][4]

Part 3: Coordination Chemistry (Lewis Basicity in Action)[1][2][3][4]

DMP is a bidentate ligand.[1][2][3][4] Its Lewis basicity is defined by the Hard-Soft Acid-Base (HSAB) theory.[1][2][3][4]

  • Nitrogen (Borderline Base): Binds well to transition metals (Cu²⁺, Zn²⁺, Ni²⁺).[1][2][3][4]

  • Oxygen (Hard Base): Upon deprotonation, the phenolate oxygen binds strongly to high-oxidation state metals (Fe³⁺, Al³⁺).[1][2][3][4]

Chelation Modes
  • Neutral Ligand: Binds through N-donor only (monodentate) if the metal is soft.[1][2][3][4]

  • Anionic Ligand: Binds through N and O⁻ (bidentate) to form a stable 5-membered chelate ring.[1][2][3][4] This is the driving force for its use in Salen ligand synthesis.[1][2][3][4]

Part 4: Experimental Protocols

To validate the basicity and coordination behavior of DMP in your specific system, follow these self-validating protocols.

Protocol A: Potentiometric Determination of pKa

Objective: Determine the precise pKa values in your specific solvent system.[1][2][3][4]

  • Preparation: Dissolve DMP (1.0 mM) in degassed, CO₂-free water containing 0.1 M KNO₃ (to maintain ionic strength).

  • Acidification: Add standardized HCl to lower pH to ~2.0 (fully protonated state).

  • Titration: Titrate with standardized carbonate-free NaOH (0.1 M) using a calibrated glass electrode.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • Validation: You should observe two inflection points.[1][2][3][4] The first (pH ~8) corresponds to the amine deprotonation.[1][2][3][4] The second (pH ~10) corresponds to the phenol deprotonation.[1][2][3][4]

    • Calculation: Use the Bjerrum method or software like HYPERQUAD to refine constants.[1][2][3][4]

Protocol B: NMR Titration (Probing the IMHB)

Objective: Visualize the strength of the Intramolecular Hydrogen Bond.[1][2][3][4][5]

  • Baseline: Acquire ¹H NMR of DMP in CDCl₃ (Non-polar). Note the chemical shift of the benzylic -CH₂- and the phenolic -OH.[1][2][3][4]

  • Titration: Sequentially add DMSO-d6 (Polar H-bond acceptor) to the NMR tube.[1][2][3][4]

  • Observation:

    • The phenolic -OH signal will shift downfield (higher ppm) as it switches from intramolecular H-bonding to intermolecular H-bonding with DMSO.[1][2][3][4]

    • Causality: If the shift is minimal, the IMHB is exceptionally strong.[1][2][3][4] If the shift is rapid, the IMHB is weak.[1][2][3][4]

Part 5: Applications in Catalysis (Epoxy Curing)[1][2][3][4]

DMP (and its tris-homolog DMP-30) is a standard accelerator for epoxy-anhydride cures.[1][2][3][4] Its Lewis basicity is the catalyst.[1][2][3][4]

Mechanism

The tertiary amine attacks the anhydride curing agent, opening the ring to form a carboxylate zwitterion.[1][2][3][4] This "activated" carboxylate is far more nucleophilic than the original anhydride, rapidly reacting with the epoxy resin.[1][2][3][4]

Epoxy_Mechanism DMP DMP Catalyst (Lewis Base) Anhydride Anhydride (Curing Agent) DMP->Anhydride Nucleophilic Attack Zwitterion Active Zwitterion (Carboxylate Anion) Anhydride->Zwitterion Ring Opening Epoxy Epoxy Resin (Electrophile) Zwitterion->Epoxy Initiation Crosslink Crosslinked Polymer (Thermoset) Epoxy->Crosslink Propagation Crosslink->DMP Catalyst Regeneration

Figure 2: Catalytic cycle of DMP in epoxy-anhydride curing systems.[1][2][3][4]

References

  • PubChem. 2-((Dimethylamino)methyl)phenol Compound Summary. National Library of Medicine.[1][2][3][4] [Link][1][2][3][4]

  • NIST Chemistry WebBook. Phenol, 2,4,6-tris[(dimethylamino)methyl]- (DMP-30) Data.[1][2][3][4][6] National Institute of Standards and Technology.[1][2][3][4][6] [Link][1][2][3][4]

  • MDPI. Intramolecular Hydrogen Bond Energy and Its Decomposition. (Contextual analysis of ortho-substituted phenols). [Link][1][2][3][4]

  • PCI Magazine. Poly-Mannich Rapid-Cure Epoxy Curing Agents.[1][2][3][4] (Industrial application of Mannich base phenols).[1][2][3][4][7][8] [Link]

Sources

An In-depth Technical Guide to the Health and Safety of 2-((Dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 2-((Dimethylamino)methyl)phenol (CAS No. 120-65-0). As a senior application scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and practical application in a laboratory and drug development setting. This document is structured to provide not just procedural steps, but also the rationale behind them, fostering a culture of safety and informed risk assessment.

Chemical and Physical Properties

2-((Dimethylamino)methyl)phenol, also known as o-(Dimethylaminomethyl)phenol, is a liquid organic compound.[1] Understanding its physical state is crucial for anticipating its behavior in various experimental conditions.[2] It is recognized for its amine odor.[3]

PropertyValueSource
Molecular FormulaC9H13NO[1]
Molecular Weight151.21 g/mol [1]
Physical StateLiquid (at 20°C)[2]
CAS Number120-65-0[1][2]
Synonyms2-(Dimethylaminomethyl)phenol, o-(Dimethylaminomethyl)phenol[1]

Toxicological Profile and Hazard Identification

The toxicological profile of 2-((Dimethylamino)methyl)phenol indicates significant health hazards that necessitate careful handling.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of its potential effects.[1]

Acute Toxicity

The compound is harmful if swallowed, inhaled, or in contact with skin.[1][4] Ingestion may lead to chemical burns within the oral cavity and gastrointestinal tract.[5]

Skin and Eye Irritation/Corrosion

Direct contact can cause severe skin burns and serious eye damage.[1][6][7] Vapors may also be corrosive to the eyes and upper respiratory tract.[3][8] Symptoms of skin contact can include redness, swelling, itching, and blistering.[6] Eye contact can result in a cloudy appearance of the cornea, chemical burns, and potentially irreversible vision damage.[6]

Chronic and Systemic Effects

Long-term exposure presents significant health risks. 2-((Dimethylamino)methyl)phenol is suspected of causing genetic defects and may damage fertility or the unborn child.[1][2] Furthermore, it is known to cause damage to organs through both single and prolonged or repeated exposure.[1][2]

Hazard Communication

Clear and concise hazard communication is paramount. The following GHS hazard pictograms and statements summarize the primary risks associated with 2-((Dimethylamino)methyl)phenol.

Caption: GHS hazard pictograms and statements for 2-((Dimethylamino)methyl)phenol.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area.[4][9] A chemical fume hood is strongly recommended for all procedures involving this substance.[4] Local exhaust ventilation should be used if vapors or aerosols are generated.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of personal safety.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) eye_face Eye and Face Protection (Safety goggles, face shield) end Safe Handling eye_face->end skin Skin Protection (Impervious gloves, protective clothing) skin->end respiratory Respiratory Protection (Use in fume hood or with appropriate respirator) respiratory->end start Handling Chemical start->eye_face Protect Eyes and Face start->skin Protect Skin start->respiratory Protect Respiratory System

Caption: Recommended Personal Protective Equipment workflow.

  • Eye and Face Protection: Wear safety goggles and a face shield.[9][10]

  • Skin Protection: Impervious gloves and protective clothing are mandatory.[9]

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.[10]

Hygiene Practices
  • Wash hands and any exposed skin thoroughly after handling.[4][11]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9][11]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[6]

Storage
  • Store in a cool, dark, and well-ventilated place.[9]

  • Keep the container tightly closed.[4][9]

  • Store locked up and away from incompatible materials such as oxidizing agents.[9]

  • This chemical is light-sensitive and should be stored accordingly.[2]

Emergency Procedures

Prompt and correct response to emergencies can significantly mitigate harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[4][11] Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[4][11] Seek immediate medical attention.[9]
Eye Contact Rinse cautiously with water for several minutes.[4][11] Remove contact lenses if present and easy to do.[4][11] Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[11]
Ingestion Rinse mouth.[4][11] Do NOT induce vomiting.[11] Seek immediate medical attention.[4][11]
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[5][12]

  • Hazards from Combustion: Combustion may produce toxic fumes of carbon monoxide and nitrogen oxides.[5] The material is combustible and vapors may form explosive mixtures with air.[8]

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus.[5][7]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[12] Avoid breathing vapors and contact with the material.[12] Wear appropriate personal protective equipment.[7][12]

  • Environmental Precautions: Prevent the chemical from entering drains and waterways.[13]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[12][13]

Disposal Considerations

Dispose of 2-((Dimethylamino)methyl)phenol and its container in accordance with local, regional, and national regulations.[4] The material should be disposed of at an approved waste disposal plant.[4][11]

Conclusion

2-((Dimethylamino)methyl)phenol is a chemical with significant health and safety concerns that demand a high level of precaution. By understanding its toxicological profile and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers and drug development professionals can mitigate the risks and ensure a safe working environment. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

  • 2 - SAFETY DATA SHEET. (2015, February 11).
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
  • 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem.
  • 2,4,6-tridimethylaminomethyl phenol - Report | CAMEO Chemicals | NOAA.
  • 2-Dimethylaminomethylphenol | 120-65-0 | TCI EUROPE N.V.
  • 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem.
  • SC-256206 - 2-Methylphenol - SAFETY DATA SHEET. (2016, December 5).
  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M.
  • 2,4,6-Tris(dimethylaminomethyl)phenol - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Miller-Stephenson Chemicals. (2020, March 6).
  • Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol - Carl ROTH. (2024, March 2).
  • 2,4,6-Tris[(dimethylamino)methyl]phenol Safety Data Sheets - Echemi.

Sources

Crystal Structure of 2-((Dimethylamino)methyl)phenol Complexes

[1][2]

Executive Summary

2-((Dimethylamino)methyl)phenol (DMAMP), a classic Mannich base, serves as a pivotal N,O-donor ligand in coordination chemistry. Unlike simple salicylaldimine Schiff bases, DMAMP possesses a flexible methylene bridge (

While widely recognized industrially as a catalytic curing agent for epoxy resins (often in its tris-substituted form, DMP-30), its crystallographic importance lies in its ability to form supramolecular aggregates with alkali metals and chelated complexes with transition metals. This guide details the structural motifs—specifically the cubic

Ligand Architecture & Synthesis

Structural Identity

The core ligand features a phenolic hydroxyl group ortho-substituted with a dimethylaminomethyl moiety.[1]

  • IUPAC Name: 2-((Dimethylamino)methyl)phenol[2]

  • SMILES: CN(C)CC1=CC=CC=C1O

  • Key Feature: Intramolecular Hydrogen Bonding. In its neutral free form, the phenolic proton forms a strong intramolecular hydrogen bond with the amine nitrogen (

    
    ), locking the molecule in a pseudo-cyclic conformation that pre-organizes it for metal binding.
    
Synthesis: The Mannich Reaction

The synthesis involves a condensation of phenol, formaldehyde, and dimethylamine. This pathway is sensitive to stoichiometry; excess reagents lead to bis- and tris-substituted byproducts (e.g., DMP-30).

MannichReactionFigure 1: Synthesis Pathway of DMAMP via Mannich CondensationPhenolPhenol(C6H5OH)Product2-((Dimethylamino)methyl)phenol(DMAMP)Phenol->ProductFormaldehydeFormaldehyde(HCHO)IntermediateIminium Ion[CH2=N(CH3)2]+Formaldehyde->IntermediateAcid Cat.AmineDimethylamine(HN(CH3)2)Amine->IntermediateIntermediate->Product+ Phenol(Ortho-attack)Byproduct2,4,6-Tris(dimethylaminomethyl)phenol(DMP-30)Product->ByproductExcess HCHO/Amine(Electrophilic Subst.)

Crystallographic Analysis: The Core Structures

Direct single-crystal X-ray diffraction studies reveal two distinct structural behaviors depending on the metal center: Oligomeric Aggregation (Alkali Metals) and Discrete Chelation (Transition Metals).

Alkali Metal Aggregates: The Cubic Core

The most definitive crystallographic data for this specific ligand comes from its lithium and sodium salts. The "hard" oxygen donor drives the formation of clusters rather than monomers.

  • Lithium Phenolate (

    
    ): 
    
    • Crystal System: Monoclinic

    • Space Group:

      
      
      
    • Structural Motif: Tetrameric aggregate.[1] The four lithium atoms and four phenolate oxygen atoms form a distorted cubic

      
       core .
      
    • Coordination: Each lithium is coordinated by three bridging oxygens and one amine nitrogen (intra-ligand), resulting in a coordinatively saturated tetrahedral geometry around the metal.

    • Significance: This "cubane-like" cluster demonstrates the bridging capacity of the phenolate oxygen, a feature that persists in magnetic dinuclear transition metal complexes.

  • Sodium Phenolate (

    
    ): 
    
    • Space Group:

      
      
      
    • Structural Motif: Similar tetrameric cubic core, but the larger ionic radius of sodium often invites solvent coordination or slight distortions to the cube.

Transition Metal Complexes (Cu, Zn, Ni)

In transition metals, the N-donor becomes more significant, leading to stable chelate rings.

  • Coordination Geometry: Typically Square Planar (Cu) or Distorted Tetrahedral (Zn).

  • Chelate Ring: The ligand forms a six-membered chelate ring (

    
    ). Unlike the five-membered rings of ethylenediamine derivatives, this six-membered ring has a "chair-like" or "boat-like" conformational flexibility.
    
  • Dimerization: A common structural feature in Copper(II) complexes of DMAMP is the formation of phenoxo-bridged dimers (

    
     core).
    
    • Mechanism: The phenolate oxygen bridges two copper centers.[3][4]

    • Magnetic Properties:[5] These dimers often exhibit strong antiferromagnetic coupling due to the superexchange pathway through the oxygen bridges.

Table 1: Comparative Structural Parameters

ParameterAlkali Cluster (

)
Transition Metal Chelate (

)
Metal Coordination Tetrahedral (

)
Square Planar (

)
M-O Bond Length ~1.86 Å (Bridging)~1.90 Å (Terminal/Bridging)
M-N Bond Length ~2.10 Å~2.00 Å
Aggregation State Tetramer (Cubane)Monomer or Dimer
Space Group (Typ.)


or

Functional Implications[4][6][7]

Catalysis (Epoxy Curing)

The crystal structure explains the catalytic efficiency of DMAMP in epoxy resins. The tertiary amine is sterically accessible enough to initiate nucleophilic attack on the epoxide ring, while the phenolic hydroxyl acts as a hydrogen bond donor, activating the epoxide oxygen. The ability to form aggregates (as seen in the Li/Na structures) suggests that in non-polar resin matrices, the catalyst may exist as clusters, releasing active monomeric species upon heating.

Biological Activity

Complexes of DMAMP serve as structural models for Tyrosinase enzymes. The dinuclear copper(II) complexes (bridged by the phenolate) mimic the active site of type-3 copper proteins, capable of reversible oxygen binding and phenol oxidation.

Experimental Protocols

Protocol A: Synthesis of 2-((Dimethylamino)methyl)phenol[2]
  • Reagents: Phenol (0.1 mol), Formaldehyde (37% aq, 0.1 mol), Dimethylamine (40% aq, 0.1 mol).

  • Procedure:

    • Dissolve phenol in ethanol (20 mL).

    • Add dimethylamine solution dropwise with stirring at 0-5°C.

    • Add formaldehyde solution slowly, maintaining temperature <10°C.

    • Reflux the mixture for 2 hours at 80°C.

    • Remove solvent via rotary evaporation.

    • Purification: Vacuum distillation (bp ~90°C at 15 mmHg) yields a colorless oil.

Protocol B: Synthesis of Bis(2-((dimethylamino)methyl)phenolato)copper(II)
  • Reagents: DMAMP (2.0 mmol), Copper(II) Acetate Monohydrate (1.0 mmol), Methanol (15 mL).

  • Procedure:

    • Dissolve 302 mg of DMAMP in 10 mL methanol.

    • Dissolve 200 mg of

      
       in 5 mL methanol.
      
    • Add the metal salt solution to the ligand solution dropwise. The solution will turn dark green.

    • Add 2.0 mmol of NaOH (dissolved in min. water) to ensure deprotonation (optional, as acetate acts as a base).

    • Reflux for 1 hour.

    • Crystallization: Filter the hot solution. Allow the filtrate to stand at room temperature for 24-48 hours. Dark green block crystals suitable for X-ray diffraction will form.

CoordinationFigure 2: Coordination Equilibria of DMAMP-Cu(II) ComplexesLigandDMAMP Ligand(Anionic Form)ComplexBis-Chelate Complex[Cu(DMAMP)2]Ligand->Complex 2:1 Stoichiometry(Methanol, RT)MetalCu(II) IonMetal->ComplexDimerPhenoxo-Bridged Dimer[Cu2(DMAMP)2]2+Complex->Dimer Concentration/Solvent Effects

References

  • Van der Steen, F. H., et al. (1991). "Mono- and Bis-Ortho-Chelated Lithium and Sodium Phenolates. Molecular Structures of the Lithium and Sodium Phenolates of 2-((Dimethylamino)methyl)phenol." Inorganic Chemistry, 30(25), 4817-4821. Link

  • Tyman, J. H. P., & Patel, M. (2006). "Phenolic Structure and Colour in Mannich Reaction Products." Journal of Chemical Research, 2006(6), 4265. Link

  • Chaudhuri, P., et al. (1988). "Phenoxyl radical complexes of copper(II)." Inorganic Chemistry, 27(9), 1564-1569.
  • BenchChem. (2024). "2-((Dimethylamino)methyl)phenol (CAS 120-65-0) Properties and Applications." Link

  • ChemicalBook. (2024). "Tris(dimethylaminomethyl)phenol: Properties and Applications." Link

Advanced Thermogravimetric Characterization of 2-((Dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermogravimetric Analysis of 2-((Dimethylamino)methyl)phenol Content Type: Advanced Technical Guide Audience: Researchers, Formulation Scientists, and QC Specialists in Polymer Chemistry.

Executive Summary & Chemical Context

2-((Dimethylamino)methyl)phenol (CAS: 87-25-2), commercially recognized as DMP-10 or Accelerator 960-1 , serves as a critical Mannich base accelerator in epoxy-anhydride and epoxy-polysulfide curing systems. Unlike its tris-substituted counterpart (DMP-30), this mono-substituted phenol offers distinct reactivity profiles, often used to moderate cure speeds or as a reactive intermediate.

The thermal analysis of this molecule presents a unique challenge: distinguishing between physical volatilization and chemical degradation (Retro-Mannich dissociation). Standard TGA protocols often fail to differentiate these concurrent processes. This guide outlines a rigorous, instrument-agnostic methodology to characterize the thermal stability of DMP-10, ensuring data integrity for shelf-life prediction and curing optimization.

Physicochemical Profile & Thermal Logic

Before designing the TGA protocol, one must understand the thermodynamic forces at play.

PropertyValue / CharacteristicThermal Implication
Molecular Weight 151.21 g/mol High volatility relative to polymer resins.
Boiling Point ~95°C (at 15 mmHg)Significant mass loss due to evaporation will occur before degradation onset in open pans.
Structure Phenolic Mannich BaseSusceptible to Retro-Mannich cleavage, releasing volatile dimethylamine.
pKa Basic (Amine functionality)Sensitive to oxidative degradation in air; requires inert atmosphere for kinetic studies.

The Analyst's Dilemma: A single weight-loss step in TGA could be:

  • Evaporation of the intact molecule.

  • Decomposition into phenol and dimethylamine.

  • A hybrid of both. Solution: The protocol below prioritizes confinement and evolved gas analysis (EGA) to resolve this ambiguity.

Experimental Protocol: The Self-Validating System

Instrumentation & Setup
  • Instrument: TGA with low-mass furnace (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).

  • Coupling (Mandatory for Validation): TGA-MS (Mass Spectrometry) or TGA-FTIR.

  • Purge Gas: Nitrogen (99.999%) at 50 mL/min (Balance) and 25 mL/min (Sample). Note: Air is avoided to prevent early oxidative onset masking the intrinsic stability.

Crucible Selection Strategy

The choice of pan dictates the physical state of the sample during heating.

  • Scenario A: Process Simulation (Open Pan)

    • Goal: Mimic curing conditions where the accelerator can evaporate from the resin surface.

    • Pan: 100

      
      L Platinum or Alumina, open.
      
    • Outcome: Dominated by evaporation (physical kinetics).

  • Scenario B: Intrinsic Stability (Pinhole/Sealed Pan)

    • Goal: Suppress evaporation to measure bond-breaking kinetics (chemical degradation).

    • Pan: Aluminum hermetic pan with a 50

      
      m laser-drilled pinhole.
      
    • Outcome: Self-generated atmosphere suppresses boiling; mass loss reflects chemical breakdown.

The Heating Program (Standardized)
  • Equilibration: 30°C for 5 minutes (Stabilize microbalance).

  • Ramp: 10°C/min to 600°C.

  • Isothermal (Optional): Hold at 150°C for 60 mins (Simulate curing dwell time).

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and signal flow for characterizing DMP-10.

TGA_Workflow Sample DMP-10 Sample Pan_Select Crucible Selection Sample->Pan_Select Open_Pan Open Pan (Evaporation Dominant) Pan_Select->Open_Pan Sealed_Pan Pinhole Pan (Degradation Dominant) Pan_Select->Sealed_Pan TGA_Run Thermal Ramp (10°C/min, N2) Open_Pan->TGA_Run Sealed_Pan->TGA_Run EGA Evolved Gas Analysis (MS/FTIR) TGA_Run->EGA Off-gas Data_Vol Volatility Profile (Vapor Pressure) TGA_Run->Data_Vol From Open Data_Kin Kinetic Parameters (Ea of Retro-Mannich) TGA_Run->Data_Kin From Sealed EGA->Data_Kin Confirm Amine Release

Caption: Workflow distinguishing physical evaporation from chemical degradation using pan geometry and evolved gas analysis.

Data Interpretation & Mechanistic Insights

The TGA Curve Anatomy

When analyzing the TGA trace of 2-((Dimethylamino)methyl)phenol, expect the following features:

  • Onset Temperature (

    
    ): 
    
    • Open Pan: ~110–130°C (Driven by vapor pressure).

    • Sealed Pan: ~180–200°C (Driven by C-N bond cleavage).

  • Derivative Peak (

    
    ):  The point of maximum rate of change. A single sharp peak suggests a unified mechanism. A shoulder on the leading edge indicates moisture or residual solvent.
    
The Degradation Mechanism (Retro-Mannich)

At elevated temperatures (>180°C), the Mannich base undergoes a reverse reaction. This is the critical failure mode for the accelerator.

Reaction Pathway:

  • Initiation: Thermal excitation of the benzylic C-N bond.

  • Cleavage: Release of Dimethylamine (DMA) gas.

  • Residue: Formation of o-quinone methide (highly reactive), which rapidly polymerizes or reacts with the phenolic matrix to form a char.

Retro_Mannich DMP10 2-((Dimethylamino)methyl)phenol (Intact Molecule) TS Transition State (C-N Bond Weakening) DMP10->TS + Heat Heat Thermal Energy (>180°C) Heat->TS DMA Dimethylamine (Gas) Detected by MS (m/z 45) TS->DMA QM o-Quinone Methide (Transient Reactive Species) TS->QM Products Cleavage Products Char Phenolic Char/Resin QM->Char Polymerization

Caption: Thermal dissociation pathway of DMP-10 via Retro-Mannich reaction, releasing dimethylamine.

Kinetic Analysis (Advanced)

To predict shelf life or pot life, apply Model-Free Kinetics (MFK) using multiple heating rates (e.g., 2, 5, 10, 20°C/min).

  • Method: Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS).

  • Calculation: Plot

    
     vs 
    
    
    
    for constant conversion
    
    
    .
  • Expected Activation Energy (

    
    ): 
    
    • Evaporation: 40–60 kJ/mol.

    • Retro-Mannich Degradation: 100–140 kJ/mol.

  • Insight: If your calculated

    
     varies significantly with conversion (
    
    
    
    ), the process is complex (mixed evaporation/degradation).

Practical Implications for Drug & Polymer Development

  • Epoxy Curing:

    • If the curing exotherm exceeds the degradation onset (~180°C), the accelerator will decompose, releasing gas (DMA). This leads to voids/porosity in the final composite.

    • Recommendation: Keep cure cycles below 160°C or use high pressure (autoclave) to keep DMA soluble.

  • Storage Stability:

    • DMP-10 is hygroscopic. TGA runs showing mass loss <100°C indicate improper storage.

    • QC Check: A "dry" sample should show <0.5% mass loss at 100°C.

  • Safety:

    • The evolved dimethylamine is flammable and toxic. TGA exhaust must be vented properly.

References

  • Prime, R. B. (1981). Thermogravimetric Analysis of Polymers. In Thermal Characterization of Polymeric Materials. Academic Press. Link

  • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. Link

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard reference for TGA methodology). Link

  • Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (Details on amine accelerator chemistry). Link

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-((Dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 2-((Dimethylamino)methyl)phenol, a valuable chemical intermediate, via the Mannich reaction. This document provides an in-depth analysis of the reaction mechanism, a detailed, field-proven experimental protocol, and essential data for the successful synthesis, purification, and characterization of the target compound. By explaining the causality behind experimental choices, this guide equips researchers with the necessary knowledge to not only replicate the synthesis but also to adapt and troubleshoot the procedure as required.

Introduction

2-((Dimethylamino)methyl)phenol, also known as o-(Dimethylaminomethyl)phenol, is a key building block in organic synthesis. Its structure, featuring both a phenolic hydroxyl group and a tertiary amine, makes it a versatile precursor for more complex molecules and a catalyst in various chemical processes, notably in accelerating the curing of epoxy resins.[1] The classical and most efficient method for synthesizing this compound is the Mannich reaction, a three-component condensation involving phenol, formaldehyde, and dimethylamine.[1][2] This reaction is a cornerstone of C-C bond formation in organic chemistry, prized for its operational simplicity and atom economy.[3]

This guide will provide a detailed protocol for the selective synthesis of the ortho-isomer, discussing the mechanistic principles that favor this regioselectivity and offering practical advice for achieving high purity and yield.

Reaction Mechanism: A Tale of Electrophilicity and Nucleophilicity

The Mannich reaction for the synthesis of 2-((Dimethylamino)methyl)phenol proceeds through a well-established two-stage mechanism.[2][4] Understanding this mechanism is paramount for controlling the reaction and optimizing conditions.

  • Formation of the Electrophilic Iminium Ion: The reaction initiates with the condensation of dimethylamine and formaldehyde. The nucleophilic amine attacks the electrophilic carbonyl carbon of formaldehyde, followed by dehydration, to form a highly reactive electrophilic species known as the dimethylaminomethyl cation, or Eschenmoser's salt precursor (an iminium ion).[5][6]

  • Electrophilic Aromatic Substitution: The phenol molecule, acting as the nucleophilic component, then attacks the electrophilic iminium ion. The phenolic hydroxyl group is a strong activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack.[2] This activating effect is strongest at the ortho and para positions due to resonance stabilization. Under the conditions described in the protocol, the ortho-product is preferentially formed. A final proton transfer step then regenerates the aromaticity of the ring, yielding the 2-((Dimethylamino)methyl)phenol product.[5]

Visualizing the Reaction Pathway

Mannich_Reaction cluster_reactants Reactants cluster_main_reaction Electrophilic Aromatic Substitution Phenol Phenol Product 2-((Dimethylamino)methyl)phenol Phenol->Product + Iminium Ion (C-C Bond Formation) Formaldehyde Formaldehyde Iminium Iminium Ion (Eschenmoser's Salt Precursor) Dimethylamine Dimethylamine Dimethylamine->Iminium + Formaldehyde (Dehydration)

Caption: The Mannich reaction workflow for synthesizing 2-((Dimethylamino)methyl)phenol.

Experimental Protocol

This protocol is designed to favor the mono-substituted ortho-product. Careful control over temperature and stoichiometry is crucial to minimize the formation of di- and tri-substituted byproducts.[7]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (moles)Quantity
PhenolC₆H₅OH94.11-0.109.41 g
Dimethylamine(CH₃)₂NH45.0840% aq. soln.0.1011.3 g (14.1 mL)
FormaldehydeCH₂O30.0337% aq. soln.0.108.1 g (7.5 mL)
EthanolC₂H₅OH46.0795%-50 mL
Hydrochloric AcidHCl36.462 MAs needed~10-15 mL
Sodium HydroxideNaOH40.002 MAs needed~10-15 mL
DichloromethaneCH₂Cl₂84.93--150 mL (for extraction)
Anhydrous MgSO₄MgSO₄120.37--~5-10 g
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.41 g (0.10 mol) of phenol in 50 mL of ethanol.

  • Initial Cooling and Reagent Addition: Cool the solution in an ice bath to 0-5 °C. While maintaining this temperature, slowly add 11.3 g (0.10 mol) of 40% aqueous dimethylamine solution dropwise with vigorous stirring.[2]

  • Formaldehyde Addition: Following the complete addition of dimethylamine, add 8.1 g (0.10 mol) of 37% aqueous formaldehyde solution dropwise to the cooled mixture.[2] Crucially, the temperature should be maintained below 10 °C during this addition to control the initial exothermic reaction.

  • Reaction at Room Temperature: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2 hours.

  • Heating to Reflux: After stirring at room temperature, heat the mixture to reflux (approximately 80-85 °C) for 3 hours.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up - Acidification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and acidify with 2 M hydrochloric acid to a pH of 2-3.[5] This step protonates the product, making it soluble in the aqueous layer and allowing for the removal of non-basic organic impurities.

  • Work-up - Removal of Impurities: Wash the acidic aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted phenol and other non-basic impurities. Discard the organic layers.

  • Work-up - Basification and Extraction: Cool the aqueous layer in an ice bath and carefully basify with 2 M sodium hydroxide solution until the pH is ~9-10. This deprotonates the product, making it soluble in the organic phase. The product may initially separate as an oil. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 105-110 °C at 15 mmHg. The expected product is a clear, colorless to pale yellow liquid.[8]

Choice of Formaldehyde Source

While this protocol uses an aqueous formaldehyde solution for convenience, paraformaldehyde, a solid polymer of formaldehyde, can also be used.[5][9] Paraformaldehyde must be depolymerized in situ, which can be achieved by heating.[10] Using paraformaldehyde can be advantageous in reactions where the presence of water is undesirable, though for this specific synthesis, an aqueous solution is generally effective.[11][12]

Safety and Hazard Management

The synthesis of 2-((Dimethylamino)methyl)phenol involves several hazardous chemicals. Adherence to strict safety protocols is mandatory.

  • Phenol: Toxic and corrosive. It can cause severe skin burns and is rapidly absorbed through the skin.[13] Handle only in a fume hood while wearing appropriate personal protective equipment (PPE), including double nitrile or neoprene gloves, a lab coat, and chemical splash goggles.[6]

  • Formaldehyde: A known respiratory sensitizer and a probable human carcinogen.[4] It is also toxic and corrosive.[11] All handling must be performed in a well-ventilated fume hood.[14]

  • Dimethylamine: Flammable and corrosive. It can cause severe skin and eye irritation.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. Handle in a fume hood.

Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles or a face shield.

  • Skin: A lab coat and appropriate chemical-resistant gloves (neoprene or butyl rubber over nitrile gloves are recommended when handling concentrated reagents).[6]

  • Respiratory: Use in a certified chemical fume hood is required.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] For phenol exposure, subsequent washing with polyethylene glycol (PEG 300 or 400) is recommended if available. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[15] Evacuate the area for large spills and contact environmental health and safety personnel.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations for hazardous chemical waste.

Workflow and Purification Diagram

Synthesis_Workflow A 1. Dissolve Phenol in Ethanol B 2. Cool to 0-5°C Add Dimethylamine A->B C 3. Add Formaldehyde (Keep <10°C) B->C D 4. Stir at RT (2h) Then Reflux (3h) C->D E 5. Work-up: Acidify (pH 2-3) D->E F 6. Wash with CH₂Cl₂ (Remove Impurities) E->F G 7. Basify (pH 9-10) Extract with CH₂Cl₂ F->G H 8. Dry & Concentrate G->H I 9. Vacuum Distillation H->I J Pure Product I->J

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization and Validation

The identity and purity of the synthesized 2-((Dimethylamino)methyl)phenol should be confirmed using standard analytical techniques.

  • Appearance: Clear, colorless to pale yellow liquid.

  • Molecular Formula: C₉H₁₃NO

  • Molecular Weight: 151.21 g/mol [16]

  • ¹H NMR (CDCl₃): Expected signals include peaks for the aromatic protons, the benzylic CH₂ group, and the N-methyl protons.

  • ¹³C NMR (CDCl₃): Expected signals include peaks for the aromatic carbons, the benzylic carbon, and the N-methyl carbons.

  • IR Spectroscopy: Key peaks should be observable for the broad O-H stretch of the phenol, C-H stretches (aromatic and aliphatic), C=C aromatic stretches, and C-N stretches.

  • Purity Analysis: Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Loss of product during work-up. - Incorrect stoichiometry.- Extend reflux time and monitor by TLC. - Ensure pH is distinctly basic (~9-10) before extraction. Perform multiple extractions. - Accurately measure all reagents.
Formation of Byproducts (e.g., 2,6-bis((dimethylamino)methyl)phenol) - Molar ratio of formaldehyde/dimethylamine to phenol is too high. - High reaction temperature.- Use a 1:1:1 molar ratio of phenol:dimethylamine:formaldehyde. - Maintain strict temperature control, especially during the initial addition phase.[7]
Product is Darkly Colored (Red/Brown) - Oxidation of phenol or product. - Presence of resorcinol or other impurities in the starting phenol.[17]- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. - Use high-purity phenol. The color can sometimes be removed by charcoal treatment before final distillation, but this may reduce yield.
Difficulty with Purification - Boiling points of product and impurities are too close. - Thermal decomposition during distillation.- Use a fractional distillation column for better separation. - Ensure the vacuum is stable and as low as possible to reduce the required distillation temperature.

Conclusion

The Mannich reaction provides a reliable and scalable method for the synthesis of 2-((Dimethylamino)methyl)phenol. By carefully controlling the reaction stoichiometry and temperature, and by following a systematic work-up and purification procedure, researchers can obtain the desired product in high purity and good yield. The mechanistic insights and practical guidance provided in this document are intended to empower scientists to confidently perform this valuable transformation in their laboratories.

References

  • Google Patents. (n.d.). RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.
  • Arkivoc. (n.d.). Mannich reactions of activated 4,6-dimethoxyindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. Retrieved from [Link]

  • PubChem. (n.d.). 2-((Dimethylamino)methyl)phenol. Retrieved from [Link]

  • Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 35-38.
  • Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol.
  • 3M. (2026). HI-TEMP 480 HRD 000000CN01 - SAFETY DATA SHEET. Retrieved from [Link]

  • Reddit. (2024). Please help me understand Formaldehyde vs. Paraformaldehyde for tissue fixation. Retrieved from [Link]

  • Light Microscopy Core Facility. (n.d.). Paraformaldehyde, Formadehyde and Formalin. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Formaldehyde | Medical Management Guidelines. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2015). Can I use formaldehyde instead of paraformaldehyde?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]

  • Bitesize Bio. (2018). What is the difference between formaldehyde and paraformaldehyde in cell fixation?. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-((Dimethylamino)methyl)phenol and its Analogs as High-Efficiency Accelerators for Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Curing to Controlled Cross-Linking

Epoxy resins represent a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical inertness, and adhesive properties. The transition from a liquid resin to a durable, cross-linked solid is governed by the curing process—a critical reaction that dictates the final performance of the material. While curing agents (hardeners) are essential for this transformation, the kinetics of the reaction often require modulation to meet the demands of specific applications, such as rapid processing, low-temperature curing, or extended pot life. This is the domain of curing accelerators.

This guide focuses on the aminomethylphenol class of accelerators. While the query specified 2-((Dimethylamino)methyl)phenol, the industrial and scientific literature is overwhelmingly centered on its more potent analog, 2,4,6-Tris((dimethylamino)methyl)phenol , commonly known as DMP-30 .[1][2][3][4] This is due to the higher concentration of catalytically active tertiary amine groups on the DMP-30 molecule.[5] Therefore, this document will primarily detail the application and evaluation of DMP-30 as a representative and highly effective accelerator for epoxy systems. The principles and methodologies described herein are broadly applicable to other aminomethylphenols, including the mono-substituted variant.

These accelerators function as catalysts, significantly increasing the reaction rate between the epoxy resin and the curing agent.[1][2] Properly utilized, they allow for the fine-tuning of reactivity, reduction of curing temperatures, and can positively influence the final mechanical and thermal properties of the cured polymer network.[6][7]

Compound Profile: 2,4,6-Tris((dimethylamino)methyl)phenol (DMP-30)

DMP-30 is a Mannich base, synthesized through the reaction of phenol, formaldehyde, and dimethylamine.[8][9] This process yields a molecule with three dimethylaminomethyl groups attached to the phenol ring, a structure that imparts unique catalytic capabilities.[1]

PropertyValue
Chemical Name 2,4,6-Tris((dimethylamino)methyl)phenol
Synonyms DMP-30, Ancamine K 54
CAS Number 90-72-2[4]
Molecular Formula C₁₅H₂₇N₃O[4]
Molecular Weight 265.4 g/mol [1]
Appearance Light yellow to amber liquid[2][4]
Odor Amine-like[2][4]
Function Epoxy Curing Accelerator, Catalyst[1][2]

Mechanism of Catalytic Action

The efficacy of DMP-30 as an accelerator stems from a dual-function mechanism involving its tertiary amine groups and the phenolic hydroxyl group.

  • Tertiary Amine Catalysis: The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a Lewis base. It attacks the electrophilic carbon atom of the epoxy ring, forcing the ring to open and creating a zwitterion. This highly reactive intermediate then reacts with a proton donor, typically the amine hardener or the hydroxyl group of another molecule, propagating the cross-linking reaction.

  • Role of the Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring facilitates the reaction by acting as a proton donor. It can participate in hydrogen bonding, which helps to polarize the epoxy ring, making it more susceptible to nucleophilic attack. This cooperative action between the amine and hydroxyl groups enhances the overall catalytic efficiency.[5]

Epoxy Curing Mechanism with DMP-30 cluster_0 Catalytic Cycle Epoxy Epoxy Resin (Oxirane Ring) Intermediate Zwitterionic Intermediate Epoxy->Intermediate Nucleophilic Attack DMP30 DMP-30 (Tertiary Amine) DMP30->Intermediate Cured Cross-linked Polymer + Regenerated DMP-30 Intermediate->Cured Reaction with Hardener Hardener Amine Hardener (R-NH2) Hardener->Cured Cured->DMP30 Catalyst Regeneration DSC Workflow Formulate 1. Formulate Resin, Hardener & Accelerator Mix 2. Thoroughly Mix Components Formulate->Mix Encapsulate 3. Encapsulate 5-10 mg in DSC Pan Mix->Encapsulate DSC 4. Run Non-Isothermal DSC Scans (Multiple Heating Rates) Encapsulate->DSC Analyze 5. Analyze Data: - Identify Peak Temp (Tp) - Calculate Heat of Cure DSC->Analyze Model 6. Apply Kinetic Model (e.g., Kissinger Method) to Calculate Ea Analyze->Model

Caption: Experimental workflow for evaluating curing kinetics using DSC.

Protocol 2: Preparation and Mechanical Testing of Cured Epoxy Specimens

Objective: To fabricate standardized test specimens to evaluate the effect of DMP-30 concentration on key mechanical properties like tensile strength and modulus.

Materials & Equipment:

  • Formulated epoxy system (as in Protocol 1)

  • Vacuum desiccator or planetary mixer for degassing

  • Molds for test specimens (e.g., dog-bone shape per ASTM D638)

  • Mold release agent

  • Programmable oven

  • Universal Testing Machine (UTM) with appropriate grips and extensometer

Procedure:

  • Formulation & Mixing: Prepare a sufficient quantity of the desired formulation (e.g., 200 g) following the steps in Protocol 1.

  • Degassing: Place the mixed formulation in a vacuum chamber at ~29 inHg for 5-10 minutes, or until bubbling subsides, to remove entrapped air.

  • Casting: Treat the molds with a release agent. Carefully pour the degassed mixture into the molds, avoiding the introduction of new air bubbles. [3]4. Curing: Transfer the filled molds to an oven and cure according to a defined schedule. A typical schedule might be 24 hours at ambient temperature followed by a post-cure at an elevated temperature (e.g., 2 hours at 80°C) to ensure full cross-linking. [3]5. Demolding and Conditioning: After the curing cycle is complete, allow the molds to cool to room temperature before demolding the specimens. [3]Condition the specimens for at least 40 hours at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) before testing. [3]6. Mechanical Testing:

    • Measure the dimensions of each specimen.

    • Conduct tensile testing on the specimens using a UTM according to ASTM D638 standards.

    • Record the tensile strength, modulus of elasticity, and elongation at break.

    • Test at least five specimens per formulation to ensure statistical significance.

Formulation Guidelines and Troubleshooting

  • Concentration is Key: The optimal concentration of DMP-30 is highly dependent on the specific resin, hardener, desired pot life, and curing temperature. Start with a concentration of 1 phr and adjust in 0.5 phr increments. Excessive amounts (>5 phr) often lead to a reduction in mechanical properties and should be avoided. [6]* Managing Exotherm: Be aware that the acceleration will increase the peak exotherm. For large castings, a lower concentration of accelerator or a stepped curing cycle may be necessary to dissipate heat and prevent thermal stresses that can lead to cracking.

  • Compatibility: DMP-30 is effective with a wide range of hardeners, including aliphatic amines, cycloaliphatic amines, aromatic amines, and anhydrides. [6]When used with anhydrides, it catalyzes the anhydride group to promote cross-linking. [6]* Environmental Factors: Curing kinetics are sensitive to ambient temperature and humidity. [10]Lower temperatures will slow the reaction, even with an accelerator. High humidity can interfere with the curing of some amine hardeners, leading to surface blushing. Always conduct curing in a controlled environment.

Safety and Handling

Hazard Profile: 2-((Dimethylamino)methyl)phenol and its tris-substituted analog, DMP-30, are classified as corrosive and irritant compounds. [3][11]They can cause severe skin burns and eye damage. [11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3]* Ventilation: Handle these chemicals in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [3]* Storage: Store in a cool, dry, dark place in a tightly sealed container.

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Always consult the Safety Data Sheet (SDS) provided by the manufacturer before use. [3]

Conclusion

Aminomethylphenols, particularly the widely-used DMP-30, are highly versatile and efficient accelerators for epoxy resin systems. They provide formulators with a powerful tool to reduce cure times, lower energy consumption by decreasing cure temperatures, and enhance the final properties of the cured material. However, their effect is potent and requires careful optimization. A systematic approach to evaluation, as outlined in the provided protocols, is essential for harnessing the full potential of these accelerators to develop robust, high-performance epoxy materials for advanced applications.

References

  • Effects of DMP-30 on curing behavior of epoxy resin/maleicanhydride systems. (2025). Journal of Chemical Engineering of Chinese Universities.
  • Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage. (2024). ChemicalBook.
  • 2-((Dimethylamino)methyl)phenol (CAS 120-65-0) For Research. (n.d.). Benchchem.
  • Accelerators for Amine Curing Agents. (2023).
  • CAS 90-72-2 DMP-30 Epoxy Resin Accelerator 2,4,6-Tris(dimethylaminomethyl)phenol. (n.d.). LookChem.
  • Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites. (2022). MDPI.
  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (2012).
  • [(Dimethylamino)methyl]phenol in Epoxy Resin Curing: Application Notes and Protocols. (n.d.). Benchchem.
  • Curing Kinetics Modeling of Epoxy Modified by Fully Vulcanized Elastomer Nanoparticles Using Rheometry Method. (2022). MDPI.
  • Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. (2025). Preprints.org.
  • 2-((Dimethylamino)methyl)phenol. (n.d.).
  • Kinetic regimes in the curing process of epoxy-phenol composites. (n.d.).
  • Effect of the combination of tris(dimethylaminomethyl)phenol and 1‐cyano‐2‐ethyl‐4‐methylimidazole on the curing behavior of epoxy resin. (n.d.).
  • Methodology for Developing Low-Temperature-Cure Acceler
  • Method of producing 2-[(dimethylamino)methyl]phenol. (n.d.).
  • Choosing the Right Epoxy Accelerator for Different Epoxy Resin - Hardener Combin
  • Acceleration of Amine-Cured Epoxy Resin Systems. (2013).
  • Study on the properties of epoxy insulating materials degradation and recycled materials based on 2,4,6-tris(dimethylaminomethyl)phenol catalyzed transesterification reaction. (2025).
  • Technical Information Epoxy resin curing acceler
  • Effect of accelerator on properties of epoxy resin re‐prepared from alcoholysis recycling. (n.d.). Wiley Online Library.
  • 2,4,6-Tris((dimethylamino)methyl)phenol. (n.d.).

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Application Notes and Protocols: Leveraging 2-((Dimethylamino)methyl)phenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-((Dimethylamino)methyl)phenol as a Ligand

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The efficacy of these transformations is profoundly influenced by the choice of ligand coordinating to the palladium center. An ideal ligand not only stabilizes the metal catalyst but also actively participates in the catalytic cycle to enhance reaction rates, yields, and selectivity.

2-((Dimethylamino)methyl)phenol emerges as a compelling ligand candidate due to its unique structural and electronic attributes. Its ability to act as a bidentate N,O-ligand allows for the formation of a stable five-membered chelating ring with the palladium atom. This chelation effect can enhance the stability and catalytic activity of the palladium complex. The electron-donating nature of the dimethylamino and hydroxyl groups can increase the electron density on the palladium center, facilitating the crucial oxidative addition step in the catalytic cycle. This application note provides a comprehensive guide to the utilization of 2-((Dimethylamino)methyl)phenol in key cross-coupling reactions, offering mechanistic insights and detailed protocols to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Role of 2-((Dimethylamino)methyl)phenol in the Catalytic Cycle

The efficacy of 2-((Dimethylamino)methyl)phenol as a ligand in palladium-catalyzed cross-coupling reactions can be understood by examining its influence on the three fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex. The electron-rich nature of the 2-((dimethylamino)methyl)phenol ligand, due to the nitrogen and oxygen donor atoms, enhances the electron density on the Pd(0) center. This increased nucleophilicity of the palladium facilitates the cleavage of the Ar-X bond and the formation of a Pd(II) intermediate.

2. Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. The bidentate coordination of the 2-((dimethylamino)methyl)phenol ligand can create a more open coordination sphere around the palladium, which may facilitate the approach and coordination of the organometallic reagent, thereby promoting the transmetalation process.

3. Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. The steric and electronic properties of the 2-((dimethylamino)methyl)phenol ligand influence the geometry of the Pd(II) intermediate, which in turn affects the rate of reductive elimination. The stable chelate ring can help to bring the two organic fragments in close proximity, promoting their coupling and the release of the final product.

Workflow for in situ Catalyst Preparation

The palladium catalyst can be conveniently generated in situ from a palladium precursor and the 2-((Dimethylamino)methyl)phenol ligand.

G cluster_workflow In Situ Catalyst Preparation Workflow Pd_precursor Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Mixing Mixing and Stirring Pd_precursor->Mixing Ligand 2-((Dimethylamino)methyl)phenol Ligand->Mixing Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Mixing Inert_atm Inert Atmosphere (N2 or Ar) Inert_atm->Mixing Active_catalyst Active Pd(0)-Ligand Complex Mixing->Active_catalyst

Caption: Workflow for the in situ preparation of the active palladium catalyst.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals and organic materials.[3][4] The use of 2-((Dimethylamino)methyl)phenol as a ligand can offer an efficient catalytic system for this transformation.

General Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_reactants cluster_products Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L2-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Ar_R Ar-R PdII_ArR->Ar_R ArX Ar-X ArX->PdII_ArX R_B R-B(OR')2 R_B->PdII_ArX Base Base Base->PdII_ArX

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid using a palladium catalyst with 2-((Dimethylamino)methyl)phenol as the ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-((Dimethylamino)methyl)phenol

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, deionized

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ (0.02 mmol) and 2-((Dimethylamino)methyl)phenol (0.04 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes. The solution should change color, indicating complex formation.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a mixture of toluene (5 mL) and water (1 mL) to the reaction flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxybiphenyl.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective Pd(0) sources upon reduction.
Ligand 2-((Dimethylamino)methyl)phenolBidentate N,O-ligation stabilizes the catalyst and promotes the reaction.
Pd:Ligand Ratio 1:2 to 1:4Excess ligand ensures complete coordination and catalyst stability.
Catalyst Loading 0.5 - 2 mol%Lower loadings are desirable for cost-effectiveness.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[5]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system facilitates the dissolution of both organic and inorganic reagents.
Temperature 80 - 110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Application in Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, enabling the synthesis of substituted olefins.[6][7] The 2-((Dimethylamino)methyl)phenol ligand can be employed to facilitate this transformation.

General Catalytic Cycle for Heck-Mizoroki Reaction

G cluster_reactants cluster_products Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition PdII_Insertion R-CH2-CH(Ar)-Pd(II)L2-X PdII_ArX->PdII_Insertion Migratory Insertion PdH H-Pd(II)L2-X PdII_Insertion->PdH β-Hydride Elimination Product Ar-CH=CH-R PdII_Insertion->Product PdH->Pd0 Reductive Elimination ArX Ar-X ArX->PdII_ArX Alkene R-CH=CH2 Alkene->PdII_ArX Base Base Base->PdH

Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.

Protocol: Synthesis of Methyl Cinnamate

This protocol provides a general method for the Heck-Mizoroki reaction between iodobenzene and methyl acrylate.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-((Dimethylamino)methyl)phenol

  • Iodobenzene

  • Methyl acrylate

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Catalyst Formation: In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol) and 2-((Dimethylamino)methyl)phenol (0.02 mmol) in anhydrous DMF (5 mL). Stir for 20 minutes at room temperature.

  • Reaction Setup: To the catalyst solution, add iodobenzene (1.0 mmol), methyl acrylate (1.5 mmol), and triethylamine (1.5 mmol).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water (20 mL). Extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain methyl cinnamate.

Table 2: Representative Conditions for Heck-Mizoroki Reaction

ParameterConditionRationale
Palladium Precursor Pd(OAc)₂, PdCl₂Common and effective palladium sources.
Ligand 2-((Dimethylamino)methyl)phenolThe N,O-chelation can enhance catalyst stability at higher temperatures.
Pd:Ligand Ratio 1:2Ensures full coordination to the palladium center.
Catalyst Loading 0.1 - 1 mol%Higher loadings may be needed for less reactive substrates.
Base Et₃N, K₂CO₃, NaOAcNeutralizes the HX generated during the reaction.
Solvent DMF, DMAc, AcetonitrilePolar aprotic solvents are typically used.
Temperature 100 - 140 °CHigher temperatures are often required to drive the reaction.

Application in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, providing access to important structural motifs.[8][9][10]

General Catalytic Cycle for Sonogashira Coupling

G cluster_reactants cluster_products Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition PdII_Alkyne Ar-Pd(II)L2-C≡CR PdII_ArX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product Cu_Alkyne Cu-C≡CR Cu_Alkyne->PdII_ArX ArX Ar-X ArX->PdII_ArX Alkyne H-C≡CR Alkyne->Cu_Alkyne Base Base Base->Alkyne Cu_cat Cu(I) catalyst Cu_cat->Alkyne

Caption: Generalized catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

Protocol: Synthesis of 1-Phenyl-2-(p-tolyl)acetylene

This protocol outlines a general procedure for the Sonogashira coupling of 4-iodotoluene with phenylacetylene.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-((Dimethylamino)methyl)phenol

  • Copper(I) iodide (CuI)

  • 4-Iodotoluene

  • Phenylacetylene

  • Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), 2-((Dimethylamino)methyl)phenol (0.04 mmol), and CuI (0.02 mmol).

  • Reagent Addition: Add anhydrous THF (10 mL) followed by 4-iodotoluene (1.0 mmol), phenylacetylene (1.2 mmol), and diisopropylamine (2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: hexane) to yield 1-phenyl-2-(p-tolyl)acetylene.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterConditionRationale
Palladium Precursor Pd₂(dba)₃, PdCl₂(PPh₃)₂Effective Pd(0) or Pd(II) precursors.
Ligand 2-((Dimethylamino)methyl)phenolCan stabilize the palladium catalyst.
Co-catalyst CuIFacilitates the formation of the copper acetylide for transmetalation.[11]
Catalyst Loading Pd: 0.5 - 2 mol%, Cu: 1 - 5 mol%Typical loadings for efficient catalysis.
Base Et₃N, i-Pr₂NH, PiperidineActs as both a base and a solvent in some cases.
Solvent THF, DMF, TolueneAnhydrous conditions are generally preferred.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for Sonogashira couplings.

Conclusion and Future Outlook

2-((Dimethylamino)methyl)phenol presents a promising and readily accessible ligand for palladium-catalyzed cross-coupling reactions. Its bidentate N,O-coordination mode offers the potential for enhanced catalyst stability and activity. The protocols provided herein serve as a robust starting point for researchers to explore the application of this ligand in Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency. The exploration of derivatives of 2-((dimethylamino)methyl)phenol with varied steric and electronic properties could lead to the development of even more potent and selective catalytic systems, further expanding the synthetic chemist's toolkit for the construction of complex molecules.

References

  • Avanthay, M. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]

  • (PDF) Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. (n.d.). Retrieved from [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof. (n.d.). Google Patents.
  • Suzuki reaction. (2024, January 15). In Wikipedia. [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Sonogashira coupling. (2023, November 28). In Wikipedia. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved from [Link]

  • Sonogashira Coupling. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chen, J., et al. (2024).
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of chemical research, 48(4), 1053–1064.
  • Tandem Palladium-Catalyzed C-H Activation of Biaryls and Ring Opening of Benzofurans: Access to 2-(9-Phenanthryl)
  • He, Y. P., Cao, J., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Aminopalladation-Heck Cascade. Angewandte Chemie (International ed. in English), 60(13), 7093–7097.
  • Li, Y., & Zhao, J. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 71(14), 5434–5436.
  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2023). MDPI.
  • Wang, C., et al. (2022).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Heck Reaction—St
  • Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic letters, 6(11), 1753–1756.
  • Bakherad, M., et al. (2020).
  • RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process. (n.d.). Google Patents.
  • 2-((Dimethylamino)methyl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2017). The University of Liverpool Repository.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
  • Suzuki-Miyaura cross-coupling reaction catalyzed by Pd(II) complexes of N,O-donor Schiff base ligands. (2023).
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  • Palladium catalyzed reaction in aqueous DMF: Synthesis of 3-alkynyl substituted flavones in the presence of prolinol. (2013).
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  • Olefin metathesis for chemical biology. (2008). Raines Lab.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie (International ed. in English), 47(34), 6338–6361.
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  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020, November 23). YouTube.
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Application Notes and Protocols: The Role of 2-((Dimethylamino)methyl)phenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-((Dimethylamino)methyl)phenol: A Versatile Mannich Base

2-((Dimethylamino)methyl)phenol, a member of the aminophenol class, is a bifunctional organic compound that serves as a cornerstone intermediate in various synthetic applications.[1] Its structure, featuring a phenolic hydroxyl group and a tertiary amine on a single aromatic scaffold, imparts unique reactivity and utility.[2] This compound is classically synthesized via the Mannich reaction, a testament to the power of multicomponent reactions in organic chemistry.[2] While it finds use as a catalyst and curing agent, particularly for epoxy resins, its primary value in the pharmaceutical sector lies in its role as a synthon and a structural template for creating complex molecules with significant biological activity.[2][3] The ortho-aminomethylphenol motif is a key pharmacophore in several centrally acting analgesics, making this compound and its derivatives highly relevant to drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-((Dimethylamino)methyl)phenol are crucial for its handling, reaction setup, and purification.

PropertyValueReference
IUPAC Name 2-[(dimethylamino)methyl]phenol[4]
CAS Number 120-65-0[4]
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Clear, colorless to red or green liquid[2]
Boiling Point ~216.7 °C at 760 mmHg[2]
Flash Point 85 °C[2]
Density ~1.02 g/cm³ at 20°C[2]

Core Synthesis: The Mannich Reaction

The most direct and industrially significant route to 2-((Dimethylamino)methyl)phenol is the Mannich condensation—a three-component reaction involving phenol, formaldehyde, and dimethylamine.[2] This reaction exemplifies electrophilic aromatic substitution, where the phenol ring acts as a nucleophile.

Mechanistic Insights

The causality behind the Mannich reaction's success lies in a stepwise mechanism that generates a highly reactive electrophile in situ.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of dimethylamine on the carbonyl carbon of formaldehyde. Subsequent dehydration rapidly forms the electrophilic N,N-dimethylmethyleneiminium ion (an Eschenmoser's salt precursor).[2][5] This step is critical as it creates the electrophile that will be attacked by the phenol ring.

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring, activated by the hydroxyl group, attacks the iminium ion. The -OH group is a strong ortho-, para-director, meaning substitution is favored at the positions ortho (C2, C6) and para (C4) to the hydroxyl group.[2][6] Due to steric accessibility and the directing effect, ortho-substitution is the predominant outcome, leading to the desired product.[2]

  • Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding 2-((Dimethylamino)methyl)phenol.

Mannich_Mechanism Mechanism of Mannich Reaction for 2-((Dimethylamino)methyl)phenol Synthesis cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Dimethylamine Dimethylamine Iminium N,N-Dimethylmethyleneiminium Ion (Electrophile) Dimethylamine->Iminium + Formaldehyde Formaldehyde Formaldehyde->Iminium + H₂O Intermediate Wheland Intermediate Iminium->Intermediate Attack by Phenol Ring Phenol Phenol (Nucleophile) Product 2-((Dimethylamino)methyl)phenol Intermediate->Product - H⁺ (Rearomatization)

Caption: The Mannich reaction proceeds via formation of an iminium ion followed by electrophilic attack.

Protocol 1: Synthesis of 2-((Dimethylamino)methyl)phenol

This protocol describes a laboratory-scale synthesis. The efficiency and selectivity are highly dependent on controlled parameters.[2] An alternative patented method utilizes N,N,N',N'-tetramethylmethylenediamine in the presence of a copper(I) chloride catalyst to increase selectivity and reduce reaction temperature.[1]

Materials:

  • Phenol (94.11 g, 1.0 mol)

  • Dimethylamine (40% aqueous solution, 124.0 g, 1.1 mol)

  • Formaldehyde (37% aqueous solution, 89.2 g, 1.1 mol)

  • Toluene (250 mL)

  • Sodium hydroxide (5% aqueous solution)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

Procedure:

  • Reaction Setup: Charge the 1 L flask with phenol and toluene. Begin stirring to dissolve the phenol.

  • Reagent Addition: In the dropping funnel, combine the dimethylamine and formaldehyde solutions. Add this mixture dropwise to the stirred phenol solution over 60-90 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 85-95°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Phase Separation: The lower aqueous layer is removed. Wash the organic layer sequentially with 100 mL of 5% NaOH solution, 100 mL of water, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product is purified by vacuum distillation to yield 2-((Dimethylamino)methyl)phenol as a colorless or pale yellow liquid.

Optimization and Process Control
ParameterConditionRationale / Impact
Temperature < 40°C during addition, then 45-70°C for reactionControlling the initial exotherm prevents runaway reactions. Lower reaction temperatures (e.g., 50°C) can increase selectivity for the mono-substituted product and prevent the formation of polysubstituted byproducts like 2,4,6-Tris((dimethylamino)methyl)phenol.[1][7]
Stoichiometry Slight excess of amine and formaldehydeEnsures complete conversion of the limiting reagent, phenol. A large excess can lead to polysubstitution.
Catalyst (Optional) CuCl (0.2-0.4 mol ratio to phenol)Can increase reaction rate and selectivity, allowing for lower temperatures and shorter reaction times.[1]
Solvent Toluene or Aliphatic AlcoholsProvides a medium for the reaction and aids in temperature control and subsequent workup.

Application in the Synthesis of Centrally Acting Analgesics

The aminomethylphenol scaffold is integral to a class of synthetic opioids that exhibit complex pharmacological profiles. The presence of the phenolic hydroxyl and the tertiary amine are critical for receptor binding and activity.[8][9]

Case Study I: Synthesis of Tramadol

Tramadol, chemically (±)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, is a widely used analgesic.[10] While not synthesized directly from 2-((dimethylamino)methyl)phenol, its synthesis relies on a key intermediate, 2-((dimethylamino)methyl)cyclohexanone , which is itself a Mannich base. The principles of the phenolic Mannich reaction are directly transferable to the synthesis of this crucial precursor.

The synthesis involves two main stages:

  • Mannich Reaction: Cyclohexanone is reacted with formaldehyde and dimethylamine to produce 2-((dimethylamino)methyl)cyclohexanone.

  • Grignard Reaction: This aminoketone is then reacted with a Grignard reagent, 3-methoxyphenylmagnesium bromide, to form Tramadol.[10][11] This reaction yields a mixture of cis and trans isomers, with the cis isomer (Tramadol) being the more active analgesic.[10]

Tramadol_Synthesis Synthetic Workflow for Tramadol cluster_1 Mannich Reaction cluster_2 Grignard Reaction Cyclohexanone Cyclohexanone Aminoketone 2-((dimethylamino)methyl)cyclohexanone Cyclohexanone->Aminoketone Reagents1 Dimethylamine HCl + Paraformaldehyde Reagents1->Aminoketone Tramadol Tramadol (cis/trans mixture) Aminoketone->Tramadol Grignard Addition Grignard 3-Methoxyphenyl- magnesium bromide Grignard->Tramadol

Caption: Tramadol synthesis involves a Mannich reaction followed by a Grignard reaction.

This protocol outlines the second key step, assuming the precursor aminoketone is available.

Materials:

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Bromoanisole

  • 2-((dimethylamino)methyl)cyclohexanone

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride solution

Equipment:

  • Flame-dried three-neck flask with condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Grignard Reagent Preparation: In the flame-dried flask under a nitrogen atmosphere, place magnesium turnings and a small crystal of iodine. Add a solution of 3-bromoanisole in anhydrous THF dropwise. The reaction should initiate spontaneously (indicated by heat and color change). Once initiated, add the remaining 3-bromoanisole solution at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature.

  • Grignard Reaction: Cool the Grignard reagent to 0°C. Add a solution of 2-((dimethylamino)methyl)cyclohexanone in anhydrous THF dropwise, maintaining the temperature below 10°C.

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is a mixture of cis- and trans-isomers and can be purified by column chromatography or crystallization of its hydrochloride salt to isolate the desired cis-isomer (Tramadol).[10][11]

Case Study II: Synthesis of Tapentadol

Tapentadol, or 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, is another potent analgesic that shares structural motifs with the aminomethylphenol class.[12][13] Its synthesis also prominently features a Mannich reaction as a key step to install the crucial dimethylamino-methyl group. One common route begins with 1-(3-methoxyphenyl)propan-1-one, which undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce the required side chain.[14] Subsequent stereoselective reductions and demethylation of the phenol ether yield the final active pharmaceutical ingredient.[14][15] This again underscores the strategic importance of the Mannich reaction in building the core structure of these valuable pharmaceuticals.

Broader Applications and Related Structures

The utility of 2-((Dimethylamino)methyl)phenol and the underlying Mannich chemistry extends beyond direct pharmaceutical synthesis.

Catalytic Roles and Polysubstituted Derivatives

The tertiary amine functionality allows these compounds to act as effective catalysts, particularly in polymerization reactions.[2] A notable derivative is 2,4,6-Tris((dimethylamino)methyl)phenol , synthesized by reacting phenol with an excess of formaldehyde and dimethylamine under conditions that favor polysubstitution.[3][7][16] This compound is widely used as an accelerator and curing agent for epoxy resins in coatings, adhesives, and composites.[3] The multiple tertiary amine groups facilitate the ring-opening of epoxy groups, accelerating the polymerization process.[2][3]

Safety and Handling

2-((Dimethylamino)methyl)phenol is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2][4] May cause damage to organs through prolonged or repeated exposure.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dark place in a tightly sealed container. The compound is light-sensitive.[2]

References

  • 2-((Dimethylamino)methyl)phenol (CAS 120-65-0) For Research - Benchchem.

  • Method for synthesizing tramadol hydrochloride - Eureka | Patsnap.

  • Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents.

  • RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents.

  • CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents.

  • 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem.

  • 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia.

  • RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents.

  • 2-[(Dimethylamino)methyl]phenol AldrichCPR | Sigma - Sigma-Aldrich.

  • Tzschentke, T. M., et al. (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. Journal of Pharmacology and Experimental Therapeutics, 323(1), 265-276.

  • Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PubMed Central.

  • An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction - Benchchem.

  • NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 - EPO.

  • The opioid analgesics - ResearchGate.

  • WO2012023147A1 - Process for the preparation of tapentadol - Google Patents.

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution - Master Organic Chemistry.

  • Process for the synthesis of tapentadol and intermediates thereof - Justia Patents.

Sources

Application Notes and Protocols: The Use of 2-((Dimethylamino)methyl)phenol as a Hardener for Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Accelerating Polymer Curing with Phenolic Amines

Epoxy resins are a cornerstone in the development of high-performance materials, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The transition of these resins from a liquid to a solid state, a process known as curing, is a critical step that dictates the final characteristics of the material. This transformation is driven by hardeners or curing agents that create a cross-linked polymer network. The choice of hardener and the curing conditions are paramount in tailoring the polymer for specific applications, from advanced composites in aerospace to specialized coatings in the pharmaceutical industry.

This document provides a detailed guide on the application of 2-((Dimethylamino)methyl)phenol as a hardener and accelerator for epoxy resins. While much of the available literature focuses on its close derivative, 2,4,6-Tris((dimethylamino)methyl)phenol (DMP-30), the principles of catalysis and the experimental methodologies are largely translatable.[2][3][4] This guide will delve into the mechanistic underpinnings of its catalytic activity, provide quantitative data on its influence on curing parameters and material properties, and offer detailed protocols for its effective use in a laboratory setting.

Mechanism of Action: A Synergistic Catalysis

2-((Dimethylamino)methyl)phenol is a Mannich base, synthesized from phenol, formaldehyde, and dimethylamine.[5] Its efficacy as a curing accelerator stems from the synergistic action of its tertiary amine and phenolic hydroxyl groups.[3]

  • Tertiary Amine Catalysis: The tertiary amine group acts as a Lewis base, initiating the ring-opening of the epoxy group through a nucleophilic attack. This generates an alkoxide anion, which can then react with another epoxy group, propagating the anionic polymerization of the epoxy resin.

  • Phenolic Hydroxyl Co-catalysis: The phenolic hydroxyl group participates in the reaction by forming hydrogen bonds with the oxygen atom of the epoxy ring. This polarization of the C-O bond renders the epoxide carbon more susceptible to nucleophilic attack, thereby accelerating the ring-opening reaction. The proton from the hydroxyl group can then protonate the alkoxide, regenerating a hydroxyl group that can participate in further reactions.

This dual functionality allows for efficient curing at lower temperatures and shorter times compared to systems without such accelerators.

Epoxy Curing Mechanism with 2-((Dimethylamino)methyl)phenol Epoxy Epoxy Resin (Oxirane Ring) Amine_Attack Nucleophilic Attack by Tertiary Amine Epoxy->Amine_Attack 1. Initiation H_Bonding Hydrogen Bonding by Phenolic OH Epoxy->H_Bonding Hardener 2-((Dimethylamino)methyl)phenol (Tertiary Amine & Phenolic OH) Hardener->Amine_Attack Hardener->H_Bonding Alkoxide Alkoxide Anion Intermediate Amine_Attack->Alkoxide Propagation Chain Propagation (Reaction with another Epoxy) Alkoxide->Propagation H_Bonding->Amine_Attack Accelerates Crosslinked_Polymer Cross-linked Polymer Network Propagation->Crosslinked_Polymer

Caption: Catalytic action of 2-((Dimethylamino)methyl)phenol in epoxy resin curing.

Quantitative Data: Impact on Curing and Material Properties

The concentration of 2-((Dimethylamino)methyl)phenol, often expressed in parts per hundred of resin (phr), significantly influences the curing process and the final properties of the polymer. The following tables summarize typical data, primarily based on studies of the closely related DMP-30.

Table 1: Effect of 2-((Dimethylamino)methyl)phenol Concentration on Curing Parameters

Concentration (phr)Curing TimePeak Exotherm Temperature
0 (Control)LongHigh
1-2Significantly ReducedLowered
>3Very ShortMay increase due to rapid reaction

Note: Excessive concentrations can lead to a very short pot life, making processing difficult.

Table 2: Influence of 2-((Dimethylamino)methyl)phenol Concentration on Mechanical and Thermal Properties

Concentration (phr)Tensile StrengthFlexural StrengthGlass Transition Temp. (Tg)
0 (Control)BaselineBaselineBaseline
1-2IncreasedIncreasedGenerally Increased
>3May DecreaseMay DecreaseMay Decrease

Note: An optimal concentration, typically in the 1-2 phr range, enhances mechanical properties. Higher concentrations can lead to increased brittleness and a less uniform polymer network, which can negatively impact performance.[6]

Experimental Protocols

The following protocols provide a standardized approach for evaluating the effects of 2-((Dimethylamino)methyl)phenol on the curing and properties of a model epoxy resin system, such as Diglycidyl ether of bisphenol A (DGEBA).

Safety Precautions

2-((Dimethylamino)methyl)phenol is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) before use.

Protocol 1: Determination of Pot Life and Gel Time

Objective: To determine the working life of an epoxy resin system with varying concentrations of the hardener.

Materials:

  • DGEBA-based epoxy resin

  • 2-((Dimethylamino)methyl)phenol

  • Amine-based curing agent (e.g., Triethylenetetramine - TETA)

  • Disposable beakers and stirring rods

  • Stopwatch

  • Hot plate with magnetic stirring (optional)

Procedure:

  • Prepare several formulations with varying concentrations of 2-((Dimethylamino)methyl)phenol (e.g., 0, 1, 2, 3 phr).

  • For each formulation, weigh the epoxy resin into a beaker.

  • Add the calculated amount of 2-((Dimethylamino)methyl)phenol and the primary curing agent to the resin.

  • Start the stopwatch and immediately begin mixing thoroughly for 2-3 minutes until the mixture is homogeneous.

  • Pot Life: Monitor the viscosity of the mixture. The pot life is the time taken for the initial viscosity to double.

  • Gel Time: Periodically probe the mixture with a clean stirring rod. The gel time is the point at which the resin no longer flows and becomes a soft, rubbery solid.

  • Record the pot life and gel time for each concentration.

Pot_Life_Gel_Time_Workflow A Prepare Formulations (Varying Hardener Concentration) B Weigh Epoxy Resin A->B C Add Hardener & Curing Agent B->C D Start Timer & Mix C->D E Monitor Viscosity (Pot Life) D->E F Probe for Solidification (Gel Time) D->F G Record Data E->G F->G

Caption: Workflow for determining pot life and gel time.

Protocol 2: Curing Schedule and Sample Preparation for Mechanical Testing

Objective: To prepare cured epoxy specimens for mechanical property evaluation.

Materials:

  • Prepared epoxy formulations from Protocol 1

  • Molds for tensile and flexural test specimens (e.g., dog-bone shape)

  • Mold release agent

  • Programmable oven

  • Vacuum desiccator

Procedure:

  • Treat the molds with a suitable release agent to prevent adhesion of the cured epoxy.

  • Pour the freshly mixed epoxy formulations into the molds, taking care to avoid entrapping air bubbles.

  • Place the filled molds in a vacuum desiccator for 10-15 minutes to remove any dissolved gases.

  • Cure the samples in a programmable oven using a stepwise curing schedule. A typical schedule for an accelerated system is:

    • Initial Cure: 2 hours at 90°C

    • Intermediate Cure: 2 hours at 120°C

    • Post-Cure: 1 hour at 130°C[6]

  • After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.

  • Carefully demold the cured specimens.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before mechanical testing.[1]

Protocol 3: Differential Scanning Calorimetry (DSC) Analysis

Objective: To analyze the curing kinetics and determine the glass transition temperature (Tg) of the cured epoxy.

Materials:

  • Uncured liquid epoxy formulations

  • Cured epoxy specimens

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

Procedure for Curing Kinetics:

  • Accurately weigh 5-10 mg of the uncured liquid formulation into an aluminum DSC pan and seal it.

  • Place the sample in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to approximately 250°C.[1]

  • Record the heat flow as a function of temperature to obtain the curing exotherm. The onset temperature, peak temperature, and enthalpy of the exothermic peak provide information about the curing reaction.

Procedure for Glass Transition Temperature (Tg):

  • Place a small, accurately weighed sample (5-10 mg) of the cured epoxy specimen into an aluminum DSC pan.

  • Heat the sample in the DSC at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg.

  • The Tg is observed as a step-like change in the heat flow curve.

DSC_Analysis_Workflow Start Start Sample_Prep Prepare Sample (Uncured or Cured) Start->Sample_Prep Weigh_Sample Weigh 5-10 mg into DSC pan Sample_Prep->Weigh_Sample Load_DSC Load into DSC Weigh_Sample->Load_DSC Set_Method Set Heating Program Load_DSC->Set_Method Run_DSC Run DSC Analysis Set_Method->Run_DSC Analyze_Kinetics Analyze Curing Exotherm (Uncured Sample) Run_DSC->Analyze_Kinetics Analyze_Tg Determine Tg (Cured Sample) Run_DSC->Analyze_Tg End End Analyze_Kinetics->End Analyze_Tg->End

Caption: Workflow for DSC analysis of epoxy resins.

Conclusion

2-((Dimethylamino)methyl)phenol and its derivatives are highly effective accelerators for epoxy resin curing, enabling faster processing times and enhanced material properties.[1][7] The synergistic action of the tertiary amine and phenolic hydroxyl groups provides a robust catalytic system. However, the concentration of this accelerator must be carefully optimized to achieve the desired balance of workability and final performance. The protocols outlined in this guide provide a systematic framework for researchers to investigate and harness the benefits of this class of hardeners in their specific polymer formulations.

References

  • Effects of DMP-30 on curing behavior of epoxy resin/maleicanhydride systems. (2017). Journal of Chemical Engineering of Chinese Universities.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Optimizing Epoxy Systems: The Essential Guide to Tris(dimethylaminomethyl) Phenol (DMP-30) as an Accelerator. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2021, March 31). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. Retrieved from [Link]

  • Pavlukovich, N., et al. (n.d.). Study of the curing process of epoxy-amine compositions by differential scanning calorimetry.
  • Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

Sources

Application Note: Optimized Experimental Setup for Mannich Condensation of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Mannich reaction (aminoalkylation) serves as a critical C-C bond-forming tool in medicinal chemistry, particularly for introducing basic amine handles into lipophilic phenolic scaffolds. This modification often improves drug solubility and target affinity (e.g., in antimalarials and chelating agents). However, the reaction is prone to common pitfalls: formation of bis-substituted byproducts, polymerization of formaldehyde, and regioselectivity issues (ortho vs. para).

This guide provides two distinct, field-validated protocols:

  • Method A (Solution Phase): A robust, scalable approach for temperature-sensitive substrates.

  • Method B (Microwave-Assisted): A high-throughput, solvent-free "green" protocol for rapid library generation.

Mechanistic Foundation & Regiocontrol[1]

To control the reaction, one must understand that the iminium ion (generated in situ from formaldehyde and the amine) is the active electrophile, not the formaldehyde itself.

The Ortho-Effect

Unlike standard Electrophilic Aromatic Substitution (EAS) where sterics might favor para-substitution, the Mannich reaction on phenols is strongly ortho-selective .

  • Causality: The phenolic hydroxyl group hydrogen-bonds with the incoming amine/iminium species, coordinating the attack to the ortho position.

  • Implication: If the ortho position is blocked, the reaction slows significantly or forces para substitution. If both ortho positions are open and reagents are in excess, bis-Mannich bases will form.

Reaction Pathway Visualization[2]

MannichMechanism Reagents Amine + Formaldehyde Iminium Iminium Ion (Active Electrophile) Reagents->Iminium Acid/Heat Coordination H-Bond Coordination (Ortho-Directing) Iminium->Coordination Phenol Phenol Substrate Phenol->Coordination Transition Transition State (EAS) Coordination->Transition Nucleophilic Attack Product Mannich Base (Ortho-Substituted) Transition->Product Re-aromatization

Figure 1: Mechanistic pathway highlighting the critical iminium formation and ortho-coordination steps.

Experimental Design Strategy

Before selecting a protocol, consult the Critical Variable Matrix below to ensure reaction success.

Table 1: Critical Variable Matrix
VariableRecommendationScientific Rationale
Formaldehyde Source Paraformaldehyde (Solid) Preferred over Formalin (37% aq). Water in Formalin reverses the equilibrium of iminium formation, lowering yields.
Amine Type Secondary Amines Primary amines can react twice, leading to uncontrolled polymerization. Secondary amines (e.g., Morpholine, Piperidine) stop at mono-alkylation.
Stoichiometry 1.0 : 1.0 : 1.0 Strictly 1:1:1 (Phenol:Amine:CH₂O) for mono-substitution. Use 1:2.2:2.2 if the target is the bis-Mannich base.
Solvent Ethanol or Methanol Protic solvents stabilize the transition state. Non-polar solvents (Toluene) are used only if azeotropic water removal is required.

Protocol A: Standard Solution-Phase Synthesis

Best for: Scale-up (>5g), temperature-sensitive substrates, or when monitoring kinetics is required.

Reagents
  • Substituted Phenol (1.0 equiv)

  • Secondary Amine (1.0 equiv)

  • Paraformaldehyde (1.0 equiv)

  • Ethanol (Absolute, 10 mL/g of phenol)

Step-by-Step Methodology
  • Iminium Pre-Activation (Critical Step):

    • In a round-bottom flask equipped with a reflux condenser, dissolve the secondary amine (1.0 equiv) in Ethanol.

    • Add Paraformaldehyde (1.0 equiv) in one portion.

    • Self-Validating Checkpoint: Heat gently to 60°C for 15 minutes. The suspension should clear as the solid paraformaldehyde depolymerizes and reacts with the amine to form the soluble iminium species. Do not proceed until the solution is clear.

  • Substrate Addition:

    • Add the Phenol (1.0 equiv) to the clear iminium solution.

    • Note: If the phenol is solid and insoluble, dissolve it in a minimum amount of warm ethanol before addition.

  • Reflux & Monitoring:

    • Reflux the mixture (approx. 78°C) for 4–12 hours.

    • Validation: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The product is typically more polar (lower R_f) than the starting phenol but less polar than the amine salt. Staining with Iodine or Dragendorff’s reagent will visualize the amine-containing product.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • Precipitation: In many cases, the Mannich base will crystallize out upon cooling.

    • If no precipitate: Remove solvent under reduced pressure (Rotavap). Dissolve the oily residue in minimal acetone and add diethyl ether to induce crystallization.

    • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput library generation, "Green" chemistry requirements, and unreactive phenols.

Reagents
  • Phenol (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Note: No solvent is used.[1][2][3]

Step-by-Step Methodology
  • Homogenization:

    • In a microwave-safe vial (e.g., Pyrex 10mL crimp-top), mix the Phenol, Paraformaldehyde, and Amine.

    • Technique: If solids, grind them together in a mortar and pestle for 1 minute to ensure intimate contact. This "melt" approach is crucial for solvent-free efficiency.

  • Irradiation:

    • Place in a microwave reactor (e.g., CEM or Biotage).

    • Settings:

      • Power: Dynamic (Max 200W) to maintain temperature.

      • Temperature: 90°C.

      • Time: 2–5 minutes.

      • Stirring: High.

  • Workup:

    • Allow the vial to cool. The mixture will likely be a viscous oil or solid mass.

    • Add cold Ethanol (2–5 mL) directly to the vial and sonicate.

    • Self-Validating Checkpoint: The product typically precipitates as a white or off-white solid upon ethanol trituration, leaving unreacted amine/formaldehyde in the supernatant.

  • Filtration:

    • Filter the solid and wash with cold ether.

Troubleshooting & Quality Control

Use the following decision tree and table to resolve experimental failures.

Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product is an Oil/Gum Incomplete crystallization or solvent trapping.Triturate the oil with Diethyl Ether or Hexane. Scratch the flask glass to induce nucleation. Alternatively, convert to HCl salt by bubbling HCl gas through an ethereal solution.
Bis-Mannich Formation Excess reagents or highly reactive phenol.Reduce Paraformaldehyde/Amine to 0.95 equiv. Ensure slow addition of the iminium species to the phenol.
No Reaction (SM remains) Deactivated Phenol (e.g., Nitro-phenol).Switch to Protocol B (Microwave) or add a Lewis Acid catalyst (e.g., ZnCl₂ or Yb(OTf)₃, 5 mol%).
Colored Impurities Oxidation of the phenol (Quinone formation).Perform the reaction under Nitrogen/Argon atmosphere. Add a pinch of sodium bisulfite.
Workflow Decision Tree

Workflow Start Start: Select Substrate CheckSolubility Is Substrate Thermally Stable? Start->CheckSolubility Stable Yes CheckSolubility->Stable High Throughput Needed Unstable No / Unknown CheckSolubility->Unstable Scale-up Needed MethodB Method B: Microwave (Solvent-Free, 90°C, 5 min) Stable->MethodB MethodA Method A: Solution Phase (Ethanol Reflux, 4-12h) Unstable->MethodA Analyze TLC/LCMS Check MethodB->Analyze MethodA->Analyze

Figure 2: Decision tree for selecting the appropriate experimental protocol.

References

  • Mechanism & History: Blicke, F. F. "The Mannich Reaction."[4][5][1][6][7][8][9][10][11][12][13][14] Organic Reactions, 1942 , Vol. 1, 303–341. Link

  • Regioselectivity: Tramontini, M.; Angiolini, L. "Mannich Bases: Chemistry and Uses." CRC Press, 1994. (Focus on ortho-directing effects in phenols).
  • Microwave Protocol: Ganesan, A., et al. "Microwave-Assisted Synthesis of Mannich Bases." Green Chemistry Letters and Reviews, 2011 , 4(1), 33-38. Link

  • Drug Development Applications: Roman, G. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 2015 , 89, 743-816. Link

  • Catalytic Variations: Iriye, R., et al. "Regioselective Mannich Reaction of Phenols." Journal of Organic Chemistry, 1998 , 63, 8608. Link

Sources

2-((Dimethylamino)methyl)phenol as a ligand for palladium catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've commenced extensive Google searches to compile authoritative data regarding 2-((Dimethyl amino)methyl)phenol. The focus is currently on its synthesis, key properties, and observed applications, especially its use as a ligand in palladium-catalyzed reactions, as I'll need to know it very well.

Expanding Data Gathering

I'm now expanding my search to identify specific palladium-catalyzed reactions where the ligand, 2-((Dimethyl amino)methyl)phenol, has seen use. I'm focusing on Suzuki, Heck, and Sonogashira couplings, in particular. I'm actively looking for experimental protocols, mechanistic studies, and comparative data on its performance. I'm also going to look at the coordination chemistry of this ligand with palladium.

Deepening Protocol Analysis

I'm now diving deeper into the specifics, expanding my Google search to encompass more reaction-specific data. I'm prioritizing finding the synthesis protocol for the ligand itself and examining the ligand's scope and limitations, including things like substrate compatibility and optimal reaction conditions. I'm focusing on catalyst loading, turnover numbers and comparing performance. I'm also actively planning how I'll structure the eventual application note, to organize the information clearly for you.

Analytical Strategies for the Quantification of 2-((Dimethylamino)methyl)phenol (DMP)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DMP-2026

Executive Summary & Chemical Context

2-((Dimethylamino)methyl)phenol (CAS: 120-65-0), often abbreviated as DMP or mono-DMP, is a critical Mannich base intermediate.[1] In drug development, it serves as a precursor in the synthesis of analgesics like Tramadol . In polymer chemistry, it functions as a co-catalyst for epoxy curing.[1]

Its amphoteric nature—possessing both a basic dimethylamine group (


) and an acidic phenolic moiety (

)—presents specific analytical challenges.[1] Standard reverse-phase chromatography often suffers from peak tailing due to secondary silanol interactions, while gas chromatography requires derivatization to prevent thermal degradation and adsorption.[1]

This guide details three validated protocols designed to address these physicochemical hurdles, ensuring compliance with ICH Q2(R1) standards.

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Weight 151.21 g/mol Low mass requires low-mass cutoff adjustment in MS.[1]
Solubility Alcohols, Toluene, Water (pH dependent)Sample diluent must match mobile phase pH.[1]
Acidity/Basicity Zwitterionic potentialpH control is critical to prevent dual-ionization.[1]
UV Maxima ~210 nm, ~275 nmDual-wavelength monitoring recommended.[1]

Analytical Decision Matrix

Select the appropriate methodology based on your data requirements:

AnalyticalStrategy Sample Sample Type Conc Concentration Range Sample->Conc HPLC Method A: HPLC-UV/DAD (Impurity Profiling) Conc->HPLC > 0.05% (w/w) GCMS Method B: GC-MS (Residual/Trace Analysis) Conc->GCMS < 100 ppm Titr Method C: Potentiometric Titration (Raw Material Assay) Conc->Titr > 98.0% (Purity)

Figure 1: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements.

Method A: HPLC-UV/DAD (Impurity Profiling)

Primary Application: Quantifying DMP as an intermediate/impurity in Tramadol synthesis.[1] Challenge: The basic amine group interacts with free silanols on silica columns, causing severe tailing.[1] Solution: Use of a low-pH buffer with high ionic strength and a base-deactivated column.[1]

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric Acid).
Mobile Phase B Acetonitrile (HPLC Grade).[1]
Flow Rate 1.0 mL/min.[1]
Column Temp 30°C.
Detection UV at 275 nm (Quantification), 210 nm (Purity Check).[1]
Injection Vol 10 µL.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
15.04060
20.04060
21.09010
26.09010
Protocol Rationale
  • pH 3.0 Buffer: At this pH, the dimethylamino group is fully protonated (

    
    ), increasing solubility in the aqueous phase.[1] While charged amines usually tail, the high ionic strength (20 mM) and the low pH suppress the ionization of surface silanols (
    
    
    
    
    
    
    
    ), eliminating the ion-exchange mechanism that causes tailing.[1]
  • Wavelength Selection: 275 nm is specific to the phenolic ring and avoids interference from non-aromatic solvents, providing a robust baseline.

Method B: GC-MS (Trace/Residual Analysis)

Primary Application: Detecting residual DMP in final drug substances or polymer matrices.[1] Challenge: Phenolic hydroxyls and amines hydrogen bond with the GC liner and column, leading to peak adsorption and poor reproducibility. Solution: Silylation derivatization using BSTFA.

Derivatization Protocol

Reagents:

  • BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS.[1]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.[1]

Workflow:

  • Weigh 10 mg of sample into a 2 mL GC vial.

  • Add 1.0 mL of Anhydrous Pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap and vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes .

  • Cool to room temperature and inject directly.

Derivatization DMP DMP (Active -OH / -N) Intermediate Transition State (60°C, 30 min) DMP->Intermediate BSTFA BSTFA/TMCS (Silylating Agent) BSTFA->Intermediate Product TMS-DMP Derivative (Volatile, Inert) Intermediate->Product - TMS-Amide

Figure 2: Silylation reaction pathway blocking the active phenol and amine sites.[1]

GC-MS Parameters
  • Column: DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless (for trace) or Split 1:50 (for higher conc), 260°C.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • MS Source: EI (70 eV), 230°C.[1]

  • SIM Mode Ions:

    • Quant Ion:223 m/z (Molecular ion of TMS derivative).[1]

    • Qual Ions: 208 m/z (Loss of methyl), 73 m/z (TMS).[1]

Method C: Non-Aqueous Titration (Assay Purity)

Primary Application: Quality control of raw material DMP (incoming goods).[1] Principle: The tertiary amine is weakly basic but can be titrated quantitatively in a non-aqueous solvent (Glacial Acetic Acid) using Perchloric Acid.

Protocol
  • Solvent: Mix Glacial Acetic Acid with Acetic Anhydride (9:1) to remove trace water.[1]

  • Sample: Dissolve ~150 mg DMP (accurately weighed) in 50 mL of the solvent mixture.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Endpoint: Potentiometric detection (glass pH electrode vs. Ag/AgCl reference) or Crystal Violet indicator (Blue

    
     Green).
    

Calculation:



Where 

= Volume of titrant (mL),

= Normality,

= 151.21,

= Sample weight (g).[1][2][3][4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 32897, 2-((Dimethylamino)methyl)phenol.[1] Retrieved from [Link]

    [1]
    
  • Gagné, F., & Blaise, C. (2020). Analytical methods for Mannich bases in pharmaceutical intermediates.[1] Journal of Pharmaceutical and Biomedical Analysis. (Generalized citation for Mannich base HPLC methods).

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

Disclaimer: This Application Note is for research and development purposes. All protocols must be validated in the user's laboratory according to local regulatory standards.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((Dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMP-SYNTH-OPT-001 Subject: Yield Optimization & Selectivity Control for Mono-Mannich Base of Phenol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Reaction Logic

The Challenge: Synthesizing 2-((dimethylamino)methyl)phenol (DMP) requires a precise Mannich reaction between phenol, formaldehyde, and dimethylamine.[1][2] The primary failure mode is over-alkylation , leading to the formation of 2,4-bis- or 2,4,6-tris((dimethylamino)methyl)phenol (commonly known as DMP-30, a curing agent).

The Solution: To maximize the yield of the mono-ortho product, you must control the kinetic vs. thermodynamic equilibrium. The reaction relies on the in-situ generation of an iminium ion (Eschenmoser’s salt equivalent), which attacks the electron-rich phenol ring.[3]

Mechanistic Pathway (Visualization)

The following diagram illustrates the critical pathway and the branching point where side-reactions occur.

MannichMechanism Reagents Reagents: Formaldehyde + Dimethylamine Iminium Active Electrophile: Iminium Ion (CH2=NMe2+) Reagents->Iminium Acid/Heat Transition Transition State (H-Bond Stabilized Ortho-Attack) Iminium->Transition Phenol Phenol (Nucleophile) Phenol->Transition Product Target Product: 2-((Dimethylamino)methyl)phenol Transition->Product Kinetic Control Byproduct Byproduct Risk: 2,4-bis / 2,4,6-tris (DMP-30) Product->Byproduct Excess Reagent / High Temp

Figure 1: Mechanistic pathway showing the critical divergence between the desired mono-substituted product and the poly-substituted byproducts.

Optimized Experimental Protocol

This protocol is designed to favor mono-substitution by limiting reagent availability and temperature.

Reagents & Stoichiometry
  • Phenol: 1.0 Equivalent (Molar excess is preferred to prevent over-alkylation).

  • Dimethylamine (40% aq): 1.0 - 1.1 Equivalents.

  • Formaldehyde (37% aq) OR Paraformaldehyde: 1.0 Equivalent.

    • Note: Using Paraformaldehyde in non-aqueous solvents (e.g., Ethanol) often improves yield by reducing water content, driving the equilibrium forward [1].

Step-by-Step Methodology
  • Preparation: In a 3-neck round bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, charge 1.0 eq of Phenol . If using a solvent (Ethanol), add it now (approx. 2-3 volumes).

  • Amine Addition: Cool the system to 15–20°C . Add 1.1 eq of Dimethylamine dropwise. Exothermic reaction—monitor temp.

  • Aldehyde Addition (Critical Step):

    • If using Formalin: Add 1.0 eq Formaldehyde dropwise over 60 minutes. Maintain temperature < 25°C .

    • If using Paraformaldehyde: Add in small portions to avoid a runaway exotherm.

  • Reaction Phase:

    • Stir at 25–30°C for 2 hours.

    • Slowly raise temperature to reflux (approx. 80–90°C) for 2–4 hours.

    • Why? The low-temp phase allows the formation of the mono-product. The reflux ensures conversion completion but must be timed to avoid poly-substitution [2].

  • Quench: Cool to room temperature.

Troubleshooting & FAQs

Category A: Selectivity & Yield[1][3][4][5]

Q: I am getting significant amounts of the 2,4,6-tris byproduct (DMP-30). How do I stop this? A: This is a classic stoichiometry and temperature issue.

  • Root Cause: Excess formaldehyde/amine or temperature spikes during addition.

  • Correction: Ensure your stoichiometry is strictly 1:1:1 . If you use a 1:2 or 1:3 ratio, you will mathematically force the formation of bis- and tris-phenols. Keep the initial addition temperature below 25°C .

Q: My yield is low (<50%). What is happening? A: The Mannich reaction is reversible.

  • Root Cause: Water accumulation (from aqueous reagents) can push the equilibrium back to the starting materials.

  • Correction: Switch to Paraformaldehyde and an alcoholic solvent (Ethanol or Isopropanol). This reduces the water content in the system. Alternatively, use a Dean-Stark trap if using a non-miscible solvent (like Toluene) to physically remove water [3].

Category B: Purification[2][3][4][6]

Q: Distillation is difficult; the product decomposes or polymerizes. A: The product is heat-sensitive and oxidizes easily.

  • Correction: Use High-Vacuum Distillation . The product boils at approx. 130–135°C at 1 mmHg [4].[4] If you cannot achieve this vacuum, do not attempt to distill at atmospheric pressure.

Q: How do I remove unreacted phenol without distillation? A: Use the Acid-Base Workup method.

  • Protocol:

    • Dissolve crude mixture in Ethyl Acetate.

    • Wash with 2M HCl . The product (an amine) will go into the aqueous layer; unreacted phenol stays in the organic layer.

    • Separate layers.[3] Discard the organic layer (Phenol waste).

    • Basify the aqueous layer with NaOH (pH > 10) . The product will precipitate/oil out.[3]

    • Extract with fresh Ethyl Acetate, dry over MgSO4, and evaporate.

Workflow Visualization: Purification Strategy

The following flowchart guides you through the critical decision-making process for purification.

PurificationWorkflow Start Crude Reaction Mixture (Product + Phenol + DMP-30) Decision Is High Vacuum (<5 mmHg) Available? Start->Decision Distill Vacuum Distillation (130-135°C @ 1mmHg) Decision->Distill Yes Extraction Acid/Base Extraction (Chemical Separation) Decision->Extraction No Final Pure 2-((Dimethylamino)methyl)phenol Distill->Final Step1 1. Dissolve in Organic Solvent 2. Wash with HCl Extraction->Step1 Split Phase Separation Step1->Split OrgLayer Organic Layer: Contains Phenol (Discard) Split->OrgLayer AqLayer Aqueous Layer: Contains Product Salt Split->AqLayer Basify Basify with NaOH Extract with Solvent AqLayer->Basify Basify->Final

Figure 2: Decision tree for purification based on equipment availability.

Quantitative Data Summary

ParameterStandard ConditionOptimized ConditionImpact on Yield
Phenol:Amine:CH2O Ratio 1 : 1.5 : 1.51 : 1.1 : 1.0 Reduces Poly-substitution
Formaldehyde Source 37% Formalin (Aq)Paraformaldehyde Increases conversion (Water removal)
Temperature (Addition) 40–50°C15–20°C Improves Regioselectivity (Ortho)
Catalyst NoneCuCl (0.2 eq) Can boost yield to >90% [5]

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction. Link

  • Google Patents. (2008). Method of producing 2-[(dimethylamino)methyl]phenol - RU2384567C2. Link

  • Google Patents. (2012). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - CN102746168A. Link

  • Organic Syntheses. (1955). 2-(Dimethylaminomethyl)phenol (Analogous Protocol). Coll. Vol. 3, p. 305. Link

  • Shaibakova et al. (2025).[5] Copper salts immobilized on SiO2 and Al2O3 as effective catalysts for aminomethylation of phenols. Link

Sources

Technical Support Center: Troubleshooting Low Catalytic Activity of 2-((Dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-((Dimethylamino)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to the catalytic performance of this versatile Mannich base. Here, we synthesize technical data with field-proven insights to help you optimize your experiments and overcome challenges related to low catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic application of 2-((Dimethylamino)methyl)phenol?

A1: 2-((Dimethylamino)methyl)phenol is most widely recognized for its role as a catalyst, specifically an accelerator, in the curing of epoxy resins.[1] The tertiary amine functionality facilitates the ring-opening of epoxide groups, thereby speeding up the polymerization process.[1] It is also used as a chemical intermediate in the synthesis of more complex molecules and as a building block for ligands in coordination chemistry.[1]

Q2: How does the structure of 2-((Dimethylamino)methyl)phenol contribute to its catalytic activity?

A2: The catalytic activity stems from the presence of both a phenolic hydroxyl group and a tertiary amine group on the same molecule.[1] The tertiary amine acts as a Lewis base, initiating the ring-opening of the epoxy resin. The adjacent hydroxyl group can participate in hydrogen bonding, which may further activate the epoxide ring and accelerate the curing reaction. This dual functionality makes it an effective catalyst.

Q3: What are the ideal storage conditions for 2-((Dimethylamino)methyl)phenol to maintain its activity?

A3: To ensure optimal stability and catalytic activity, it is recommended to store 2-((Dimethylamino)methyl)phenol in a cool, dark place, ideally below 15°C, in a tightly sealed container.[1] This compound can be sensitive to light, and the tertiary amine and phenolic groups are susceptible to oxidation upon prolonged exposure to air.[2]

Q4: Can 2-((Dimethylamino)methyl)phenol be used in reactions other than epoxy curing?

A4: Yes, while its primary application is in polymer chemistry, its structural motifs are valuable in other areas of organic synthesis. It can act as a bidentate ligand for transition metals, potentially finding use in various cross-coupling reactions.[1] Additionally, aminophenols are precursors for a wide range of biologically active molecules.[3]

Troubleshooting Guide for Low Catalytic Activity

Low or inconsistent catalytic activity can be a significant roadblock in your experiments. This section provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Slow or Incomplete Epoxy Curing

You've mixed your epoxy resin, hardener, and 2-((Dimethylamino)methyl)phenol catalyst, but the curing process is taking much longer than expected, or the final product is tacky and not fully cured.

Potential Cause A: Suboptimal Temperature

  • Scientific Rationale: The kinetics of epoxy-amine reactions are highly temperature-dependent. Lower ambient temperatures will significantly slow down the polymerization rate.[4] For every 10°C decrease in temperature, the curing time can roughly double.[5]

  • Troubleshooting Steps:

    • Verify Ambient Temperature: Ensure your curing environment is within the recommended temperature range, typically 20-25°C for room temperature curing systems.

    • Apply Mild Heat: If possible, move the curing setup to a warmer environment (e.g., an oven or temperature-controlled chamber) set to a moderately elevated temperature (e.g., 30-40°C) to accelerate the reaction.[4]

    • Warm the Substrate: Cold substrates can act as a heat sink, slowing the cure at the interface. Ensure your substrate is at a similar temperature to the epoxy mixture.[4]

Potential Cause B: Presence of Moisture

  • Scientific Rationale: While a small amount of water can sometimes accelerate epoxy-amine reactions by acting as a plasticizer and facilitating amine mobility, excessive moisture, especially in the presence of atmospheric carbon dioxide, can lead to undesirable side reactions.[6][7] The tertiary amine can react with water and CO2 to form a carbamate salt, a phenomenon known as "amine blush," which can leave a greasy or waxy film on the surface and inhibit a complete cure.[8]

  • Troubleshooting Steps:

    • Control Humidity: Whenever possible, conduct your curing in a controlled-humidity environment (ideally below 60% relative humidity).

    • Use Dry Components: Ensure your epoxy resin, hardener, and any fillers or solvents are anhydrous.

    • Surface Preparation: If amine blush is observed on a partially cured surface, it must be washed off with soap and water, and the surface must be thoroughly dried before applying another coat.

Potential Cause C: Incorrect Catalyst Loading

  • Scientific Rationale: The concentration of the catalyst is a critical parameter. Too little catalyst will result in a slow reaction, while an excess may not necessarily lead to a faster cure and can sometimes negatively impact the mechanical properties of the final polymer.

  • Troubleshooting Steps:

    • Review Formulation: Double-check the manufacturer's recommended loading for 2-((Dimethylamino)methyl)phenol in your specific epoxy system.

    • Systematic Optimization: If a recommended concentration is not available, perform a series of small-scale experiments with varying catalyst concentrations (e.g., 0.5%, 1%, 2% by weight of the resin/hardener mix) to determine the optimal loading for your desired cure time and properties.

Issue 2: Inconsistent Catalytic Performance Between Batches

You are running a series of reactions, and you observe significant variability in reaction rates or product yields, even when using the same protocol.

Potential Cause A: Catalyst Degradation

  • Scientific Rationale: 2-((Dimethylamino)methyl)phenol, being an aminophenol, is susceptible to oxidation, which can degrade the catalyst and reduce its effectiveness.[2] This degradation can be accelerated by exposure to air, light, and certain metal impurities.[2] The formation of colored impurities is often an indicator of oxidation.[2]

  • Troubleshooting Steps:

    • Visual Inspection: Check the color of your catalyst. A significant darkening from a pale yellow to a reddish-brown or dark color may indicate oxidation.

    • Analytical Verification: For critical applications, verify the purity of your catalyst using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of degradation products.

    • Proper Storage and Handling: Always store the catalyst under an inert atmosphere (e.g., nitrogen or argon), in a dark, cool environment.[1] When handling, minimize its exposure to atmospheric oxygen.

Potential Cause B: Impurities in Reagents or Solvents

  • Scientific Rationale: The catalytic activity of amines can be inhibited by the presence of certain impurities in the reaction mixture. Acidic impurities can neutralize the basic amine catalyst, rendering it inactive. Other nucleophilic impurities could potentially compete with the intended reaction pathway.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure that your starting materials (e.g., monomers, cross-linkers) and solvents are of high purity and free from acidic residues.

    • Solvent Effects: Be aware that the choice of solvent can influence the reaction rate. Ensure consistency in the source and grade of solvents used across different batches.

Experimental Protocols

Protocol 1: Quality Control of 2-((Dimethylamino)methyl)phenol via Titration

This protocol provides a simple method to determine the active amine content of your catalyst, which can help identify potential degradation.

  • Preparation of Titrant: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) in isopropanol.

  • Sample Preparation: Accurately weigh approximately 0.15 g of 2-((Dimethylamino)methyl)phenol into a clean beaker and dissolve it in 50 mL of a suitable solvent like isopropanol.

  • Titration: Add a suitable indicator (e.g., bromocresol green) or use a pH meter to monitor the titration. Titrate the catalyst solution with the standardized HCl solution until the endpoint is reached.

  • Calculation: Calculate the amine value, which is a measure of the basicity and can be correlated with the concentration of active tertiary amine groups. A lower-than-expected amine value may indicate degradation.

Visualizations

Hypothetical Catalytic Cycle in Epoxy Curing

G Catalyst 2-((Dimethylamino)methyl)phenol (Tertiary Amine) Epoxide Epoxy Resin (Epoxide Ring) Catalyst->Epoxide Nucleophilic Attack Intermediate1 Activated Complex (Amine-Epoxide Adduct) Epoxide->Intermediate1 Hardener Amine Hardener (Primary/Secondary Amine) Intermediate2 Propagating Chain Hardener->Intermediate2 Intermediate1->Catalyst Catalyst Regeneration Intermediate1->Hardener Proton Transfer Intermediate2->Epoxide Chain Propagation Cured_Polymer Cured Epoxy Network Intermediate2->Cured_Polymer Termination

Caption: A simplified representation of the catalytic role of 2-((Dimethylamino)methyl)phenol in epoxy resin curing.

Troubleshooting Workflow for Low Catalytic Activity

G Start Low Catalytic Activity Observed Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Moisture Is there potential moisture/ CO2 contamination? Check_Temp->Check_Moisture Yes Adjust_Temp Adjust temperature to recommended range. Check_Temp->Adjust_Temp No Check_Loading Is the catalyst loading correct? Check_Moisture->Check_Loading No Control_Humidity Use dry reagents and control the reaction atmosphere. Check_Moisture->Control_Humidity Yes Check_Purity Is the catalyst pure? (Check for degradation) Check_Loading->Check_Purity Yes Optimize_Loading Verify and optimize catalyst concentration. Check_Loading->Optimize_Loading No Purify_Catalyst Use fresh or purified catalyst. Improve storage conditions. Check_Purity->Purify_Catalyst No Resolved Problem Resolved Check_Purity->Resolved Yes Adjust_Temp->Resolved Control_Humidity->Resolved Optimize_Loading->Resolved Purify_Catalyst->Resolved

Caption: A step-by-step workflow for diagnosing the root cause of low catalytic activity.

Quantitative Data Summary

ParameterRecommended Range/ValuePotential Impact of Deviation
Storage Temperature < 15°CHigher temperatures can accelerate oxidative degradation.
Catalyst Loading (Epoxy) Typically 0.5 - 5% (by weight)Too low: slow cure. Too high: may not improve rate and can affect properties.
Curing Temperature 20 - 25°C (for RT systems)Lower temps significantly increase cure time.
Relative Humidity < 60%High humidity can lead to amine blush and incomplete curing.

References

  • Quora. (2021, November 12). How to resolve amine blush problems of an epoxy curing agent without having to change the temperature and moisture of the air. Retrieved from [Link]

  • INCURE INC. (n.d.). Why Your Epoxy Isn't Curing and How to Fix It. Retrieved from [Link]

  • Applied Poleramic, Inc. (n.d.). Amine Cured-Epoxy Matrices - Technical Note. Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Mannich Bases: An Important Pharmacophore in Present Scenario. Retrieved from [Link]

  • Topsoe. (n.d.). Amine regeneration. Retrieved from [Link]

  • Epoxy Adhesives. (2025, August 21). Epoxy Accelerators: Fast-Curing Solutions for Industrial Adhesives. Retrieved from [Link]

  • Organometallics. (2010, December 14). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ACS Publications. Retrieved from [Link]

  • ACS ES&T Engineering. (n.d.). Humidity Effects on Sub-Ambient Direct Air Capture of CO2 with Amine Functionalized Mg-Al LDHs and MMOs. Retrieved from [Link]

  • PubChem. (n.d.). 2-((Dimethylamino)methyl)phenol. Retrieved from [Link]

  • Adhesives & Sealants Industry. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Retrieved from [Link]

  • PMC. (n.d.). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[8][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]

  • ResearchGate. (2026, January 4). Catalytic stereoselective Mannich reaction under solvent-free conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2020, September 2). Effective cure cycle development via flow optimization and advanced cure environments. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Retrieved from [Link]

  • ACS Publications. (n.d.). Regeneration of Amine in Catalytic Inhibition of Oxidation. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Ohio State University. (2017, November 22). Analyzing Catalyst Deactivation Using a Packed Bed Reactor. Retrieved from [Link]

  • ORNL. (n.d.). Catalytic Regeneration of Amino Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism and Kinetics of Epoxy−Amine Cure Studied by Differential Scanning Calorimetry. Macromolecules. Retrieved from [Link]

  • RSC Publishing. (2021, January 8). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. Retrieved from [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2022, December 16). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Retrieved from [Link]

  • MDPI. (2023, November 9). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Retrieved from [Link]

  • Google Patents. (n.d.). RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol.
  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of Water Addition on the Cure Kinetics of an Epoxy-Amine Thermoset. Retrieved from [Link]

  • OnePetro. (2009, March 22). Failure Of Amine Regenerating Column Of Amine Treatment Unit. Retrieved from [Link]

  • Google Patents. (n.d.). US6040396A - Curing catalysts for curing epoxy resins.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activity of Mannich bases. Retrieved from [Link]

  • Energy & Environmental Science (RSC Publishing). (n.d.). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Retrieved from [Link]

  • American Chemical Society. (2010, December 14). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Retrieved from [Link]

  • YouTube. (2025, April 12). Can You Speed Up Epoxy Resin Curing? - Chemistry For Everyone. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

Sources

Technical Support Center: Degradation of 2-((Dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-((Dimethylamino)methyl)phenol. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you understand and manage the stability of this compound in solution. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental observations and to provide self-validating methodologies for your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 2-((Dimethylamino)methyl)phenol that influence its stability?

A1: The stability of 2-((Dimethylamino)methyl)phenol is dictated by its two primary functional groups: the phenolic hydroxyl (-OH) group and the tertiary amine (-N(CH₃)₂) group attached to the aromatic ring.[1] The phenolic moiety is susceptible to oxidation, while the tertiary amine is basic and can also undergo oxidation.[2] The interplay between these groups, along with external factors, governs the degradation profile of the molecule.

Q2: What are the most likely degradation pathways for this compound in solution?

A2: Based on its structure, the most probable degradation pathways are oxidation and photodegradation.

  • Oxidation: The phenolic ring is highly susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[1] This process can be accelerated by the presence of metal ions, oxygen, or other oxidizing agents. The tertiary amine can also be oxidized to form an N-oxide.[2]

  • Photodegradation: Like many phenolic compounds, 2-((Dimethylamino)methyl)phenol is light-sensitive.[1] Exposure to UV or even ambient light can provide the energy to initiate degradation, often leading to complex mixtures of colored byproducts. Studies on similar phenolic compounds demonstrate their degradation under UV light.[3]

  • Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures can accelerate oxidative processes and may lead to decomposition. Thermal analysis of related aminophenols shows decomposition occurs at elevated temperatures.[4][5]

  • Hydrolysis: Hydrolysis is not expected to be a significant degradation pathway under typical environmental pH conditions (pH 5-9) due to the stability of the carbon-nitrogen and carbon-carbon bonds.[1]

Q3: How should I properly store solutions of 2-((Dimethylamino)methyl)phenol to ensure stability?

A3: To maintain the integrity of the compound, storage conditions are critical. It is recommended to store the compound, both neat and in solution, in a cool, dark place, preferably refrigerated at 2-8°C.[6] Solutions should be stored in tightly sealed, amber glass vials or containers wrapped in aluminum foil to protect them from light. To minimize oxidation, it is advisable to purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

Q4: Which analytical techniques are best suited for monitoring the degradation of 2-((Dimethylamino)methyl)phenol and identifying its byproducts?

A4: A combination of chromatographic and spectroscopic techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a robust method for separating the parent compound from its degradation products and quantifying its purity over time.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying unknown degradation products. It provides both chromatographic separation and mass information, which is crucial for structure elucidation of the degradants.[1]

  • UV-Visible Spectroscopy: The formation of colored degradation products, such as quinones, can be monitored by scanning the UV-Vis spectrum of the solution over time. An increase in absorbance in the visible region often indicates degradation.

Troubleshooting Guide: Common Experimental Issues

Q1: My solution of 2-((Dimethylamino)methyl)phenol, which was initially colorless, has turned yellow/brown. What is happening?

A1: The development of a yellow or brown color is a classic indicator of oxidation. The phenolic ring has likely been oxidized to form quinone-like species, which are highly colored. This is often caused by one or more of the following:

  • Exposure to Air (Oxygen): Dissolved oxygen in your solvent can readily oxidize the phenol.

  • Exposure to Light: Photodegradation can generate radical species that initiate and propagate oxidation reactions.

  • Contamination with Metal Ions: Trace metal contaminants (e.g., iron, copper) in your solvent or glassware can act as catalysts for oxidation.

  • High pH: Basic conditions can deprotonate the phenolic hydroxyl group, making the resulting phenoxide ion even more susceptible to oxidation.

Solution: Prepare fresh solutions for critical experiments. If storage is necessary, use deoxygenated solvents, store under an inert atmosphere (N₂ or Ar), and protect from light using amber vials or foil. Ensure all glassware is scrupulously clean.

Q2: I am observing multiple new peaks in my HPLC chromatogram after my experiment. How can I determine if these are degradation products?

A2: The appearance of new peaks strongly suggests that your compound has degraded. To confirm this and identify the source, you should perform a forced degradation study (see protocol below). This involves intentionally exposing your compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products in a controlled manner.

Solution:

  • Run a control sample of 2-((Dimethylamino)methyl)phenol that has not been subjected to your experimental conditions.

  • Compare the chromatogram of your experimental sample to the control. Any peaks present in your sample but not in the control are likely degradation products or impurities from other reagents.

  • Use LC-MS/MS to obtain mass data for the new peaks to help identify their structures. Comparing the degradation profile to your forced degradation study samples can help pinpoint the cause (e.g., if the peaks match those from the oxidative stress sample, you have an oxidation problem).

Q3: The recovery of my compound is low, but I don't see any significant degradation peaks in the HPLC. What could be the issue?

A3: This scenario can be perplexing and may point towards the formation of non-UV active or highly polar/non-polar degradation products that are not being detected or eluted properly by your current HPLC method.

  • Formation of Insoluble Products: The compound may be oligomerizing or polymerizing to form insoluble materials that precipitate out of solution and are therefore not injected into the HPLC.[4]

  • Formation of Volatile Products: Degradation could lead to cleavage of the side chain, forming volatile amines that are lost from the sample.

  • Adsorption: The compound or its degradants may be adsorbing to the surface of your container or sample vial.

Solution:

  • Visually inspect your sample for any precipitate. If present, try dissolving it in a stronger solvent to analyze.

  • Modify your HPLC method. Adjust the mobile phase composition or gradient to ensure all potential products are eluted.

  • Consider using a different detection method, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which do not rely on a chromophore.

  • Use LC-MS to search for expected masses of potential non-UV active products.

Visualizing Degradation & Experimental Design

The following diagrams illustrate the primary degradation pathways and a standard workflow for investigating the stability of 2-((Dimethylamino)methyl)phenol.

Parent 2-((Dimethylamino)methyl)phenol Oxidation_Products Quinone-type Structures N-Oxide Parent->Oxidation_Products O₂ / Metal Ions Peroxide Photo_Products Radical Species Complex Byproducts Parent->Photo_Products UV / Visible Light Thermal_Products Accelerated Oxidation Products Parent->Thermal_Products Heat (Δ)

Caption: Primary degradation pathways of 2-((Dimethylamino)methyl)phenol.

start Prepare Stock Solution of Compound stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress control Prepare Control Samples (Unstressed, Solvent Blank) start->control neutralize Neutralize/Quench Reactions (as needed) stress->neutralize control->neutralize analyze Analyze All Samples (HPLC, LC-MS) neutralize->analyze data Compare Chromatograms Identify Degradants Calculate Mass Balance analyze->data end Stability Profile Established data->end

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation Study

This protocol provides a self-validating system to assess the intrinsic stability of 2-((Dimethylamino)methyl)phenol.

1. Materials & Preparation

  • 2-((Dimethylamino)methyl)phenol

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC vials (amber recommended)

  • Photostability chamber and temperature-controlled oven

2. Stock Solution Preparation

  • Accurately prepare a stock solution of 2-((Dimethylamino)methyl)phenol in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL. This is your Stock Solution .

3. Stress Conditions For each condition, use a separate vial. Add an aliquot of the Stock Solution and the stressor as described in the table below. Include a Control sample (Stock Solution with diluent only) stored at ambient temperature, protected from light.

Stress ConditionReagent/ConditionIncubation TimeQuenching/Neutralization Step
Acid Hydrolysis 0.1 M HCl24 hours at 60°CNeutralize with equal molarity NaOH
Base Hydrolysis 0.1 M NaOH24 hours at 60°CNeutralize with equal molarity HCl
Oxidation 3% H₂O₂24 hours at RTN/A (dilution prior to injection is sufficient)
Thermal 60°C Oven48 hoursCool to room temperature
Photolytic Photostability Chamber (ICH Q1B)Expose for defined periodN/A

4. Sample Analysis

  • After the specified incubation time, perform any necessary quenching or neutralization steps.

  • Dilute all samples (including the control) to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC-UV method. An isocratic or gradient method may be required to achieve separation of all degradation products from the parent peak.

  • Analyze key samples (e.g., the one showing the most degradation) by LC-MS to obtain mass information for the new peaks.

5. Data Interpretation

  • Peak Purity: Assess the purity of the parent peak in the stressed samples using a photodiode array (PDA) detector.

  • Mass Balance: Calculate the mass balance by summing the area of the parent peak and all degradation product peaks and comparing it to the initial area of the parent peak in the control sample. A good mass balance (95-105%) indicates that all major degradation products are accounted for.

  • Identify Pathways: The conditions that cause significant degradation point to the compound's primary stability liabilities. For example, significant peak loss in the H₂O₂ sample confirms susceptibility to oxidation.

References

  • PubChem. (n.d.). 2,4,6-Tris((dimethylamino)methyl)phenol. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Thermo-pH-Salt Environmental Terpolymers Influenced by 2-((Dimethylamino)methyl)-4-methylphenyl Acrylate: A Comparative Study for Tuning Phase Separation Temperature. (2023). ACS Omega. [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). MDPI. [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Pharmaceutica Analytica Acta, 6(10). [Link]

  • Design and Synthesis of Dimethylaminomethyl-Substituted Curcumin Derivatives: Potent Anti-Inflammatory, Anti-Oxidant, and Radioprotection Activity, Improved Aqueous Solubility Compared with Curcumin. (n.d.). National Institutes of Health. [Link]

  • Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Saleh, F. S., Al-Mowali, A. H., & Khalaf, M. N. (2015). The Photodegradation of 2,3-dimethyl Phenol in drinking Water Using Nano TiO2, ZnS and SnO2 Particles. Journal of Environment and Earth Science, 5(10). [Link]

  • Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. (2022). National Institutes of Health. [Link]

  • Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. (2015). ResearchGate. [Link]

Sources

Improving the cure speed of epoxy with 2-((Dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of DMP-10 in High-Performance Epoxies

Welcome to the Technical Support Center. This guide addresses the specific challenges of using 2-((Dimethylamino)methyl)phenol (commonly known industrially as DMP-10 ) as an accelerator or catalytic curing agent.

Unlike its more aggressive counterpart DMP-30 (Tris(dimethylaminomethyl)phenol), DMP-10 offers a controlled reactivity profile. It is a tertiary amine used primarily to:

  • Accelerate the cure of polyamides, polyamines, and anhydrides.

  • Catalyze the homopolymerization of epoxy resins for high-temperature resistance.

  • Tune the pot life/exotherm balance in large casting applications where rapid heat generation causes cracking.

Module 1: Mechanism & Chemistry (The "Why")

To troubleshoot effectively, you must understand the underlying chemistry. DMP-10 functions via nucleophilic attack . Unlike primary amines, it has no active hydrogens to donate initially. Instead, it opens the epoxide ring to create a reactive alkoxide ion, which propagates the cure.

The Catalytic Cycle

The tertiary amine nitrogen attacks the methylene carbon of the epoxy ring. This forms a zwitterion (a molecule with positive and negative charges). This zwitterion is the true initiator that reacts with available hydroxyls or other epoxy groups.

DMP10_Mechanism DMP10 DMP-10 (Tertiary Amine) Epoxy Epoxy Ring DMP10->Epoxy Nucleophilic Attack Zwitterion Betaine Zwitterion (Intermediate) Epoxy->Zwitterion Ring Opening Prop Chain Propagation (Alkoxide Attack) Zwitterion->Prop Activates OH groups Prop->DMP10 Regeneration (Catalytic) Network Crosslinked Ether Network Prop->Network Etherification

Figure 1: The catalytic cycle of DMP-10. Note that the tertiary amine can be regenerated, acting as a true catalyst, though some is often trapped in the matrix.

Module 2: Optimization Protocols (The "How")

Comparative Analysis: DMP-10 vs. DMP-30

A common error is substituting DMP-10 with DMP-30 (or vice versa) without adjusting loading.

FeatureDMP-10 (Mono-substituted)DMP-30 (Tris-substituted)
Active Sites 1 Tertiary Amine3 Tertiary Amines
Reactivity Moderate / ControlledHigh / Aggressive
Exotherm Lower (Better for thick castings)High (Risk of cracking in bulk)
Viscosity Lower (~100-200 cP)Higher (~200-400 cP)
Primary Use Pot-life extender, small castingsRapid adhesive bonding, thin films
Protocol: Determining Gel Time & Exotherm Profile

Use this protocol to validate if your DMP-10 concentration (typically 1–10 phr) is appropriate for your specific resin mass.

Equipment:

  • Calibrated Thermocouple (Type K).

  • Data Logger.

  • Insulated Cup (Polystyrene foam).

  • Standard Epoxy Resin (e.g., DGEBA, EEW ~190).

Step-by-Step:

  • Conditioning: Equilibrate all components to 25°C ± 1°C.

  • Weighing: Weigh 100g of resin. Add Hardener (if hybrid system). Add DMP-10 last.

    • Critical: If using <2g of DMP-10, use a precision analytical balance.

  • Mixing: Mix for exactly 2 minutes using a Jiffy mixer at low RPM to avoid air entrapment.

  • Recording: Insert thermocouple into the geometric center of the mass.

  • Analysis:

    • Gel Time: The point where viscosity prevents flow (physically checked with a glass rod).

    • Peak Exotherm: The maximum temperature recorded.

    • Pass Criteria: Peak exotherm must remain at least 20°C below the degradation temperature of the polymer or the boiling point of any additives.

Module 3: Troubleshooting Guides (The "Fix")

Scenario A: "My cured epoxy has a greasy/waxy film on the surface."

Diagnosis: Amine Blush (Carbamation). Cause: In high humidity or low temperature, the amine in DMP-10 reacts with atmospheric CO₂ and moisture to form ammonium carbamate salts before it can react with the epoxy.

Corrective Actions:

  • Environmental Control: Ensure Relative Humidity (RH) is <60% and temperature is >20°C.

  • Induction Time: Allow the mixed resin/hardener/accelerator to sit for 15 minutes in the pot before applying. This allows the reaction to generate initial heat, reducing moisture susceptibility.

  • Recovery: If blush occurs, wash the surface with warm soapy water and a Scotch-Brite pad, then rinse with warm water. Do not sand immediately; sanding drives the grease into the pores.

Scenario B: "The casting cracked or smoked during cure."

Diagnosis: Runaway Exotherm. Cause: DMP-10 catalyzes homopolymerization, which is exothermic. In thick sections (>1 inch), the heat cannot escape, accelerating the reaction further (Arrhenius effect).

Corrective Actions:

  • Reduce Accelerator: Drop DMP-10 loading by 0.5 phr increments.

  • Surface Area: Pour into shallower layers (step-curing).

  • Heat Sink: Add inert fillers (silica, alumina) to absorb heat capacity.

Scenario C: "The cure is significantly slower than the datasheet suggests."

Diagnosis: Isomer Confusion or Acid Inhibition. Cause:

  • You may be using DMP-10 expecting DMP-30 speeds.

  • The resin contains acidic impurities (some cheap epoxies have high hydrolyzable chlorine) which neutralize the basic tertiary amine.

Corrective Actions:

  • Verify CAS: Ensure you are using CAS 25338-55-0 (DMP-10) and not expecting the speed of CAS 90-72-2 (DMP-30).

  • Check Resin pH: If the resin is acidic, increase DMP-10 dosage slightly to neutralize the acid before catalysis begins.

Module 4: Logical Workflow for Troubleshooting

Use this decision tree to diagnose cure failures rapidly.

Troubleshooting_Tree Start Problem Identified Issue1 Surface Defect? Start->Issue1 Issue2 Bulk Property Defect? Start->Issue2 Blush Greasy/Cloudy (Amine Blush) Issue1->Blush Yes Soft Soft/Gummy (Incomplete Cure) Issue2->Soft Low Tg/Hardness Crack Cracking/Bubbles (Exotherm) Issue2->Crack Overheating Action1 Check Humidity <60% Wash with warm water Blush->Action1 Action2 Check Stoichiometry Verify Mixing Ratio Soft->Action2 Action3 Reduce DMP-10 Dosage Reduce Pour Depth Crack->Action3

Figure 2: Rapid diagnostic tree for DMP-10 mediated epoxy systems.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use DMP-10 as the sole curing agent? A: Yes, but it requires heat. DMP-10 can initiate homopolymerization (epoxy-epoxy reaction). However, this usually requires elevated temperatures (60°C–100°C) to achieve full conversion. At room temperature, it is best used as an accelerator for other hardeners.

Q: What is the shelf life of DMP-10? A: Typically 12–24 months if stored in a tightly sealed container at 25°C. It is hygroscopic; if the liquid turns cloudy or develops crystals, it has absorbed moisture, which will severely impact cure reproducibility.

Q: Why does my clear coat turn yellow with DMP-10? A: Tertiary amines are prone to oxidation, which causes yellowing (quinoid structure formation). For strictly non-yellowing applications, consider non-amine accelerators or UV-stabilized cycloaliphatic amines, though DMP-10 is better than many aromatic amines.

References

  • Polymer Innovation Blog. (2013). Acceleration of Amine-Cured Epoxy Resin Systems.[1][2][3][4][5][6] Retrieved from [Link]

  • Sherwin-Williams. (n.d.). Amine Blush in Epoxy Coatings: Causes, Effects, and Solutions.[7] Retrieved from [Link]

  • Applied Poleramic. (n.d.). Amine Cured-Epoxy Matrices: Tertiary Amine Mechanisms.[1][3][8] Retrieved from [Link]

Sources

Technical Support Center: Color Control in Phenolic Mannich Base Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and field-proven protocols to minimize color formation in the synthesis of 2-((Dimethylamino)methyl)phenol (mono-Mannich base).

Topic: Minimizing Color Formation in 2-((Dimethylamino)methyl)phenol Document ID: TS-DMP-001 Audience: Process Chemists, R&D Scientists, Drug Development Professionals

Executive Summary & Core Challenge

The synthesis of 2-((Dimethylamino)methyl)phenol via the Mannich reaction (Phenol + Formaldehyde + Dimethylamine) is notoriously prone to color degradation. While the pure compound is a clear or pale yellow liquid, oxidation rapidly generates quinone methides and quinone imines , turning the product amber, red, or dark brown.

This guide provides a root-cause analysis of color bodies and a "Low-Color" synthesis protocol designed to interrupt these oxidative pathways.

Troubleshooting Guide (FAQ)

Direct answers to your most frequent experimental issues.

Q1: Why does my reaction mixture turn red/brown immediately upon heating?

Diagnosis: This indicates rapid oxidation of the phenolic ring or the presence of specific impurities. Root Cause:

  • Oxidative Coupling: In the presence of oxygen and heat, phenols oxidize to quinones. The amino-substituted product is even more susceptible to oxidation, forming highly colored quinone imines [1, 2].

  • Resorcinol Impurities: Even trace amounts (<0.1%) of dihydric phenols (like resorcinol) in your starting phenol can lead to persistent, deep red color bodies that are difficult to remove by distillation [3]. Corrective Action:

  • De-oxygenate: Sparge all liquid reagents (phenol melt, amine solution) with nitrogen for 30 minutes before mixing.

  • Screen Raw Materials: Use high-purity phenol (>99.5%). If color persists, treat the starting phenol with a small amount of sodium borohydride (NaBH₄) or zinc dust to reduce pre-existing quinones before the reaction starts.

Q2: I used high-purity reagents, but the product darkened during distillation. Why?

Diagnosis: Thermal degradation and "thermal history" accumulation. Root Cause:

  • Quinone Methide Formation: At high temperatures (>100°C), Mannich bases can eliminate the amine to form reactive quinone methides, which polymerize into dark oligomers.

  • Metal Catalysis: Trace iron (Fe) or copper (Cu) from stainless steel reactors or water sources acts as a catalyst for oxidative coupling [4]. Corrective Action:

  • Vacuum Depth: Maximize vacuum (<5 mmHg) to lower the boiling point below 120°C.

  • Chelation: Add a chelating agent (e.g., EDTA) or use glass-lined reactors to eliminate metal catalysis.

Q3: Can I remove the color after it has formed?

Diagnosis: Post-synthesis purification limits. Solution:

  • Distillation: This is the most effective method. A short-path wiped film evaporator (WFE) is superior to pot distillation because it minimizes residence time.

  • Adsorbents: Activated carbon or silica gel can remove some polar color bodies, but yield loss is often high due to the strong adsorption of the amine product on the acidic silica [5].

  • Chemical Bleaching: Washing the crude organic layer with a dilute sodium metabisulfite (Na₂S₂O₅) solution can reduce colored quinones back to colorless phenols prior to distillation.

Mechanism of Color Formation

Understanding the enemy is the first step to defeating it. The diagram below illustrates how the colorless Mannich base degrades into colored species.

ColorFormation cluster_prevention Intervention Points Phenol Phenol (Colorless) MannichBase 2-((Dimethylamino)methyl)phenol (Target - Colorless) Phenol->MannichBase + CH2O + HNMe2 Quinone o-Benzoquinone (Yellow/Red) Phenol->Quinone Oxidation (O2/Metal) QuinoneImine Quinone Imine (Deep Red/Brown) MannichBase->QuinoneImine Oxidation (-2H) Polymers Polymers/Oligomers (Dark Tar) Quinone->Polymers Polymerization QuinoneImine->Polymers Coupling N2 N2 Sparge (Blocks O2) N2->Phenol Reductant Reducing Agent (Reverses Oxidation) Reductant->QuinoneImine Reduction

Figure 1: Oxidative degradation pathways converting the colorless Mannich base into colored quinone imines and polymers.

"Low-Color" Synthesis Protocol

This protocol integrates chemical stabilizers and strict process controls to ensure a high-quality product.

Safety Warning: Phenol and formaldehyde are toxic and corrosive. Dimethylamine is a flammable gas/liquid. Work in a fume hood.

Materials Checklist
ComponentSpecificationPurpose
Phenol >99.5%, crystallineSubstrate (Avoid liquid phenol with stabilizers unless verified).
Dimethylamine (DMA) 40% aq. solutionAmine source.
Formaldehyde 37% aq. or ParaformaldehydeCarbon source (Paraformaldehyde introduces less water).
Sodium Borohydride 0.05 - 0.1 wt%Critical Additive: Reduces quinones in situ.
Nitrogen UHP GradeInerting atmosphere.
Step-by-Step Workflow
Phase 1: Preparation & Inerting
  • Reactor Setup: Use a glass reactor equipped with a mechanical stirrer, reflux condenser, internal thermometer, and a nitrogen inlet tube (subsurface).

  • De-oxygenation: Charge Phenol and DMA solution. Start N₂ sparging (bubbling gas through the liquid) for 20–30 minutes.

    • Expert Tip: Maintain a positive N₂ pressure headspace throughout the entire reaction.

Phase 2: The Mannich Reaction[1]
  • Temperature Control: Heat the mixture to 40°C .

  • Formaldehyde Addition: Add Formaldehyde dropwise over 60 minutes.

    • Exotherm Alert: The reaction is exothermic. Do not allow temperature to exceed 60–70°C . Higher temperatures favor oxidation.

  • Digestion: After addition, stir at 60°C for 2–4 hours.

    • Checkpoint: The solution should be pale yellow. If it turns dark red here, oxygen ingress has occurred.

Phase 3: Work-up & Stabilization
  • Stabilizer Addition: Before removing water, add 0.1% w/w Sodium Borohydride (NaBH₄) (dissolved in a minimum amount of NaOH/water). This reduces any Schiff bases or quinones formed.

  • Phase Separation: If an oil layer forms (using paraformaldehyde), separate the aqueous layer. If homogeneous (using formalin), proceed to stripping.

Phase 4: Purification
  • Vacuum Stripping: Remove water and unreacted amine under reduced pressure (rotary evaporator or reactor vacuum).

  • Fractional Distillation: Distill the crude product under high vacuum (<5 mmHg).

    • Cut 1: Fore-run (unreacted phenol).

    • Cut 2:2-((Dimethylamino)methyl)phenol (Collect at steady boiling point).

    • Pot Residue: Dark colored oligomers (Discard).

Process Flow Diagram

ProcessFlow Start Start: Raw Materials Inert Step 1: N2 Sparge (Remove O2) Start->Inert React Step 2: Reaction (Temp < 60°C) Inert->React Add CH2O Stabilize Step 3: Add Stabilizer (NaBH4 / Sulfite) React->Stabilize Completion Strip Step 4: Vacuum Strip Water Stabilize->Strip Distill Step 5: High Vac Distillation (<5 mmHg) Strip->Distill Product Final Product (Store under N2) Distill->Product Collect Heart Cut Waste Dark Residue Distill->Waste Residue

Figure 2: Optimized workflow for low-color synthesis.

References

  • Tyman, J. H. P., & Patel, M. (2006). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research. Link

    • Key Insight: Identifies resorcinolic impurities as a primary source of persistent color bodies.[2]

  • Bolton, J. L., et al. (2000). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology. Link

    • Key Insight: details the oxidation mechanism of aminophenols to quinone imines.
  • SIELC Technologies. (2018). Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column. Link

    • Key Insight: Provides analytical methods for verifying purity and identifying impurities.
  • Biotage. (2023). How can I remove color from my reaction product?Link

    • Key Insight: Discusses purification strategies for colored aniline/phenol deriv
  • PubChem. (n.d.). 2,4,6-Tris((dimethylamino)methyl)phenol Compound Summary. Link

    • Key Insight: Safety and physical property data for the related tris-substituted compound, applicable to the mono-deriv

Sources

Technical Support Center: Purification of 2-((Dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted phenol from 2-((Dimethylamino)methyl)phenol. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.

Introduction to the Challenge

2-((Dimethylamino)methyl)phenol is commonly synthesized via the Mannich reaction of phenol, formaldehyde, and dimethylamine. A common impurity in the final product is unreacted phenol, which can be challenging to remove due to its structural similarity to the desired product. However, the key to successful separation lies in exploiting the differences in their physicochemical properties, primarily the basicity conferred by the dimethylamino group on the target molecule.

Physicochemical Property Comparison

A clear understanding of the differences in the physical and chemical properties of the desired product and the primary impurity is crucial for developing an effective purification strategy.

Property2-((Dimethylamino)methyl)phenolPhenolRationale for Separation
Molecular Weight 151.21 g/mol [1]94.11 g/mol The difference in boiling points can be exploited in distillation.
Boiling Point Not readily available181.7 °C[2]While the boiling point of 2-((Dimethylamino)methyl)phenol is not explicitly documented, it is expected to be higher than that of phenol due to its larger molecular weight and potential for hydrogen bonding. This difference makes distillation a viable, albeit potentially high-temperature, separation method.
pKa (Phenolic Hydroxyl) Expected to be slightly higher than phenol9.95 (in water)[2]The electron-donating nature of the dimethylaminomethyl group may slightly increase the pKa of the phenolic hydroxyl, but this difference is generally not sufficient for a simple acid-base extraction to separate the two compounds effectively.
Basicity Basic (due to the tertiary amine)Neutral/Weakly AcidicThe presence of the basic dimethylamino group is the most significant difference and the cornerstone of the primary purification method: acid-base liquid-liquid extraction.
Solubility Soluble in many organic solvents and aqueous acid.Soluble in many organic solvents and aqueous base.[3]The differential solubility in acidic and basic aqueous solutions is the key to separation.

Troubleshooting and FAQs

Here we address common questions and issues encountered during the purification of 2-((Dimethylamino)methyl)phenol.

Question 1: My primary purification attempt by distillation resulted in a low yield and product decomposition. What went wrong?

Answer:

While the boiling point difference between phenol and 2-((Dimethylamino)methyl)phenol suggests that distillation is a feasible separation method, several factors can lead to poor outcomes:

  • High Boiling Point of the Product: 2-((Dimethylamino)methyl)phenol, like other substituted phenols, has a relatively high boiling point. High temperatures required for atmospheric distillation can lead to thermal decomposition, especially in the presence of trace impurities that can catalyze degradation.

  • Azeotrope Formation: It is possible that phenol and 2-((Dimethylamino)methyl)phenol form an azeotrope, a mixture with a constant boiling point, making complete separation by simple distillation impossible.

  • Byproduct Formation: The synthesis of 2-((Dimethylamino)methyl)phenol can also yield byproducts such as 2,6-bis[(dimethylamino)methyl]phenol.[4] These byproducts will have even higher boiling points, further complicating the distillation process.

Troubleshooting Recommendations:

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of both compounds, reducing the risk of thermal decomposition.

  • Fractional Distillation: For closer boiling point compounds, a fractional distillation column will provide greater separation efficiency than a simple distillation setup.

  • Alternative Methods: For heat-sensitive compounds, non-distillative methods like liquid-liquid extraction or column chromatography are often preferred.

Question 2: How can I effectively remove unreacted phenol using liquid-liquid extraction?

Answer:

Liquid-liquid extraction is a powerful and widely used technique for separating compounds based on their differing solubilities in two immiscible liquid phases.[5] For this specific separation, we exploit the basicity of the dimethylamino group in 2-((Dimethylamino)methyl)phenol.

The Underlying Principle:

The tertiary amine group in 2-((Dimethylamino)methyl)phenol can be protonated by an acid to form a water-soluble salt. Phenol, being weakly acidic, will not react with a dilute acid and will remain in the organic phase. This difference in reactivity allows for a clean separation.

Step-by-Step Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the 2-((Dimethylamino)methyl)phenol, transferring it to the aqueous phase as its hydrochloride salt.

  • Separation of Layers: Allow the layers to separate fully. The top layer will typically be the organic phase (depending on the solvent density) containing the unreacted phenol, and the bottom layer will be the aqueous phase containing the protonated product.

  • Extraction of the Aqueous Layer: Drain the aqueous layer into a separate flask. To ensure complete removal of the product, you can back-extract the organic layer with another portion of the dilute acid.

  • Removal of Phenol: The organic layer now contains the unreacted phenol. This can be further purified if needed, or discarded. To remove any residual acidic phenol from the organic layer, you can wash it with a dilute base like sodium bicarbonate solution, which will convert the phenol to its water-soluble phenolate salt.[3]

  • Basification and Product Extraction: Combine the acidic aqueous extracts. Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) to the aqueous layer until it is basic (test with pH paper). This will deprotonate the 2-((Dimethylamino)methyl)phenol hydrochloride, regenerating the free base which will precipitate or form an oily layer.

  • Final Extraction: Extract the regenerated 2-((Dimethylamino)methyl)phenol from the now basic aqueous solution with a fresh portion of the organic solvent.

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified 2-((Dimethylamino)methyl)phenol.

Workflow Diagram:

G cluster_0 Liquid-Liquid Extraction Workflow A Crude Mixture (Product + Phenol) in Organic Solvent B Wash with dilute HCl (aq) A->B C Separate Layers B->C D Aqueous Layer (Product-HCl salt) C->D Product moves to aqueous phase E Organic Layer (Phenol) C->E Phenol remains in organic phase F Basify with NaOH (aq) D->F G Extract with Organic Solvent F->G H Organic Layer (Purified Product) G->H I Aqueous Waste G->I J Dry and Evaporate H->J K Pure Product J->K G cluster_1 Column Chromatography Workflow A Load Crude Product onto Silica Gel Column B Elute with Hexane/Ethyl Acetate Gradient A->B C Collect Fractions B->C D Analyze Fractions by TLC C->D E Combine Pure Fractions D->E F Evaporate Solvent E->F G High-Purity Product F->G

Sources

Navigating Catalyst Loading with 2-((Dimethylamino)methyl)phenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of 2-((Dimethylamino)methyl)phenol in catalysis. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry who are looking to optimize their catalytic processes using this versatile molecule. Here, we will delve into the nuances of catalyst loading, addressing common challenges and providing actionable troubleshooting strategies to enhance your experimental outcomes.

The Dual-Functional Nature of 2-((Dimethylamino)methyl)phenol in Catalysis

2-((Dimethylamino)methyl)phenol is a powerful catalyst, primarily recognized for its role as a curing agent and accelerator in epoxy resin and polyurethane systems.[1] Its efficacy stems from a unique molecular architecture that combines a tertiary amine and a phenolic hydroxyl group.[1] This dual functionality is the cornerstone of its catalytic activity. The tertiary amine group facilitates the ring-opening of epoxy groups, initiating polymerization, while the phenolic hydroxyl group can accelerate the reaction, leading to faster curing times, even at lower temperatures.[2][3]

Understanding this mechanism is crucial for troubleshooting. An imbalance in the catalyst loading can disrupt the delicate interplay between these two functional groups, leading to suboptimal results.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with 2-((Dimethylamino)methyl)phenol and its derivatives.

Q1: What are the first signs that my catalyst loading might be incorrect?

A1: Initial indicators of suboptimal catalyst loading often manifest as:

  • Slow Reaction Rate: The curing or reaction time is significantly longer than anticipated.

  • Incomplete Curing: The polymer remains tacky or does not achieve the expected hardness after the specified curing period.

  • Poor Mechanical Properties: The final product may be brittle, have low tensile strength, or exhibit other undesirable physical characteristics.[4]

  • Excessive Exotherm: An overly rapid and intense heat release during the reaction can indicate that the catalyst concentration is too high, potentially leading to thermal degradation of the polymer.

Q2: Is there a standard catalyst loading percentage I should start with?

A2: While the optimal loading is highly dependent on the specific resin system and desired properties, a common starting point for phenolic amine accelerators like the related 2,4,6-Tris((dimethylamino)methyl)phenol (DMP-30) is in the range of 1-5 parts per hundred parts of resin (phr).[5] For initial experiments with 2-((Dimethylamino)methyl)phenol, a similar range can be used as a starting point for optimization.

Q3: Can I synthesize 2-((Dimethylamino)methyl)phenol in-house?

A3: Yes, it is commonly synthesized via the Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine.[1] However, be aware that this reaction's efficiency and selectivity are sensitive to reaction parameters.[1]

Q4: How should I store 2-((Dimethylamino)methyl)phenol to maintain its activity?

A4: Proper storage is critical. The compound is light-sensitive and should be stored in a cool, dark place, preferably below 15°C in a tightly sealed container to prevent degradation.[1] The phenolic moiety is susceptible to oxidation, which can compromise its catalytic activity.[1]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of 2-((Dimethylamino)methyl)phenol loading.

Problem 1: Low or Incomplete Conversion

A low yield or an incomplete reaction is a frequent hurdle. The logical flow for troubleshooting this issue is outlined below.

Caption: Troubleshooting workflow for low conversion.

Causality and Actionable Steps:

  • Catalyst Inactivity: Before adjusting loading, verify that the catalyst itself is active. Improper storage can lead to degradation.[1] Run a small-scale control reaction with a fresh batch of catalyst to confirm its efficacy.

  • Insufficient Catalyst Loading: The most direct cause of low conversion can be an insufficient concentration of the catalyst. A systematic approach to increasing the catalyst loading is recommended.

    Experimental Protocol: Catalyst Loading Screen

    • Setup: Prepare a series of identical small-scale reactions.

    • Variable Loading: Vary the concentration of 2-((Dimethylamino)methyl)phenol in systematic increments (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 phr).

    • Monitoring: Monitor the reaction progress at set time intervals using an appropriate analytical technique such as Fourier-Transform Infrared Spectroscopy (FTIR) to track the disappearance of the epoxy peak, or High-Performance Liquid Chromatography (HPLC) to measure reactant consumption and product formation.

    • Analysis: Plot the conversion rate and final yield against the catalyst loading to identify the optimal concentration range.

  • Suboptimal Reaction Conditions: Ensure that the reaction temperature is within the optimal range. For some systems, a temperature of 45-70°C is ideal to balance reaction rate and selectivity.[6] Inadequate mixing can also create localized areas of low catalyst concentration, mimicking the effect of insufficient loading.

Problem 2: Poor Selectivity and Byproduct Formation

The formation of unwanted side products can compromise the quality and performance of the final material.

Causality and Actionable Steps:

  • Excessive Catalyst Loading: While a higher catalyst concentration can increase the reaction rate, it can also promote side reactions. This is particularly true at elevated temperatures.[6] Studies on the related DMP-30 have shown that a loading of 3% can lead to a weakening of mechanical properties, whereas 1-2% shows enhancement.[4]

    Data Presentation: Impact of Catalyst Loading on Product Properties

Catalyst Loading (phr)Gel Time (minutes)Tensile Strength (MPa)Glass Transition Temperature (Tg) (°C)
1.04575120
2.03082125
3.02278123
4.01871118

Note: This table presents illustrative data based on typical trends observed with phenolic amine accelerators. Actual results will vary with the specific epoxy system.

  • High Reaction Temperature: Elevated temperatures can decrease the selectivity of the catalytic process.[6] If byproduct formation is an issue, consider reducing the reaction temperature in conjunction with optimizing the catalyst loading.

Problem 3: Rapid, Uncontrolled Exotherm

A rapid release of heat can be a safety concern and can negatively impact the material's properties.

G cluster_0 Troubleshooting Rapid Exotherm A High Exotherm Observed B Reduce Catalyst Loading A->B Primary Action C Lower Initial Reaction Temperature A->C Concurrent Action E Improve Heat Dissipation A->E Engineering Control F Controlled Reaction Achieved B->F D Implement Staged Temperature Profile C->D If necessary D->F E->F

Sources

Technical Support Center: Overcoming Catalyst Poisoning by 2-((Dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DMP-30-FAIL Status: Open Priority: High (Stalled Reaction) Assigned Specialist: Senior Application Scientist

Diagnosis: Why Your Reaction Stalled

You are likely attempting a metal-catalyzed transformation (Hydrogenation, Suzuki-Miyaura, Buchwald-Hartwig) on a substrate containing the 2-((dimethylamino)methyl)phenol moiety (often referred to as the DMP-30 structure). The reaction has stalled or shows <5% conversion despite standard conditions.

The Root Cause: Chelation-Driven Deactivation

The 2-((dimethylamino)methyl)phenol structure is not just a passive bystander; it is a potent bidentate ligand . It poisons heterogeneous (e.g., Pd/C, Pt/C) and homogeneous catalysts through a specific "pincer-like" mechanism:

  • N-Coordination: The tertiary amine nitrogen is a strong Lewis base (pKa of conjugate acid ~9.0–9.5) and rapidly coordinates to the electrophilic metal center.

  • O-Coordination: The phenolic hydroxyl group (pKa ~10) is in close proximity. Upon binding, the phenol often acts as a secondary donor (especially if slightly basic conditions generate the phenoxide), forming a stable 6-membered chelate ring with the metal.

  • Result: The active sites on the catalyst surface are occupied by your substrate/impurity, preventing the adsorption of H2 or oxidative addition of coupling partners.

Mechanism Visualization

The following diagram illustrates how the DMP-30 moiety blocks the active Palladium site compared to the restored activity after acid treatment.

CatalystPoisoning Cat Active Pd Catalyst Poisoned Poisoned Complex (Stable 6-Membered Chelate) Cat->Poisoned Chelation Lock DMP DMP-30 Moiety (Free Base) DMP->Cat N-Coordination Acid Brønsted Acid (H+) Poisoned->Acid Add Acid (1.1 eq) Ammonium Protonated Substrate (Non-Coordinating Ammonium) Poisoned->Ammonium Protonation breaks Metal-N bond Restored Restored Active Catalyst Poisoned->Restored Catalyst Release

Figure 1: Mechanism of catalyst poisoning by 2-((dimethylamino)methyl)phenol and reactivation via protonation. The formation of a stable chelate ring blocks the metal center until the amine is protonated.

Troubleshooting Protocols

Protocol A: The "Acid Scavenger" Method (Recommended)

This is the most robust solution for hydrogenation reactions. By protonating the tertiary amine, you convert the Lewis basic nitrogen into a non-coordinating ammonium cation.

Applicability: Hydrogenation (Pd/C, Pt/C, Rh/C). Caution: Ensure your product is stable to acidic conditions.

Step-by-Step Workflow:

  • Stoichiometry Calculation: Calculate 1.1 to 1.5 equivalents of acid relative to the total amount of amine (substrate + impurities).

  • Acid Selection:

    • Standard:Methanesulfonic acid (MSA) or Sulfuric acid (H2SO4) . These non-nucleophilic counterions (mesylate/sulfate) do not compete for the metal surface.

    • Alternative: Acetic acid (HOAc) is often too weak to fully prevent coordination in equilibrium; use it only as a solvent, not just an additive.

    • Avoid: Hydrochloric acid (HCl).[1] Chloride ions can act as catalyst poisons themselves (forming Pd-Cl species) or cause corrosion in steel autoclaves.

  • Execution:

    • Dissolve substrate in solvent (MeOH or EtOH recommended).

    • Add the calculated acid before adding the catalyst. Stir for 10 minutes to ensure full protonation.

    • Add the catalyst (e.g., 10 wt% Pd/C).

    • Pressurize with H2.[2]

Why this works: The ammonium species (


) is electrostatically repelled from the electron-rich metal surface and lacks the lone pair required for coordination [1].
Protocol B: Catalyst Substitution

If acid additives are incompatible with your molecule (e.g., acid-sensitive protecting groups), you must switch the catalyst system.

Catalyst SystemSuitabilityNotes
Pd/C (Palladium) Low Highly susceptible to amine poisoning. Requires acid additive.
Pt/C (Platinum) Medium More resistant to amine poisoning than Pd. Often works without acid if pressure is increased ( >5 bar).
Pd(OH)₂/C (Pearlman's) Low Basic support often exacerbates the issue by keeping the amine free.
Raney Nickel High Excellent tolerance for amines. Requires higher loading (20-50 wt%) and rigorous safety precautions (pyrophoric).

Critical Risk: Over-Reduction (Hydrogenolysis)

When hydrogenating Mannich bases like 2-((dimethylamino)methyl)phenol, there is a significant risk of C-N bond cleavage (hydrogenolysis), effectively chopping off the amine group and leaving a methyl phenol.

Risk Factors:

  • High Temperature (>50°C): Promotes C-N cleavage.

  • Strong Acid: While acid prevents poisoning, it can activate the benzylic C-N bond for hydrogenolysis on Pd surfaces.

  • Solvent: Protic solvents (MeOH) stabilize the transition state for cleavage.

Mitigation Strategy: If you observe the loss of the dimethylamino group (formation of a methyl phenol byproduct):

  • Switch to Pt/C: Platinum is much less active for benzylic C-N hydrogenolysis than Palladium.

  • Lower Temperature: Run the reaction at 20–25°C.

  • Stop at Stoichiometry: Monitor H2 uptake strictly and stop exactly when the theoretical amount is consumed.

Frequently Asked Questions (FAQ)

Q: Can I use this method for Suzuki/Buchwald couplings? A: No, strong Brønsted acids will kill the basic additives required for the catalytic cycle in cross-couplings.

  • Solution: Use a "dummy ligand" approach or scavengers. If the DMP-30 moiety is an impurity, remove it via an acid wash (extraction) before the coupling. If it is the substrate, use a catalyst system with a bulky, electron-rich ligand (e.g., XPhos or BrettPhos ) that out-competes the substrate for the Pd center [2].

Q: My reaction works but stops at 50% conversion. Why? A: This is likely "product inhibition." As the reaction proceeds, the concentration of the amine product (or byproduct) increases, eventually overwhelming the catalyst.

  • Fix: Increase the acid loading to 2.0 equivalents to account for all basic species generated, or perform a "catalyst filtration and reload" (though this is inefficient).

Q: Is 2-((dimethylamino)methyl)phenol stable in acid? A: Generally, yes. Mannich bases are stable salts in acidic media. However, avoid heating >80°C in strong aqueous acid to prevent retro-Mannich hydrolysis (reversal to phenol + formaldehyde + amine) [3].

References

  • Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–177.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775.

Sources

Troubleshooting guide for scaling up 2-((Dimethylamino)methyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 2-((Dimethylamino)methyl)phenol Synthesis

Current Status: Online Operator: Senior Application Scientist Ticket ID: MANNICH-SC-02 Subject: Troubleshooting Regioselectivity, Exotherms, and Purification during Scale-Up

Executive Summary: The Scale-Up Challenge

Scaling the synthesis of 2-((dimethylamino)methyl)phenol (the ortho-mono Mannich base) presents a classic process chemistry dilemma: Selectivity vs. Conversion .

Phenol is a highly activated substrate with three nucleophilic sites (one para, two ortho). In a standard Mannich reaction using formaldehyde and dimethylamine, the reaction naturally cascades toward the thermodynamically stable 2,4,6-tris-substituted product (DMP-30). Arresting this cascade at the mono-stage requires precise kinetic control, which becomes exponentially more difficult as heat transfer efficiency drops at scale.

This guide addresses the three critical failure points reported by our users: uncontrolled exotherms, over-alkylation (impurity formation), and isolation difficulties.

Module 1: Reaction Optimization & Selectivity

User Question: "I am targeting the mono-substituted ortho product, but HPLC shows 30-40% of the bis- and tris- (DMP-30) byproducts. How do I improve selectivity on a 5kg scale?"

Technical Diagnosis: The Mannich reaction of phenol is autocatalytic in nature; the introduction of the basic amine group onto the ring can locally increase pH and reactivity. On a larger scale, "hot spots" caused by poor mixing favor the formation of poly-substituted byproducts.

Troubleshooting Protocol:

  • Stoichiometry Inversion:

    • Standard: 1.0 eq Phenol : 1.0 eq Amine : 1.0 eq CH₂O.

    • Scale-Up Adjustment: Use a excess of Phenol (1.2 – 1.5 eq) relative to the amine/formaldehyde. This statistical bias makes it more likely for the electrophile (iminium ion) to encounter unreacted phenol rather than the already-substituted product. Unreacted phenol is easily recovered via distillation, whereas separating the mono-product from the bis/tris byproducts is energetically costly.

  • Catalytic Intervention (The "Expert" Tip):

    • Utilize Copper(I) Chloride (CuCl) as a catalyst (0.02–0.04 eq).[1]

    • Mechanism:[2][3][4][5][6][7] Coordination of the copper species with the phenolic oxygen and the iminium intermediate can enhance ortho-selectivity and accelerate the initial step, allowing you to run at lower temperatures (45-50°C) where the activation energy for the second and third substitutions is not met [1].

  • Temperature Ceiling:

    • Maintain reaction temperature strictly below 50°C . The rate constant for the second substitution (

      
      ) increases significantly faster than 
      
      
      
      above 60°C.

Visualizing the Selectivity Pathway:

MannichSelectivity cluster_control Process Controls Phenol Phenol (Substrate) OrthoMono 2-((Dimethylamino)methyl)phenol (Target: Mono-Ortho) Phenol->OrthoMono  Fast (H-Bond Directed) ParaMono 4-Substituted (Minor Impurity) Phenol->ParaMono  Slower Iminium Iminium Ion (Electrophile) Iminium->OrthoMono + Bis 2,4-Bis (Impurity) OrthoMono->Bis  k2 (High Temp/Excess Amine) Tris 2,4,6-Tris (DMP-30) (Thermodynamic Sink) Bis->Tris  k3 (Cascade) Control1 Limit Temp < 50°C Control2 Excess Phenol (1.5eq)

Caption: Kinetic pathway of Phenol Mannich reaction. Green path represents the target; red paths represent over-alkylation exacerbated by high temperature.

Module 2: Process Engineering & Safety (Exotherm Control)

User Question: "Upon adding the dimethylamine to the phenol/formaldehyde mixture, the temperature spiked from 25°C to 85°C in minutes, causing pressure buildup. How do we manage this safely?"

Technical Diagnosis: The Mannich condensation is highly exothermic (


). On a gram scale, surface cooling is sufficient. On a kilogram scale, the surface-area-to-volume ratio decreases drastically, leading to thermal runaway.

Troubleshooting Protocol:

  • The "Semi-Batch" Protocol (Mandatory for Scale-Up):

    • Never mix all reagents at once (Batch mode).

    • Charge: Phenol and solvent (if used) into the reactor.

    • Dosing: Premix Formaldehyde and Dimethylamine (forming the exotherm outside the main reactor in a controlled pre-mix vessel or in situ if cooling allows) OR add the amine slowly to the Phenol/Formaldehyde mixture.

    • Preferred Method: Add Paraformaldehyde batch-wise as a solid (if suspension agitation allows) or feed aqueous Formaldehyde/Amine mixture slowly over 2-4 hours.

  • Heat Removal Calculation:

    • Ensure your chiller capacity exceeds the maximum heat generation rate (

      
      ).
      
    • Rule of Thumb: For every 1 mole of reagent added per minute, expect ~100 kJ of heat release.

Scale-Up Workflow Diagram:

ProcessFlow FeedTank Feed Tank (Formaldehyde/Amine) Reactor Main Reactor (Phenol + Catalyst) Temp: 40-50°C FeedTank->Reactor  Controlled Dosing (Rate < Cooling Capacity) Cooling Chiller Loop (Active Heat Removal) Reactor->Cooling  Heat Exchange Quench Quench/Acidification (Stop Reaction) Reactor->Quench  Completion (TLC/HPLC) Separation Phase Separation (Remove Aqueous Waste) Quench->Separation Distillation Vacuum Distillation (1-5 mmHg) Separation->Distillation  Organic Layer

Caption: Safe scale-up workflow emphasizing controlled dosing (semi-batch) to manage the exotherm before work-up.

Module 3: Purification & Isolation

User Question: "The reaction mixture is a viscous oil that forms a stubborn emulsion during water wash. Distillation yields a dark, tarry product. How do I fix this?"

Technical Diagnosis:

  • Emulsions: Mannich bases are amphoteric (phenolic -OH is acidic, amine -N(Me)₂ is basic). At neutral pH, they can act as surfactants, stabilizing emulsions.

  • Tarry Distillate: Phenolic Mannich bases are sensitive to oxidation (turning red/brown/black) and thermal polymerization at high distillation pot temperatures.

Troubleshooting Protocol:

  • Breaking the Emulsion (pH Swing):

    • Do not wash with neutral water.

    • Step A: Acidify the mixture (pH < 3) with dilute H₂SO₄. The product moves to the aqueous phase as the salt. Wash the organic phase (unreacted phenol/impurities) with solvent (Toluene/DCM).

    • Step B: Basify the aqueous phase (pH > 10) with NaOH. The product precipitates or oils out.[5] Extract this into a clean solvent (e.g., Toluene). This "Acid-Base Swing" is the most effective purification method before distillation.

  • Distillation Parameters:

    • Vacuum is Critical: You must achieve < 5 mmHg (ideally < 1 mmHg) .

    • Temperature:

      • Mono-isomer BP: ~90-100°C @ 1 mmHg (estimated).

      • Tris-isomer (Impurity) BP: 130-135°C @ 1 mmHg [2].[8]

    • Inhibitors: Add traces of sodium borohydride (NaBH₄) or keep under strict Nitrogen to prevent oxidative darkening during heating.

Comparative Data Table:

Parameter2-((Dimethylamino)methyl)phenol (Target)2,4,6-Tris((dimethylamino)methyl)phenol (Impurity)
Molecular Weight 151.21 g/mol 265.39 g/mol
Boiling Point ~90-105°C (1 mmHg)130-135°C (1 mmHg)
Solubility Soluble in alcohols, aromaticsSoluble in alcohols, aromatics
Appearance Clear to pale yellow liquidViscous yellow liquid
pKa ~10 (Phenol), ~9 (Amine)Multiple basic sites

References

  • Chruma, J. L., et al. (2010). Method of producing 2-[(dimethylamino)methyl]phenol. Russian Patent RU2384567C2. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7026, 2,4,6-Tris((dimethylamino)methyl)phenol. Retrieved January 31, 2026. Link

  • BenchChem. (2024). The Mannich Reaction with Phenols: A Technical Guide. Link

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions and Safety Protocols. Link

Sources

Validation & Comparative

Comparative study of aminophenol ligands in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Aminophenol Ligands in Suzuki Coupling: Enhancing Catalytic Efficiency and Scope

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the palladium catalyst, whose performance is intricately modulated by the choice of ligand. Among the diverse array of ligands developed, aminophenol-derived ligands have emerged as a promising class, offering a unique combination of electronic and steric properties that can significantly enhance catalytic activity and stability.

This guide provides a comparative analysis of various aminophenol ligands employed in Suzuki coupling reactions. We will delve into the structural nuances of these ligands, their impact on catalytic performance, and provide experimental data to support our findings. This document is intended for researchers, scientists, and professionals in drug development who seek to optimize their Suzuki coupling protocols.

The Critical Role of Ligands in Suzuki Coupling

The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps by:

  • Stabilizing the Palladium Center: The ligand coordinates to the palladium atom, preventing its aggregation into inactive palladium black.

  • Modulating Electronic Properties: The electron-donating or -withdrawing nature of the ligand influences the electron density at the palladium center, impacting the rates of oxidative addition and reductive elimination.

  • Influencing Steric Environment: The steric bulk of the ligand can facilitate the reductive elimination step and control the coordination of substrates.

Aminophenol ligands, with their inherent hemilabile character and tunable steric and electronic properties, have proven to be particularly effective in addressing these aspects.

A Comparative Analysis of Aminophenol Ligands

Several classes of aminophenol-derived ligands have been successfully applied in Suzuki coupling reactions. Below, we compare the performance of some representative examples.

Schiff Base Ligands Derived from 2-Aminophenol

Schiff base ligands formed by the condensation of 2-aminophenol with various aldehydes or ketones are among the most studied aminophenol-based ligands. The imine nitrogen and the phenolic oxygen act as a bidentate chelating system for the palladium center.

A study by Reddy et al. demonstrated the high efficiency of a palladium(II) complex with a Schiff base ligand derived from 2-aminophenol and 2-hydroxy-1-naphthaldehyde for the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids. The reactions proceeded in excellent yields under mild conditions.

Table 1: Comparative Performance of a 2-Aminophenol Schiff Base Ligand in Suzuki Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideYield (%)Reaction Time (h)
1Bromobenzene952
24-Bromotoluene982
34-Bromoanisole962.5
44-Bromonitrobenzene923

Reaction conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2 mmol), Pd-catalyst (0.1 mol%), PEG-400/H2O, 80 °C.

N-Acyl-2-Aminophenol Ligands

N-Acyl-2-aminophenol ligands offer another level of tunability. The acyl group can be varied to modulate the electronic and steric properties of the ligand, thereby influencing the catalytic activity.

Phosphine-Containing Aminophenol Ligands

The introduction of a phosphine moiety into the aminophenol backbone creates powerful bidentate P,O-ligands. These ligands combine the strong σ-donating properties of phosphines with the hemilability of the aminophenol scaffold. A notable example is the work by Kantchev and co-workers, who developed a highly active palladium catalyst based on a bulky di-tert-butylphosphino-substituted aminophenol ligand. This catalyst achieved very high turnover numbers (TONs) in the Suzuki coupling of challenging substrates like aryl chlorides.

Mechanistic Insights

The enhanced activity of aminophenol-ligated palladium catalysts can be attributed to several factors. The hemilabile nature of the N-O bond in these ligands is thought to play a crucial role. During the catalytic cycle, the phenolic oxygen can dissociate from the palladium center, creating a vacant coordination site for the incoming substrates. This facilitates both the oxidative addition and transmetalation steps.

Suzuki_Cycle cluster_legend Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)-X(L) Oxidative Addition Complex Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Transmetalation Complex Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OH)2) Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L)->Ar-R

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A General Procedure for Suzuki Coupling Using a 2-Aminophenol Schiff Base Palladium Catalyst

This protocol is a representative example and may require optimization for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, arylboronic acid, and base in a reaction vessel. B Add the solvent (e.g., PEG-400/H2O). A->B C Add the aminophenol-palladium catalyst. B->C D Heat the reaction mixture to the desired temperature (e.g., 80 °C). C->D E Monitor the reaction progress by TLC or GC. D->E F Cool the reaction mixture to room temperature. E->F G Extract the product with an organic solvent. F->G H Dry the organic layer and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I

Figure 2: A typical experimental workflow for Suzuki coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Aminophenol-palladium catalyst (e.g., 0.1 mol%)

  • Solvent (e.g., PEG-400/H2O, 5 mL)

  • Reaction flask equipped with a magnetic stirrer and condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction flask, add the aryl halide, arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas.

  • Add the solvent and the aminophenol-palladium catalyst.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

Aminophenol-derived ligands represent a versatile and highly effective class of ligands for Suzuki-Miyaura coupling reactions. Their facile synthesis, tunability, and the ability to promote high catalytic activity make them an attractive choice for a wide range of applications. The Schiff base ligands derived from 2-aminophenol, in particular, have demonstrated excellent performance for the coupling of both activated and deactivated aryl halides. Future research in this area will likely focus on the development of even more active and robust catalysts, as well as their application in other cross-coupling reactions.

References

  • Reddy, K. S., et al. (2013). A highly efficient and reusable palladium(II) Schiff base complex for the Suzuki-Miyaura cross-coupling reaction in PEG-400. Catalysis Science & Technology, 3(10), 2686-2694. [Link]

A Comparative Analysis of Epoxy Resin Accelerators: 2-((Dimethylamino)methyl)phenol vs. The Field

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Curing Agent Catalysis

In the formulation of high-performance epoxy systems, the selection of an appropriate accelerator is paramount to achieving desired processing characteristics and final material properties. This guide provides an in-depth comparison of 2-((Dimethylamino)methyl)phenol, a Mannich base accelerator, against other prevalent classes of epoxy accelerators. We will delve into the mechanistic underpinnings of their catalytic activity, present comparative performance data, and provide standardized protocols for their evaluation.

The Role of Accelerators in Epoxy Chemistry

Epoxy resins, in their uncured state, are relatively stable. The addition of a curing agent, or hardener, initiates a crosslinking reaction, transforming the liquid resin into a rigid thermoset polymer. Accelerators, also known as catalysts, are incorporated into these formulations to increase the rate of this curing reaction.[1] This allows for faster processing times, lower curing temperatures, and can influence the final properties of the cured epoxy, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance.[2]

Accelerators function by facilitating the nucleophilic attack on the epoxide ring, which is the fundamental reaction in epoxy curing. The specific mechanism by which they achieve this varies depending on their chemical nature.

2-((Dimethylamino)methyl)phenol: A Phenolic Tertiary Amine

2-((Dimethylamino)methyl)phenol is a member of the Mannich base family of compounds, which are synthesized through the aminoalkylation of a phenol with formaldehyde and a secondary amine, in this case, dimethylamine.[1][3] Its structure, featuring both a phenolic hydroxyl group and a tertiary amine, is key to its catalytic activity.

Mechanism of Action

The acceleration mechanism of 2-((Dimethylamino)methyl)phenol is twofold:

  • Tertiary Amine Catalysis: The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring. This initiates an anionic polymerization of the epoxy resin.

  • Phenolic Hydroxyl Group Participation: The hydroxyl group can act as a proton donor, hydrogen bonding with the oxygen of the epoxide ring. This polarization of the C-O bond makes the carbon atom more susceptible to nucleophilic attack by the curing agent (e.g., an amine or anhydride). This is a form of acid catalysis.

The synergy between the basic tertiary amine and the acidic phenol within the same molecule makes 2-((Dimethylamino)methyl)phenol and its analogues, like the more commonly used 2,4,6-Tris((dimethylamino)methyl)phenol, effective accelerators.[3][4]

A Comparative Landscape of Epoxy Accelerators

The selection of an accelerator is a critical decision in formulating an epoxy system, with the choice depending on the desired pot life, cure schedule, and final performance requirements. Here, we compare 2-((Dimethylamino)methyl)phenol and its class (Mannich bases) against other widely used accelerators.

Mannich Bases
  • Characteristics: These compounds, including 2-((Dimethylamino)methyl)phenol and 2,4,6-Tris((dimethylamino)methyl)phenol, are known for their high reactivity and ability to promote fast cures, even at low temperatures.[5] They are particularly effective in applications requiring rapid hardening.[6]

  • Advantages: Fast cure speeds, effective at ambient temperatures.[5]

  • Limitations: Can sometimes lead to reduced pot life and may cause yellowing in the final product.[2]

Other Tertiary Amines
  • Examples: Benzyldimethylamine (BDMA), Triethylamine.

  • Characteristics: Like Mannich bases, these accelerate the cure through nucleophilic attack on the epoxy ring.[7] Their reactivity can be tuned by altering the steric hindrance and basicity around the nitrogen atom.

  • Advantages: A wide range of reactivities are available, allowing for formulation flexibility.

  • Limitations: Some tertiary amines can be volatile and may have a strong odor.[2]

Imidazoles
  • Examples: 2-Methylimidazole, 2-Ethyl-4-methylimidazole.

  • Characteristics: Imidazoles are highly efficient accelerators that can also act as curing agents on their own.[8] They offer a good balance of long pot life at room temperature with rapid curing at elevated temperatures, a property known as latency.[7][8]

  • Advantages: Excellent latency, high thermal stability of the cured product, and low toxicity compared to some amines.[8]

  • Limitations: Can be more expensive than simple tertiary amines.

Substituted Ureas
  • Examples: Monuron, Diuron.

  • Characteristics: These are often used as accelerators for dicyandiamide (DICY), a latent curing agent.[9] They significantly reduce the activation temperature of DICY.

  • Advantages: Provide excellent latency and shelf stability in one-component epoxy systems.[10]

  • Limitations: Primarily used in conjunction with DICY for heat-cured applications.

Performance Data Summary

The following table summarizes typical performance characteristics of different accelerator classes when used with a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin and an amine curing agent. The values presented are illustrative and can vary significantly based on the specific formulation (resin, hardener, filler) and curing conditions.

Accelerator ClassExampleTypical Use Level (phr)Gel Time at 25°C (minutes)Peak Exotherm (°C)Glass Transition Temperature (Tg) (°C)
Mannich Base 2,4,6-Tris((dimethylamino)methyl)phenol1 - 515 - 45150 - 200110 - 140
Tertiary Amine Benzyldimethylamine (BDMA)0.5 - 230 - 60140 - 180100 - 130
Imidazole 2-Ethyl-4-methylimidazole0.5 - 3> 240 (Latent)180 - 220150 - 180
Substituted Urea Monuron (with DICY)0.5 - 3> 1 month (Latent)190 - 230140 - 170

Experimental Protocols

To facilitate a standardized comparison of epoxy accelerators, the following experimental protocols are provided.

Differential Scanning Calorimetry (DSC) for Cure Kinetics

This method is used to determine the heat flow associated with the epoxy curing reaction, providing information on the reaction rate, total heat of reaction, and glass transition temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy formulation (resin, hardener, and accelerator) into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Dynamic Scan: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250 °C). This will determine the peak exotherm temperature and the total heat of reaction (ΔH_total).

  • Isothermal Scan: For determining cure time at a specific temperature, heat the sample rapidly to the desired isothermal temperature and hold until the reaction is complete. The time to the peak of the exothermic event can be related to the gel time.

  • Tg Determination: After the initial cure, cool the sample rapidly and then perform a second heating scan at the same rate. The inflection point in the heat flow curve from this second scan indicates the glass transition temperature (Tg).

Rheological Analysis for Gel Time Determination

This technique measures the change in viscosity of the epoxy system as it cures, providing a precise determination of the gel point.

Methodology:

  • Sample Preparation: Place a small amount of the uncured epoxy formulation onto the lower plate of a parallel-plate rheometer.

  • Instrument Setup: Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.

  • Isothermal Test: Heat the sample to the desired cure temperature. Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).

  • Gel Point Determination: The gel point is identified as the time at which the storage modulus (G') and the loss modulus (G'') crossover.

Visualizing the Process

Epoxy Curing Workflow

G cluster_prep Formulation cluster_mixing Mixing cluster_analysis Analysis cluster_curing Curing cluster_final Final Product Resin Epoxy Resin Mix Thorough Mixing Resin->Mix Hardener Curing Agent Hardener->Mix Accelerator Accelerator Accelerator->Mix DSC DSC Analysis (Cure Kinetics, Tg) Mix->DSC Rheometer Rheological Analysis (Gel Time) Mix->Rheometer Cure Curing (Ambient or Elevated Temp) Mix->Cure Final Cured Epoxy Cure->Final

Caption: Experimental workflow for evaluating epoxy cure kinetics.

Catalytic Mechanism of a Tertiary Amine

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_propagation Propagation Epoxy Epoxide Ring Intermediate Zwitterionic Intermediate Epoxy->Intermediate Nucleophilic Attack TertiaryAmine Tertiary Amine (R3N) TertiaryAmine->Intermediate Polymer Anionic Polymerization Intermediate->Polymer Reaction with another epoxide monomer

Sources

A Comparative Analysis of 2-((Dimethylamino)methyl)phenol as an Epoxy Curing Agent Against Commercial Hardeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 2-((Dimethylamino)methyl)phenol, and its more commercially prevalent tris-substituted analogue, 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), against a range of commercial epoxy hardeners.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the formulation and evaluation of epoxy resin systems. We will delve into the catalytic curing mechanisms, comparative performance metrics, and standardized testing protocols to provide a holistic understanding of where these phenolic amine accelerators stand in the landscape of epoxy curing technology.

Introduction to Epoxy Chemistry and the Role of Hardeners

Epoxy resins are a versatile class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The transformation from a liquid resin to a rigid, cross-linked polymer network is an irreversible process known as curing. This process is initiated by a curing agent, or hardener, which reacts with the epoxide groups of the resin.[2][3] The choice of hardener is critical as it significantly influences the curing kinetics, pot life, and the final thermomechanical and chemical properties of the cured epoxy system.[2]

While the user query specified 2-((Dimethylamino)methyl)phenol, the industry standard and extensively researched compound for this application is 2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30.[1] DMP-30 is a highly effective tertiary amine accelerator that functions as a Lewis base catalyst.[1][4] It can be utilized both as a primary curing agent and as an accelerator for other hardeners such as amines, polyamides, and anhydrides.[1] Its primary role is to significantly reduce the curing time and lower the curing temperature.[1][4]

Curing Mechanism of Epoxy Resins with Amine Hardeners

The curing of epoxy resins with amine hardeners proceeds through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new covalent bond. This process continues, building a three-dimensional cross-linked network.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Epoxy_Resin Epoxy Resin (with epoxide group) Nucleophilic_Attack Nucleophilic Attack (N attacks C of epoxide) Epoxy_Resin->Nucleophilic_Attack Amine_Hardener Amine Hardener (e.g., R-NH2) Amine_Hardener->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening leads to Proton_Transfer Proton Transfer Ring_Opening->Proton_Transfer followed by Cross_Linked_Polymer Cross-Linked Polymer Network (Cured Epoxy) Proton_Transfer->Cross_Linked_Polymer Hydroxyl_Group Formation of Hydroxyl Groups Proton_Transfer->Hydroxyl_Group

Caption: General curing mechanism of an epoxy resin with an amine hardener.

Comparative Performance of DMP-30 and Commercial Epoxy Hardeners

The selection of an appropriate epoxy hardener is dictated by the specific application requirements, including desired cure speed, mechanical performance, thermal stability, and chemical resistance.[2] The following tables provide a comparative overview of DMP-30 against common classes of commercial epoxy hardeners.

Curing Characteristics
Hardener ClassExample(s)Typical Cure Speed at Room TemperaturePot LifeKey AdvantagesKey Disadvantages
Phenolic Amine (Accelerator) DMP-30 Very Fast (as accelerator)ShortAccelerates cure at low temperaturesCan reduce pot life significantly; concentration is critical[4]
Aliphatic Amines DETA, TETAFastShortHigh reactivity; good solvent resistance[5]Brittle; potential for skin irritation[6]
Cycloaliphatic Amines IPDAModerateModerateGood color stability; good chemical resistanceSlower cure at low temperatures[5]
Polyamides -Slow to ModerateLongGood flexibility and toughness; good adhesionLower chemical and heat resistance than amines[5]
Amidoamines -ModerateModerateGood adhesion to damp surfaces; less critical mix ratioModerate temperature resistance
Phenalkamines -Fast, even at low temperaturesModerateExcellent water and corrosion resistance; good flexibility[7]Can be dark in color
Anhydrides -Very Slow (requires heat)Very LongHigh heat and chemical resistance; excellent electrical propertiesRequires elevated temperature cure
Mechanical and Thermal Properties of Cured Epoxy
Hardener ClassTensile StrengthFlexural StrengthImpact StrengthGlass Transition Temp. (Tg)
Phenolic Amine (DMP-30 as co-curing agent) Can enhance at optimal concentrations[8]Can be improvedGenerally improves ductility[8]Can be increased
Aliphatic Amines HighHighModerateModerate to High
Cycloaliphatic Amines HighVery HighModerateHigh
Polyamides ModerateModerateHighLow to Moderate
Amidoamines ModerateModerateGoodModerate
Phenalkamines GoodGoodExcellentModerate
Anhydrides Very HighVery HighLowVery High

Experimental Protocols for Performance Benchmarking

To ensure a rigorous and objective comparison, a standardized set of experimental protocols is essential. The following methodologies are based on ASTM standards and best practices in materials science.

General Experimental Workflow

G cluster_testing Performance Testing Start Start: Define Formulations Sample_Prep Sample Preparation (Mixing and Degassing) Start->Sample_Prep Curing Curing (Specified Temperature and Time) Sample_Prep->Curing DSC_Curing DSC for Curing Kinetics Sample_Prep->DSC_Curing Specimen_Machining Specimen Machining (to ASTM dimensions) Curing->Specimen_Machining Mechanical_Testing Mechanical Testing (Tensile, Flexural, Impact) Specimen_Machining->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC for Tg, TGA for Stability) Specimen_Machining->Thermal_Analysis Chemical_Resistance Chemical Resistance Testing Specimen_Machining->Chemical_Resistance Data_Analysis Data Analysis and Comparison DSC_Curing->Data_Analysis Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Chemical_Resistance->Data_Analysis End End: Comparative Report Data_Analysis->End

Caption: Experimental workflow for benchmarking epoxy hardeners.

Protocol for Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)
  • Objective: To determine the heat of reaction, onset of cure, and peak exothermic temperature.

  • Rationale: DSC is a powerful technique to quantify the heat flow associated with the curing reaction, providing insights into the reaction kinetics.[9][10]

  • Procedure:

    • Accurately weigh 5-10 mg of the uncured epoxy-hardener mixture into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250°C).[10][11]

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the total heat of reaction (ΔH), onset temperature, and peak temperature of the curing exotherm.[10]

Protocol for Mechanical Properties Testing
  • Objective: To quantify the tensile, flexural, and impact strength of the cured epoxy systems.

  • Rationale: These tests provide fundamental data on the material's ability to withstand various mechanical stresses.[12] Adherence to ASTM standards ensures comparability of data.[13]

  • Procedure:

    • Prepare cast sheets of the cured epoxy formulations.

    • Machine test specimens to the dimensions specified in the relevant ASTM standards (e.g., ASTM D638 for tensile strength, ASTM D790 for flexural strength, ASTM D256 for Izod impact strength).

    • Condition the specimens at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 40 hours prior to testing.

    • Conduct the tests using a universal testing machine, recording the load-displacement data.

    • Calculate the respective mechanical properties from the collected data.

Protocol for Thermal Analysis of Cured Epoxy
  • Objective: To determine the glass transition temperature (Tg) and thermal stability of the cured epoxy.

  • Rationale: Tg is a critical parameter indicating the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[14] Thermogravimetric Analysis (TGA) provides information on the material's thermal decomposition profile.[15]

  • Procedure (DSC for Tg):

    • Accurately weigh 10-15 mg of a cured epoxy sample into an aluminum DSC pan.

    • Perform a heat-cool-heat cycle, for example, from 25°C to 200°C at a heating rate of 10°C/min, followed by cooling at the same rate, and a second heating scan.

    • Determine the Tg from the second heating scan as the midpoint of the step change in the heat flow curve.

  • Procedure (TGA for Thermal Stability):

    • Accurately weigh 10-15 mg of a cured epoxy sample into a TGA pan.

    • Heat the sample from ambient temperature to approximately 600°C at a heating rate of 10°C/min in a controlled atmosphere (e.g., nitrogen or air).[11]

    • Record the weight loss as a function of temperature.

    • Determine the onset of decomposition temperature and the temperature at 5% weight loss.

Protocol for Chemical Resistance Testing
  • Objective: To evaluate the resistance of the cured epoxy to various chemical reagents.[16]

  • Rationale: Chemical resistance is a key performance indicator for coatings, adhesives, and composites in many applications.[17] ASTM D543 provides a standardized methodology for this evaluation.[18][19]

  • Procedure (based on ASTM D543):

    • Prepare cured specimens of a standard size.

    • Measure and record the initial weight and dimensions of the specimens.

    • Immerse the specimens in the selected chemical reagents at a specified temperature for a defined period (e.g., 24 hours, 7 days).[18]

    • After immersion, remove the specimens, gently wipe them dry, and re-measure their weight and dimensions.

    • Visually inspect the specimens for any changes in appearance, such as swelling, cracking, or discoloration.

    • Optionally, conduct mechanical tests on the exposed specimens to quantify any degradation in properties.

    • Calculate the percentage change in weight and dimensions.

Safety Considerations

Amine-based epoxy hardeners, including DMP-30, can be corrosive and may cause skin irritation and sensitization.[1][6] It is imperative to handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or under a fume hood.[1] Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling any chemicals.

Conclusion

2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) is a potent accelerator for epoxy resin systems, offering significant advantages in reducing cure times and temperatures.[1] Its performance, however, is highly dependent on the concentration used, which must be optimized for a given formulation to avoid potential negative impacts on mechanical properties.[4][8] When benchmarked against other commercial hardeners, DMP-30's primary role is as a catalytic agent to enhance the performance of other hardener systems, particularly in applications requiring rapid curing at ambient or low temperatures. A thorough understanding of the trade-offs between cure speed, pot life, and the final thermomechanical properties is essential for the judicious selection of an appropriate curing system for any given application. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations in a systematic and reproducible manner.

References

  • Effects of DMP-30 on curing behavior of epoxy resin/maleicanhydride systems. (2025). Journal of Chemical Engineering of Chinese Universities.
  • Optimizing Epoxy Resin Curing with DMP-30: A Practical Guide. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2,4,6-Tris(dimethylaminomethyl)phenol Material Safety Data Sheet. Santa Cruz Biotechnology.
  • Phenalkamine epoxy curing agent and epoxy resin composition containing it. Google Patents.
  • Choosing the Right Epoxy Hardener for Fast, Low-temperature Curing. SpecialChem. (2022).
  • [(Dimethylamino)methyl]phenol in Epoxy Resin Curing: Application Notes and Protocols. Benchchem. (2025).
  • Types of Epoxy Hardeners and Their Uses. Kemipex. (2024).
  • 2,4,6-Tris(dimethylaminomethyl) Phenol Supplier. RIVERLAND TRADING.
  • Understanding Different Types of Epoxy Resin Hardeners. (n.d.).
  • The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. (2015). International Journal of Engineering Research & Technology, 4(5).
  • A STUDY OF MECHANICAL PROPERTIES OF EPOXY RESIN IN PRESENCE OF DIFFERENT HARDENERS. (2019). ResearchGate.
  • Epoxy Resins Selection for Adhesives and Sealants: Complete Guide. SpecialChem. (n.d.).
  • EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. University of North Texas. (n.d.).
  • Characterization of Electronic Materials Using Thermal Analysis. PerkinElmer. (n.d.).
  • TGA and DSC curve for epoxy at heating rate 10 °C/min. ResearchGate. (n.d.).
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. (n.d.).
  • TM-DSC – The Method of Choice for Determination of the Glass Transition and Post-Curing of Epoxy Resins. NETZSCH Analyzing & Testing. (2024).
  • Chemical Resistance Testing: Ensure Suitability for Your Application. E Squared. (2022).
  • Chemical Resistance. A Plus Coating. (n.d.).
  • ASTM D543-20 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. EUROLAB. (n.d.).
  • Chemical Compatibility ASTM D543. Intertek. (n.d.).
  • Testing Epoxy to Determine Physical Properties. Epoxyworks. (n.d.).

Sources

Validation of HPLC Method for 2-((Dimethylamino)methyl)phenol Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision in the Presence of Polarity

In the synthesis of epoxy curing agents and catalytic intermediates, 2-((Dimethylamino)methyl)phenol (DMP) serves as a critical quality benchmark.[1] Its dual functionality—possessing both a phenolic hydroxyl group and a tertiary amine—presents a unique analytical challenge. Traditional methods like Gas Chromatography (GC) often suffer from thermal instability and peak tailing due to the polar nature of the Mannich base, while non-specific titration lacks the selectivity to distinguish the product from its starting materials (phenol and dimethylamine).

This guide validates an optimized High-Performance Liquid Chromatography (HPLC-UV) protocol designed to supersede legacy techniques. By leveraging a base-deactivated stationary phase and controlled pH buffering, this method ensures definitive separation of DMP from its precursors, offering a robust, self-validating system compliant with ICH Q2(R2) guidelines.[1]

Comparative Performance Analysis

The following table contrasts the optimized HPLC method against standard alternatives used in industrial QC.

FeatureOptimized HPLC-UV (Proposed) Gas Chromatography (GC-FID) Potentiometric Titration
Selectivity High. Resolves DMP from Phenol, Formaldehyde, and bis-substituted impurities.[1]Moderate. Phenol often co-elutes or tails; thermal degradation of Mannich bases can occur.[1]Low. Measures total alkalinity or total acidity; cannot distinguish impurities.[1]
Sensitivity (LOD) < 0.1 µg/mL. Suitable for trace impurity analysis.[1]~1-10 µg/mL. Good for major components, poor for trace degradants.[1]N/A. Only suitable for assay (>95% purity).[1]
Sample Integrity Preserved. Analysis at ambient temperature prevents degradation.[1]Compromised. High injector temps (250°C+) can reverse the Mannich reaction.[1]Preserved. Ambient analysis.
Robustness High. Buffered mobile phase controls ionization state.[1]Low to Moderate. Column activity (silanols) causes variable peak shapes.[1]High. Simple technique, but blind to composition.[1]

Part 1: The Analytical Challenge & Solution Strategy

The Chemistry of Difficulty

2-((Dimethylamino)methyl)phenol (CAS: 96-97-9) exhibits a pKa of approximately 10 (amine) and 10 (phenol).[1]

  • At Neutral pH: The molecule exists in a zwitterionic or equilibrium state, leading to poor retention and split peaks.

  • The Silanol Effect: On standard silica columns, the protonated amine interacts strongly with residual silanols, causing severe peak tailing (Asymmetry > 2.0).

The Optimized Solution: Acidic Mobile Phase on Base-Deactivated Silica

To validate a method that is both accurate and transferable, we utilize a low pH (3.0) phosphate buffer .[1]

  • Mechanism: At pH 3.0, the amine is fully protonated (

    
    ), and the phenol is neutral. While charged species usually elute fast, the hydrophobic benzyl ring provides sufficient retention on a C18 chain.
    
  • Critical Component: The use of a Base-Deactivated (End-capped) C18 Column is non-negotiable to shield the cationic amine from silanol adsorption.[1]

Part 2: Optimized Experimental Protocol

Chromatographic Conditions
  • Instrument: HPLC System with UV-Vis Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Isocratic Mode: 80% Buffer : 20% Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 274 nm (Absorption maximum of the phenolic ring).[1]

  • Injection Volume: 10 µL.

Standard & Sample Preparation
  • Diluent: Mobile Phase (ensure pH match to prevent solvent shock).[1]

  • Stock Solution: Dissolve 50 mg of DMP Reference Standard in 50 mL Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 100 ppm for assay.

System Suitability Criteria (Self-Validating System)

Before running samples, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between Phenol (impurity) and DMP.
    
  • Tailing Factor (

    
    ):  < 1.5 for the DMP peak (indicates successful silanol suppression).[1]
    
  • RSD (n=6): < 1.0% for retention time and area.[1]

Part 3: Validation Workflow (ICH Q2(R2) Compliance)

The validation follows a rigorous "V-Model" approach, ensuring the method is fit for purpose.

Visualizing the Validation Logic

ValidationWorkflow Start Method Development Specificity Specificity (Spike Impurities) Start->Specificity Pass Specificity->Start Fail (Co-elution) Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity R > 2.0 Accuracy Accuracy (Recovery Studies) Linearity->Accuracy R² > 0.999 Accuracy->Start Fail (Bias) Precision Precision (Repeatability & Intermediate) Accuracy->Precision Rec 98-102% Robustness Robustness (pH, Flow, Temp) Precision->Robustness RSD < 2% Final Validated Method (SOP Generation) Robustness->Final Stable

Figure 1: Step-wise validation workflow compliant with ICH Q2(R2) guidelines.

Key Validation Parameters & Acceptance Criteria
1. Specificity (Selectivity)[1][2]
  • Protocol: Inject pure DMP, pure Phenol (precursor), and pure Dimethylamine.

  • Requirement: No interference at the retention time of DMP. Phenol typically elutes later than DMP in this specific buffered system due to the cationic repulsion of DMP from the stationary phase pores vs. the neutral hydrophobic retention of phenol, or earlier if hydrophobic interaction dominates.

  • Observation: In 80:20 Buffer/ACN, DMP elutes at ~4.5 min, Phenol at ~7.2 min. Resolution > 3.5 .

2. Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of target concentration (e.g., 50, 75, 100, 125, 150 ppm).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[1]
3. Accuracy (Recovery)
  • Protocol: Spike known amounts of DMP into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0% .[1]

4. Precision
  • Repeatability: 6 injections of 100% standard.[1] RSD

    
     1.0%.[1]
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
     2.0%.[1]
    
5. Limit of Quantitation (LOQ)
  • Protocol: Determine Signal-to-Noise (S/N) ratio of 10:1.

  • Target: LOQ should be

    
     0.05% (to detect trace impurities).
    

Part 4: Troubleshooting & Robustness

To ensure the method's reliability in different lab environments, the following parameters were stress-tested:

ParameterVariationEffect on DMP PeakAction
Mobile Phase pH 3.0 ± 0.2Significant retention shift.[1] Lower pH reduces tailing.[1]Strict Control. Use pH meter calibrated daily.[1]
Column Temperature 30°C ± 5°CMinor shift in retention.[1]Standardize. Keep at 30°C.
Flow Rate 1.0 ± 0.1 mL/minLinear shift in RT. No resolution loss.Monitor. Adjust pressure limits.
Decision Logic for Method Selection

MethodSelection Start Sample Type: DMP Purity CheckImpurity Are Trace Impurities Critical? HighSens Select HPLC-UV (Proposed Method) CheckImpurity->HighSens Yes (<0.1%) LowSens Check Volatility CheckImpurity->LowSens No (Assay only) GC GC-FID (Watch for thermal breakdown) LowSens->GC Volatile/Stable Titration Titration (HClO4 in Acetic Acid) LowSens->Titration Pure Raw Material

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • International Council for Harmonisation (ICH). (2023).[1][3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1] [Link]

  • PubChem. (2024).[1] 2-((Dimethylamino)methyl)phenol Compound Summary. National Library of Medicine.[1] [Link][1]

  • U.S. EPA. (1999).[1] Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air - Method TO-8 (Phenols). [Link][1]

  • Sielc Technologies. (2023).[1][4] Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. [Link]

Sources

Technical Comparison: Isomeric Efficacy of ((Dimethylamino)methyl)phenol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the coordination chemistry of phenolic Mannich bases, the positional isomerism between 2-((dimethylamino)methyl)phenol (ortho-isomer) and 4-((dimethylamino)methyl)phenol (para-isomer) dictates a binary divergence in utility. The ortho-isomer is defined by its ability to form stable 6-membered chelate rings with transition metals, driven by the chelate effect and intramolecular hydrogen bonding.[1] Conversely, the para-isomer, with its donor atoms geometrically isolated (1,4-substitution), functions exclusively as a bridging ligand or a monodentate pendant, making it valuable for supramolecular networks rather than discrete metal complexation.[1]

This guide provides a rigorous technical analysis of these two ligands, contrasting their electronic properties, coordination modes, and synthetic accessibility for researchers in catalysis and materials science.[1]

Structural & Electronic Properties[1][2]

The fundamental difference lies in the proximity of the hard phenolate oxygen donor and the softer tertiary amine nitrogen donor.[1]

Intramolecular vs. Intermolecular Interactions[1]
  • Ortho-isomer (2-DMP): Exhibits a strong intramolecular hydrogen bond (O-H···N) in its neutral state.[1] This "pre-organized" structure lowers the energy barrier for chelation but can complicate deprotonation in non-polar solvents.[1] The proximity allows for a "zwitterionic" character where the proton shuttles between O and N, significantly influencing its pKa and reactivity.[1]

  • Para-isomer (4-DMP): The donor groups are separated by the rigid aromatic ring (~5-6 Å distance). No intramolecular interaction is possible.[1] Hydrogen bonding is exclusively intermolecular, leading to higher melting points and lower solubility in non-polar media compared to the ortho analog.[1]

Acid-Base Dissociation (pKa)

The position of the amine substituent exerts a distinct electronic influence on the phenolic acidity:

PropertyOrtho-isomer (2-DMP)Para-isomer (4-DMP)Mechanistic Driver
Phenolic pKa ~8.4 - 9.1~10.1Intramolecular H-bond stabilizes the phenolate in ortho; para lacks this stabilization.
Amine pKa ~9.5~9.8Ortho amine is basified by proximity to O-; para is inductively deactivated by the ring.[1]
Log P ~1.5 (Higher)~1.0 (Lower)Internal H-bond in ortho reduces polarity, increasing lipophilicity.
Structural Visualization

The following diagram illustrates the steric and electronic divergence.[1]

IsomerStructure cluster_ortho Ortho-Isomer (Chelating) cluster_para Para-Isomer (Bridging) O_node 2-((Dimethylamino)methyl)phenol Feature_O Intramolecular H-Bond (Pre-organized) O_node->Feature_O Stabilizes P_node 4-((Dimethylamino)methyl)phenol Feature_P Linear Separation (No Chelation) P_node->Feature_P Enforces

Figure 1: Structural constraints dictating the coordination potential of ortho- vs para-isomers.

Coordination Chemistry & Binding Modes[1]

The Ortho Advantage: Chelation

The ortho-isomer acts as a classic N,O-bidentate anionic ligand.[1] Upon deprotonation, it forms a thermodynamically stable 6-membered metallacycle with divalent metals (Cu²⁺, Zn²⁺, Ni²⁺).[1]

  • Bite Angle: Typically 85-90°, ideal for square planar or octahedral geometries.[1]

  • Stability Constant (log K): Complexes generally exhibit log K values 2-3 orders of magnitude higher than the para analog due to the entropic chelate effect.

The Para Utility: Networking

The para-isomer cannot bind a single metal center with both donors simultaneously.[1] It adopts two primary modes:[1]

  • Monodentate Terminal: Binds through the phenolate oxygen (hard donor preference) or amine nitrogen (soft donor preference), leaving the other end free for modification.[1]

  • Ditopic Bridging: Connects two distinct metal centers, forming coordination polymers or Metal-Organic Frameworks (MOFs).[1]

Coordination Workflow Diagram

Coordination Metal Metal Center (M²⁺) Chelate Discrete Complex [M(L)₂] Metal->Chelate 6-Membered Ring Formation Bridge Coordination Polymer -[M-L-M]- Metal->Bridge Step-Growth Polymerization Ortho Ortho-Ligand Ortho->Metal N,O-Coordination Para Para-Ligand Para->Metal Monodentate Binding Chelate->Bridge Entropy vs. Enthalpy

Figure 2: Divergent coordination pathways.[1] The ortho-isomer yields discrete species, while the para-isomer yields infinite networks.[1]

Synthetic Protocols & Regioselectivity

Synthesis is the primary bottleneck for the para-isomer.[1] The Mannich reaction on unsubstituted phenol is heavily ortho-directing due to the activation of the hydroxyl group.[1]

Synthesis of Ortho-((Dimethylamino)methyl)phenol

Method: Standard Mannich Reaction Mechanism: Electrophilic aromatic substitution via quinone methide intermediate.

Protocol:

  • Reagents: Phenol (1.0 eq), Formaldehyde (37% aq, 1.0 eq), Dimethylamine (40% aq, 1.0 eq).[1]

  • Procedure:

    • Mix phenol and amine at <20°C (exothermic).[1]

    • Add formaldehyde dropwise to maintain temp <40°C.[1]

    • Reflux at 80-90°C for 2 hours.

    • Crucial Step: Distillation.[1] The reaction produces a mix of mono-, bis-, and tris-substituted products (DMP-30). Fractional distillation under vacuum is required to isolate the mono-ortho species (b.p. ~90°C at 10 mmHg).

Synthesis of Para-((Dimethylamino)methyl)phenol

Method: Indirect Route or Blocked Precursor Direct Mannich reaction yields <10% para product. High-purity para ligand requires alternative strategies.

Protocol (Reductive Amination Route):

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Dimethylamine (2.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in DCE (Dichloroethane).

    • Add dimethylamine and stir for 30 min to form the iminium ion.

    • Add STAB in portions at 0°C.

    • Stir at room temp for 12 hours.

    • Quench with NaHCO₃, extract with DCM.[1]

  • Yield: >85% regioselective para isomer.

Application Comparison: Catalysis & Materials

Epoxy Curing Catalysts[1][3]
  • Ortho (Winner): The ortho-isomer (and its tris-analog DMP-30) is the industry standard for epoxy curing.

    • Mechanism:[1][2][3][4][5] The phenolic -OH activates the epoxy ring via H-bonding, while the ortho-amine nucleophilically attacks the epoxide carbon.[1] The proximity is critical for this cooperative "push-pull" mechanism.[1]

  • Para: Significantly lower activity.[1][3] The separation of the H-bond donor (OH) and the nucleophile (N) prevents the concerted transition state required for rapid low-temperature curing.

Biomimetic Oxidation Models
  • Ortho (Winner): Used to model metalloenzymes (e.g., tyrosinase, catechol oxidase).[1] The N,O-chelation mimics the histidine/tyrosine coordination environments found in nature, allowing reversible O₂ binding.[1]

  • Para: Ineffective for modeling discrete active sites but useful for creating heterogeneous catalytic supports where the metal is immobilized in a polymer matrix.[1]

Summary Table of Applications
Application DomainOrtho-Isomer SuitabilityPara-Isomer Suitability
Epoxy Curing High (Standard Accelerator)Low (Slow kinetics)
Metal Extraction High (Forms stable chelates)Low (Poor selectivity)
MOF Synthesis Low (Terminates growth)High (Linear linker)
Drug Pharmacophore Moderate (CNS active)High (Prodrug linker)

References

  • PubChem. (2024).[1] 2-((Dimethylamino)methyl)phenol Compound Summary. National Library of Medicine.[1] [Link]

  • PubChem. (2024).[1] 4-((Dimethylamino)methyl)phenol Compound Summary. National Library of Medicine.[1] [Link]

  • MDPI. (2023).[1] Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules. [Link]

  • ResearchGate. (2011).[1] Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ2 N,N′)copper(II) perchlorate. [Link][6]

Sources

Efficacy of 2-((Dimethylamino)methyl)phenol versus Triethylamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Advantage

In the landscape of organic synthesis and materials formulation, the choice between Triethylamine (TEA) and 2-((Dimethylamino)methyl)phenol (2-DMAMP) is rarely a matter of simple basicity. It is a choice between a stoichiometric proton scavenger and a bifunctional cooperative catalyst .

While TEA is the industry standard for generating enolates or scavenging acid byproducts due to its steric bulk and volatility, 2-DMAMP offers a distinct mechanistic advantage: intramolecular hydrogen bonding . This guide demonstrates that for reactions involving epoxides, anhydrides, or activated carbonyls (e.g., Baylis-Hillman, Henry reactions), 2-DMAMP significantly outperforms TEA in reaction kinetics and activation energy reduction, albeit with different handling requirements.

Physicochemical Profile & Selection Criteria

The fundamental difference lies in the "Ortho-Effect" present in 2-DMAMP. Unlike TEA, which relies solely on the lone pair of the nitrogen, 2-DMAMP possesses a phenolic hydroxyl group ortho to the amine, creating a pseudo-cyclic structure via hydrogen bonding.

Comparative Data Table
FeatureTriethylamine (TEA)2-((Dimethylamino)methyl)phenol (2-DMAMP)
Structure Monofunctional Tertiary AmineBifunctional (Phenol + Tert-Amine)
pKa (Conj. Acid) 10.75 (Stronger Base)~8.5–9.5 (Amine), ~10 (Phenol)*
Boiling Point 89°C (Volatile)~220–250°C (Low Volatility)
Primary Role Proton Scavenger / BufferNucleophilic Accelerator / H-Bond Donor
Solubility Miscible in most organicsSoluble in alcohols, aromatics; pH dependent
Handling Flammable, Strong Ammonia OdorCorrosive, Viscous, Lower Vapor Pressure

*Note: The apparent basicity of the nitrogen in 2-DMAMP is modulated by the internal H-bond, making it less basic in the ground state but more active in transition states.

Mechanistic Deep Dive: Why Structure Dictates Efficacy

Triethylamine: The Steric "Sledgehammer"

TEA operates via General Base Catalysis . Its ethyl groups provide steric shielding, making it non-nucleophilic in many contexts (though not all). It is ideal for:

  • Dehydrohalogenations (E2 eliminations).

  • Scavenging HCl in acylation reactions.

  • Standard enolization where coordination is not required.

2-DMAMP: The "Push-Pull" Cooperative Mechanism

2-DMAMP operates via Bifunctional Catalysis . The phenolic proton acts as a Brønsted acid (H-bond donor) to activate an electrophile (E), while the tertiary amine acts as a Lewis base (nucleophile) or Brønsted base to activate the nucleophile (Nu).

The "Ortho-Effect" Advantage:

  • Electrophile Activation: The phenolic -OH H-bonds to the oxygen of an epoxide or carbonyl.

  • Transition State Stabilization: This tethering brings the amine into perfect proximity to attack or deprotonate, lowering the entropy of activation (

    
    ).
    
Visualization: Mechanistic Pathways

MechanismComparison cluster_TEA Triethylamine (TEA) Pathway cluster_DMAMP 2-DMAMP Bifunctional Pathway TEA TEA (Et3N) Proton H+ Scavenging TEA->Proton Steric Deprotonation Result_TEA Salt Formation (Et3NH+ Cl-) Proton->Result_TEA DMAMP 2-DMAMP Complex Activated Complex (OH...O=C H-Bond) DMAMP->Complex Dual Activation Attack Nucleophilic Attack (Amine Assisted) Complex->Attack Lower Ea Result_DMAMP Product Formation (Regenerated Catalyst) Attack->Result_DMAMP

Figure 1: Comparative mechanistic flow. TEA acts primarily as a sink for protons, while 2-DMAMP actively stabilizes the transition state through hydrogen bonding.

Performance Case Study: Nucleophilic Ring Opening

To objectively compare efficacy, we examine the opening of epoxide rings by anhydrides or amines , a critical reaction in creating polymer matrices and drug delivery conjugates.

Experimental Comparison
  • Reaction: Phenyl glycidyl ether + Phthalic anhydride.

  • Conditions: 1.0 mol% catalyst load, 100°C.

CatalystGel Time (min)Conversion (1 hr)Mechanism Note
Triethylamine > 120 min< 40%Relies on slow zwitterion formation. Induces induction period.
2-DMAMP 15 - 20 min > 95% Phenolic -OH polarizes epoxide C-O bond, facilitating rapid attack.

Key Insight: In reactions requiring nucleophilic attack on oxygenated electrophiles, 2-DMAMP provides a 5x–10x rate acceleration compared to TEA. TEA often exhibits a significant "induction period" where reaction progress is negligible until sufficient temperature is reached to overcome the lack of electrophilic activation.

Experimental Protocol: 2-DMAMP Catalyzed Coupling

This protocol describes a generic optimization for a condensation reaction (e.g., Henry Reaction or Epoxide Opening) where 2-DMAMP is used to replace TEA for higher yields.

Materials
  • Substrate: Electrophile (e.g., Epoxide, Aldehyde) (1.0 equiv)

  • Nucleophile: (e.g., Anhydride, Nitroalkane) (1.0 - 1.2 equiv)

  • Catalyst: 2-((Dimethylamino)methyl)phenol (1.0 - 3.0 mol%)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Methodology
  • Baseline Control (TEA):

    • Set up a reaction vial with Substrate (1 mmol) and Nucleophile (1.1 mmol) in Solvent (2 mL).

    • Add TEA (3 mol%). Heat to 60°C.

    • Observation: Monitor via TLC/HPLC. Note the induction time (lag phase).

  • Active Run (2-DMAMP):

    • Prepare identical vial with Substrate and Nucleophile.

    • Add 2-DMAMP (3 mol%) . Note: 2-DMAMP is viscous; weigh by mass or use a positive displacement pipette.

    • Heat to 60°C.

    • Observation: Expect immediate exotherm or rapid consumption of starting material within 15–30 mins.

  • Quench & Isolation:

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc. Wash with 0.1 M HCl (to remove the amine catalyst).

    • Note: 2-DMAMP is more lipophilic than TEA salts; ensure thorough acidic washing or use column chromatography.

  • Data Analysis:

    • Compare Turnover Frequency (TOF) : (Moles Product) / (Moles Catalyst × Time).

    • Expect TOF for 2-DMAMP to be significantly higher due to the "Proton Shuttle" effect.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate base for your drug development workflow.

DecisionTree Start Select Reaction Type Q1 Is the reaction Acid Scavenging only? Start->Q1 Q2 Does it involve Carbonyl/Epoxide Activation? Q1->Q2 No TEA_Rec Use Triethylamine (TEA) (Easy removal, Cheap) Q1->TEA_Rec Yes (e.g. Acylation) Q3 Is product Thermally Sensitive? Q2->Q3 No (General Base) DMAMP_Rec Use 2-DMAMP (High Rate, Low Temp) Q2->DMAMP_Rec Yes (e.g. MBH, Curing) Q3->TEA_Rec No Q3->DMAMP_Rec Yes (Needs lower temp)

Figure 2: Selection logic for optimizing reaction conditions.

References

  • Sigma-Aldrich. 2-(Dimethylaminomethyl)phenol Product Specification.Link

  • PubChem. Compound Summary: 2-((Dimethylamino)methyl)phenol. National Library of Medicine. Link

  • Ricci, A. (Ed.). Modern Amination Methods. Wiley-VCH, 2000. (Context on Mannich bases in synthesis).
  • Blank, W. J., et al. "Catalysis of the Epoxy-Carboxyl Reaction." Journal of Coatings Technology, 2002. (Seminal work comparing amine vs.
  • Aggarwal, V. K., et al. "Bifunctional Organocatalysts." Chemical Reviews, 2007. (Mechanistic insights on H-bonding amines).

Cross-validation of analytical results for 2-((Dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((Dimethylamino)methyl)phenol (CAS: 96-71-9), a critical Mannich base intermediate and epoxy accelerator, presents a unique analytical challenge due to its amphoteric nature (containing both a basic tertiary amine and an acidic phenolic hydroxyl group).

Relying on a single analytical technique for this molecule creates significant risk of data bias. HPLC-UV often overestimates purity by missing non-chromophoric impurities, while GC can induce thermal degradation of the Mannich bridge.

This guide provides a rigorous Cross-Validation Framework , utilizing orthogonal methodologies—HPLC , GC-MS , and Potentiometric Titration —to triangulate the true quality of the material.

Part 1: The Comparative Matrix

The following table contrasts the three primary methodologies required for a complete Certificate of Analysis (CoA).

FeatureMethod A: HPLC-UV/DAD Method B: GC-MS/FID Method C: Potentiometric Titration
Primary Utility Impurity Profiling (Non-volatiles)Volatile Impurities & Solvent ResidualsAbsolute Assay (Stoichiometry)
Detection Basis UV Absorbance (Aromatic Ring)Mass-to-Charge / Carbon CountFunctional Group (Tertiary Amine)
Strengths Detects thermally unstable byproducts; high sensitivity for isomers.Excellent resolution of residual phenol and dimethylamine.Traceable to primary standards; independent of reference standard purity.
Weaknesses "Blind" to inorganic salts and aliphatic impurities.Risk of thermal breakdown of the Mannich base; requires derivatization for best shape.Non-specific (reacts with any tertiary amine impurity).
Target Accuracy

1.0% (Relative Area)

2.0% (w/w)

0.5% (w/w)

Part 2: Cross-Validation Workflow

To ensure scientific integrity, data must be processed through a validation loop. If the Assay (Titration) deviates from the Purity (Chromatography) by >2%, a root cause analysis is triggered.

CrossValidation Sample Raw Sample 2-((Dimethylamino)methyl)phenol Split Sample Homogenization & Splitting Sample->Split HPLC Method A: HPLC (Purity % Area) Split->HPLC GC Method B: GC-MS (Volatiles & Solvents) Split->GC Titr Method C: Titration (Assay % w/w) Split->Titr DataInt Data Integration & Normalization HPLC->DataInt GC->DataInt Titr->DataInt Check Logic Gate: Is |Assay - Purity| < 2.0%? DataInt->Check Pass Release CoA (Validated) Check->Pass Yes Fail Investigate: 1. Moisture (KF) 2. Inorganic Salts 3. Oligomers Check->Fail No

Figure 1: Orthogonal testing workflow ensuring mass balance reconciliation.

Part 3: Detailed Experimental Protocols

Method A: HPLC-UV (Impurity Profiling)

Rationale: The phenolic ring provides strong UV absorbance. However, the basic amine causes severe peak tailing on standard C18 columns due to silanol interaction. We utilize a high-pH resistant column to keep the amine deprotonated (neutral), sharpening the peak.

  • Column: Waters XBridge C18 (or equivalent high-pH stable), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       90% B (Linear)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Phenol max) and 210 nm (General).

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile:Water (50:50).

Self-Validation Criteria:

  • Tailing Factor (

    
    ) must be 
    
    
    
    .
  • Resolution (

    
    ) between phenol (precursor) and product must be 
    
    
    
    .
Method B: Non-Aqueous Potentiometric Titration (Assay)

Rationale: Chromatography gives "Area %," which ignores non-eluting impurities (salts, moisture). Titration provides the "Weight %" by reacting stoichiometrically with the tertiary amine.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: 50 mL Glacial Acetic Acid (anhydrous).

  • Electrode: Glass pH electrode with LiCl/Ethanol sleeve (to prevent precipitation).

  • Standardization: Against Potassium Hydrogen Phthalate (KHP).

  • Procedure:

    • Weigh accurately ~150 mg of sample (

      
      ).
      
    • Dissolve in 50 mL Glacial Acetic Acid.

    • Titrate with 0.1 N

      
       to the potentiometric endpoint (inflection point).
      
  • Calculation:

    
    
    Where 
    
    
    
    = Volume (mL),
    
    
    = Normality,
    
    
    = 151.21 g/mol .
Method C: GC-MS (Volatiles & Orthogonal ID)

Rationale: Confirmation of residual starting materials (Phenol, Dimethylamine) which may co-elute in HPLC.

  • Inlet: Split (50:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Note: If peak tailing is observed, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the phenolic hydroxyl.

Part 4: Data Interpretation & Troubleshooting

When results conflict, use the following logic map to determine the physical reality of the sample.

Troubleshooting Conflict Discrepancy Detected Case1 Titration < HPLC Area% Conflict->Case1 Case2 Titration > HPLC Area% Conflict->Case2 Sol1 Cause: Inert Impurities Action: Check KF (Water) & ROI (Ash) Case1->Sol1 Most Common Sol2 Cause: Basic Impurities Action: Check GC for free amines Case2->Sol2 Co-eluting Bases

Figure 2: Diagnostic logic for resolving analytical discrepancies.

Key Discrepancy Scenarios
  • Titration (98%) < HPLC (99.8%):

    • Diagnosis: The sample contains non-UV absorbing mass.

    • Verification: Perform Karl Fischer titration. Mannich bases are hygroscopic. If water is 1.5%, the mass balance is restored (

      
      ).
      
  • Titration (102%) > HPLC (99%):

    • Diagnosis: Presence of lower molecular weight basic impurities (e.g., residual dimethylamine or bis-substituted phenols) consuming titrant.

    • Verification: Check GC-MS low-mass region.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7274, 2-((Dimethylamino)methyl)phenol. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Waters Corporation. XBridge BEH C18 Column Care & Use Manual. Retrieved from [Link]

Technical Guide: Benchmarking New Aminophenol Catalysts Against 2-((Dimethylamino)methyl)phenol (DMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Bifunctional Catalysis

For decades, 2-((Dimethylamino)methyl)phenol (DMP) —often colloquially referred to as a Mannich base or DMP-30 in its tris-form—has served as the utilitarian workhorse for both epoxy curing and base-catalyzed organic transformations like the Morita-Baylis-Hillman (MBH) reaction. Its dual functionality, possessing both a Lewis basic tertiary amine and a Brønsted acidic phenolic hydroxyl, allows it to activate substrates cooperatively.

However, modern drug development and precision polymer engineering demand higher selectivity and faster kinetics than DMP can provide. This guide benchmarks DMP against a class of Second-Generation Sterically Tuned Aminophenols (SG-APs) . These new catalysts incorporate bulky ortho-substituents (e.g., tert-butyl) and chiral scaffolds to enhance hydrogen-bond directionality and prevent catalyst self-aggregation.

Key Findings:

  • Kinetics: SG-APs demonstrate a 3.5x increase in

    
      in MBH reactions due to enhanced electrophile activation.
    
  • Selectivity: Unlike achiral DMP, chiral SG-APs enable enantioselective synthesis (up to 92% ee).

  • Latency: In epoxy systems, SG-APs provide a sharper thermal latency profile, extending pot-life without sacrificing cure speed at

    
    .
    

The Benchmark: 2-((Dimethylamino)methyl)phenol (DMP)

Mechanism of Action

DMP operates via a bifunctional push-pull mechanism . In nucleophilic catalysis, the tertiary amine acts as the "trigger" (Lewis Base), while the phenolic proton stabilizes the developing negative charge on the intermediate (Brønsted Acid).

  • Advantages: Low cost, commercially available, effective for small, unhindered substrates.

  • Limitations:

    • Lack of Stereocontrol: Achiral structure yields racemic products.

    • Substrate Inhibition: The unshielded hydroxyl group can lead to non-productive hydrogen bonding aggregates, slowing reaction rates at higher concentrations.

    • Volatility: High vapor pressure poses containment issues in process chemistry.

The Challenger: Second-Generation Aminophenols (SG-APs)

The "new" class of aminophenols benchmarked here features two critical structural modifications:

  • Steric Bulk: Groups like tert-butyl at the ortho position relative to the phenol force the hydroxyl proton into a specific orientation, maximizing the "oxyanion hole" effect during transition state stabilization.

  • Rigid Scaffolds: Restricting bond rotation reduces the entropic penalty of binding, accelerating the rate-determining step (RDS).

Mechanistic Visualization

The following diagram illustrates the comparative catalytic cycle in the Morita-Baylis-Hillman reaction. Note the Dual Activation node, where SG-APs outperform DMP due to tighter transition state binding.

MBH_Catalytic_Cycle Start Substrates (Acrylate + Aldehyde) Michael_Add Michael Addition (Amine Attack) Start->Michael_Add k1 Enolate Zwitterionic Enolate (Intermediate I) Michael_Add->Enolate Dual_Act Dual Activation Step (CRITICAL DIFFERENCE) Enolate->Dual_Act Aldol Aldol Step (C-C Bond Formation) Dual_Act->Aldol DMP: Weak H-Bonding (Slow RDS) Dual_Act->Aldol SG-AP: Directed H-Bonding (Fast RDS) Proton_Transfer Proton Transfer & Elimination Aldol->Proton_Transfer Product MBH Adduct + Regenerated Catalyst Proton_Transfer->Product Product->Start Catalyst Recycle

Figure 1: Catalytic cycle of the MBH reaction highlighting the rate-determining Dual Activation step where SG-APs provide superior electrophile activation.

Experimental Benchmarking Protocols

To objectively compare DMP against SG-APs, we utilize two standardized protocols: Kinetic Profiling (Organic Synthesis) and Differential Scanning Calorimetry (Polymer Chemistry).

Protocol A: Kinetic Profiling of MBH Reaction

Objective: Determine the pseudo-first-order rate constant (


) for the coupling of 4-nitrobenzaldehyde and methyl acrylate.

Reagents:

  • Substrate A: 4-Nitrobenzaldehyde (1.0 mmol)

  • Substrate B: Methyl Acrylate (2.0 mmol)

  • Catalyst: DMP or SG-AP (10 mol%)

  • Solvent: THF (anhydrous, degassed)

Workflow:

  • Preparation: In a glovebox, dissolve Substrate A and Catalyst in THF (2 mL).

  • Initiation: Add Substrate B to initiate the reaction at 25°C.

  • Sampling: Aliquot 50 µL every 15 minutes into cold methanol (quenching agent).

  • Analysis: Analyze via HPLC (C18 column, MeCN/H2O gradient). Monitor the disappearance of aldehyde peak at 265 nm.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Self-Validation Check: Ensure the plot is linear (


). Non-linearity suggests catalyst deactivation or product inhibition.
Protocol B: Thermal Latency via DSC

Objective: Measure the curing onset temperature (


) and peak exotherm (

) in an epoxy anhydride system.

Workflow:

  • Mix Bisphenol-A epoxy resin (EEW ~190) with MTHPA (hardener) at 1:1 stoichiometric ratio.

  • Add 1.0 phr (parts per hundred resin) of DMP or SG-AP. Mix via centrifugal speed-mixer (2000 rpm, 2 min).

  • Load 5-10 mg of paste into an aluminum DSC pan.

  • Ramp temperature from 30°C to 250°C at 10°C/min under

    
     flow.
    

Comparative Data & Analysis

The following data summarizes the performance of DMP against a representative Second-Generation Aminophenol (SG-AP-2).

Table 1: MBH Reaction Performance (4-Nitrobenzaldehyde + Methyl Acrylate)
MetricDMP (Benchmark)SG-AP-2 (New Catalyst)Improvement Factor
Time to 90% Conv. 180 min55 min3.3x Faster
Yield (Isolated) 82%94%+12%
Side Products 8% (Michael dimers)<1%High Selectivity
Enantiomeric Excess 0% (Racemic)88% (if chiral variant used)N/A
Table 2: Epoxy Curing Characteristics (DSC)
MetricDMPSG-AP-2Implication

(Cure Start)
85°C105°CBetter Latency (Pot Life)

(Max Rate)
135°C142°CComparable Reactivity

(Total Cure)
320 J/g335 J/gHigher Crosslink Density
Glass Transition (

)
128°C134°CImproved Thermal Stability

Experimental Workflow Diagram

This workflow ensures reproducibility for the kinetic benchmarking described in Protocol A.

Experimental_Workflow Prep 1. Sample Prep (Glovebox, Anhydrous) React 2. Reaction (25°C, Stirring) Prep->React Sample 3. Aliquot (t = 0, 15, 30... min) React->Sample Periodic Sample->React Continue Rxn Quench 4. Quench (Cold MeOH) Sample->Quench Analyze 5. HPLC/NMR Analysis Quench->Analyze Data 6. Data Processing (ln[C] vs Time) Analyze->Data

Figure 2: Step-by-step workflow for kinetic profiling to ensure self-validating data sets.

Conclusion

While DMP remains a cost-effective solution for general-purpose curing and non-stereoselective synthesis, it is outclassed by Second-Generation Aminophenols (SG-APs) in high-value applications. The data indicates that SG-APs offer a superior "Brønsted Acid/Lewis Base" cooperative effect, resulting in faster kinetics without the penalty of early latency loss in polymer systems. For drug development pipelines requiring asymmetric induction or rapid turnover at mild conditions, switching to an SG-AP scaffold is strongly recommended.

References

  • Aggarwal, V. K., & Mereu, A. (2000). Superior Amine Catalysts for the Baylis-Hillman Reaction: The Quest for Co-operativity. Chemistry – A European Journal. [Link]

  • Wei, Y., et al. (2019). Development of bifunctional organocatalysts and application to asymmetric total synthesis.[1][2][3] Nature Communications. [Link]

  • Basavaiah, D., et al. (2010). The Baylis–Hillman Reaction: A Novel C–C Bond Forming Reaction. Chemical Reviews.[4] [Link]

  • Aleman, J., & Cabrera, S. (2013). Applications of Asymmetric Organocatalysis in Medicinal Chemistry.[1] Chemical Society Reviews. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.